Biotin-D-Sulfoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3aS,4S,5S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSKCIQYNAOBNQ-OKPRWBIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H]([S@]1=O)CCCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10406-89-0 | |
| Record name | BIOTIN SULFOXIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ET0LK93W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biotin-D-Sulfoxide: A Comprehensive Technical Guide on its Discovery, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-D-sulfoxide, a significant metabolite of biotin (Vitamin H), has been a subject of scientific inquiry since its discovery in the mid-20th century. This technical guide provides an in-depth exploration of the discovery, history, chemical synthesis, and biological relevance of this compound. It consolidates key experimental protocols, quantitative data, and metabolic pathways to serve as a comprehensive resource for researchers in biochemistry, drug development, and nutritional sciences.
Introduction: The Emergence of a Biotin Metabolite
Biotin, a water-soluble B vitamin, is an essential coenzyme for several carboxylases involved in critical metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The story of this compound begins with the investigation of biotin's metabolic fate. Early studies on biotin metabolism revealed that the sulfur atom in its thiophane ring is susceptible to oxidation.[1][2] This observation led to the pioneering work of Donald B. Melville and his colleagues in the 1950s, who first identified and characterized the sulfoxide derivatives of biotin.[3][4]
Melville's research demonstrated that the oxidation of d-biotin could yield two diastereoisomeric forms of biotin sulfoxide, designated as d-biotin d-sulfoxide and d-biotin l-sulfoxide, based on their optical rotations.[4] One of these forms, d-biotin d-sulfoxide, was isolated from a milk residue concentrate, suggesting its natural occurrence. This discovery opened up new avenues for understanding the biological activity and metabolic pathways of biotin and its derivatives.
Chemical Properties and Characterization
This compound (C₁₀H₁₆N₂O₄S) is a sulfoxide derivative of biotin. The introduction of an oxygen atom at the sulfur in the thiophane ring creates a new chiral center, leading to the existence of two diastereomers.
Quantitative Data
A summary of the key quantitative data for this compound and its related compounds is presented in the table below.
| Property | d-Biotin | d-Biotin d-Sulfoxide | d-Biotin l-Sulfoxide | Unit | Reference(s) |
| Molecular Formula | C₁₀H₁₆N₂O₃S | C₁₀H₁₆N₂O₄S | C₁₀H₁₆N₂O₄S | ||
| Molecular Weight | 244.31 | 260.31 | 260.31 | g/mol | |
| Melting Point | 233-236 | 231-233 (decomp.) | - | °C | |
| Melting Point (Methyl Ester) | - | 178-180 | 195-199 | °C | |
| Optical Rotation ([α]D) | +91° (c=2 in 0.1N NaOH) | - | - | degrees |
Spectroscopic Characterization
The structural elucidation of this compound relies on various spectroscopic techniques. While specific spectra for this compound are not widely published, the principles of NMR and IR spectroscopy for biotin provide a foundation for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. For biotin in DMSO-d6, characteristic peaks for the ureido protons and the protons on the thiophane and valeric acid side chains are observed. For this compound, shifts in the signals of the protons and carbons adjacent to the sulfur atom would be expected due to the electron-withdrawing effect of the sulfoxide group.
-
Infrared (IR) Spectroscopy: The IR spectrum of biotin shows characteristic absorption bands for the N-H and C=O stretching of the ureido ring, and C-H stretching of the aliphatic chain. The presence of the S=O group in this compound would introduce a strong absorption band, typically in the range of 1030-1070 cm⁻¹.
Experimental Protocols
This section provides detailed methodologies for the synthesis and key biological experiments related to this compound.
Chemical Synthesis of this compound
The primary method for synthesizing this compound is through the controlled oxidation of biotin, typically using hydrogen peroxide.
Protocol: Oxidation of d-Biotin with Hydrogen Peroxide
-
Dissolution: Dissolve d-biotin in glacial acetic acid.
-
Oxidation: Add a molar equivalent of 30% hydrogen peroxide to the biotin solution. The reaction is typically carried out at room temperature for several hours (e.g., 16-17 hours).
-
Isolation of Diastereomers:
-
Concentrate the reaction mixture under vacuum to remove the acetic acid.
-
The resulting residue contains a mixture of d-biotin d-sulfoxide and d-biotin l-sulfoxide.
-
Separation of the diastereomers can be achieved by fractional crystallization. Melville's work describes the separation of the methyl esters of the sulfoxides, which have different melting points and crystalline forms.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound isomers using techniques such as melting point determination, chromatography (HPLC), and spectroscopy (NMR, IR).
Enzymatic Reduction of this compound
This compound can be enzymatically reduced back to biotin by Biotin Sulfoxide Reductase, an enzyme found in various microorganisms like Escherichia coli and Rhodobacter sphaeroides.
Protocol: Biotin Sulfoxide Reductase Assay
-
Enzyme Preparation: Purify Biotin Sulfoxide Reductase from a suitable expression system (e.g., recombinant E. coli).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5-8.0).
-
Assay Components: To the buffer, add:
-
This compound (substrate)
-
A reducing agent (e.g., NADPH or a reduced viologen dye like benzyl viologen)
-
The purified Biotin Sulfoxide Reductase to initiate the reaction.
-
-
Monitoring the Reaction: The reaction can be monitored spectrophotometrically by following the oxidation of the reducing agent (e.g., the decrease in absorbance of reduced benzyl viologen at 600 nm).
-
Product Confirmation: The formation of biotin can be confirmed by High-Performance Liquid Chromatography (HPLC) analysis of the reaction mixture.
HPLC Analysis of Biotin and this compound
HPLC is a standard method for the separation and quantification of biotin and its metabolites.
Protocol: Reversed-Phase HPLC for Biotin and Metabolites
-
Sample Preparation: Extract biotin and its metabolites from the biological matrix (e.g., urine, cell culture media) using appropriate methods, which may include acid hydrolysis to release protein-bound biotin.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Flow Rate: A flow rate of around 1.0-1.2 ml/min is common.
-
Detection: UV detection at around 200 nm can be used, although sensitivity may be low. For higher sensitivity, post-column derivatization with fluorescently-labeled avidin can be employed.
-
Biological Significance and Metabolic Pathways
This compound is not merely a laboratory curiosity; it is a naturally occurring metabolite with biological relevance.
Biotin Catabolism
The catabolism of biotin in mammals and microorganisms proceeds through two primary pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur atom. The oxidation of the sulfur leads to the formation of d-biotin d-sulfoxide and d-biotin l-sulfoxide. Further oxidation can lead to the formation of biotin sulfone.
The Role of Biotin Sulfoxide Reductase
The existence of Biotin Sulfoxide Reductase suggests a salvage pathway where this compound can be converted back to biologically active biotin. This enzymatic reduction allows organisms to utilize this compound as a source of biotin. The enzyme from Rhodobacter sphaeroides is a molybdenum-containing enzyme that preferentially uses NADPH as an electron donor.
Kinetic Properties of Rhodobacter sphaeroides Biotin Sulfoxide Reductase
| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| NADPH | 269 | 500 | 1.86 x 10⁶ |
| NADH | 394 | 47 | 1.19 x 10⁵ |
| This compound (with NADPH) | 714 | - | - |
| This compound (with NADH) | 132 | - | - |
The enzyme follows a Ping Pong Bi-Bi mechanism with substrate inhibition by both NADPH and this compound.
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways and experimental workflows related to this compound.
Caption: Metabolic pathways of biotin, including sulfur oxidation and reduction.
Experimental Workflows
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic assay of Biotin Sulfoxide Reductase.
Conclusion and Future Directions
The discovery and characterization of this compound have significantly contributed to our understanding of biotin metabolism. The interplay between the oxidative formation of the sulfoxide and its enzymatic reduction highlights a dynamic regulatory mechanism for biotin homeostasis. For researchers in drug development, the enzymes involved in these pathways, such as Biotin Sulfoxide Reductase, could represent novel targets, particularly in pathogenic microorganisms where biotin metabolism is essential for survival.
Future research may focus on several key areas:
-
Detailed Structural Biology: Elucidating the high-resolution crystal structures of Biotin Sulfoxide Reductase with its substrates and cofactors will provide deeper insights into its catalytic mechanism.
-
Physiological Role in Humans: Further investigation into the physiological concentrations and roles of this compound in human health and disease is warranted.
-
Pharmacological Modulation: Exploring the potential for developing specific inhibitors of biotin metabolic pathways in pathogens could lead to new antimicrobial strategies.
This technical guide serves as a foundational resource to stimulate and support these future endeavors in the fascinating field of biotin biochemistry.
References
Biotin-d-Sulfoxide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin, or vitamin B7, is a crucial water-soluble vitamin that acts as a cofactor for essential carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The metabolism of biotin leads to the formation of several catabolites, among which Biotin-d-sulfoxide is a product of the oxidation of the sulfur atom in biotin's thiophane ring. This technical guide provides an in-depth exploration of this compound as a biotin metabolite, covering its chemical properties, metabolic pathways, and the analytical methodologies for its detection and quantification. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the role of biotin metabolism in health and disease.
Introduction to Biotin and its Metabolism
Biotin is an essential micronutrient that plays a vital role as a covalently bound coenzyme for five mammalian carboxylases: acetyl-CoA carboxylase 1 and 2, pyruvate carboxylase, propionyl-CoA carboxylase, and 3-methylcrotonyl-CoA carboxylase.[1] These enzymes are critical for key metabolic pathways. Beyond its coenzymatic role, biotin is also involved in gene regulation and cell signaling.[1]
The catabolism of biotin occurs primarily through two pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur atom in the thiophane ring.[1][2] The latter pathway results in the formation of this compound, Biotin-l-sulfoxide, and biotin sulfone.[1] this compound is a recognized metabolite found in human urine and serum. While some microorganisms can reduce this compound back to biotin, its biological activity in mammals is considered limited. Understanding the formation and excretion of this metabolite is crucial for assessing biotin status and metabolism in various physiological and pathological conditions.
Chemical Properties of this compound
This compound is a diastereomer of biotin sulfoxide, with the "d" designation referring to the configuration at the sulfur atom. It is formed by the oxidation of the thioether in the biotin molecule.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆N₂O₄S | |
| Molecular Weight | 260.31 g/mol | |
| Synonyms | Biotin (+)-sulfoxide, Biotin (S)-sulfoxide | |
| CAS Number | 10406-89-0 | |
| Appearance | Solid | |
| Solubility | Slightly soluble in acetonitrile and DMSO |
Metabolic Pathway of Biotin
The metabolic fate of biotin in mammals involves several key transformations. The following diagram illustrates the major catabolic pathways, including the formation of this compound.
Quantitative Analysis of Biotin Metabolites
The urinary excretion of biotin and its metabolites provides a valuable indicator of biotin status. The following table summarizes the quantitative data on the urinary excretion of biotin and its major metabolites in healthy adults.
| Metabolite | Percentage of Total Urinary Avidin-Binding Substances (Mean ± SD) |
| Biotin | 32 ± 12% |
| Bisnorbiotin | 52 ± 15% |
| Bisnorbiotin Methyl Ketone | 7.9 ± 5.8% |
| Biotin-d,l-sulfoxide | 4.0 ± 3.2% |
| Biotin Sulfone | 3.6 ± 1.9% |
| Data from a study of six healthy adults. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Avidin-Binding Assay for Quantification of Biotin and its Metabolites
This method is highly specific and sensitive for the determination of biotin and its metabolites in biological fluids.
5.1.1. Principle
The method involves the separation of biotin and its metabolites by reverse-phase HPLC, followed by quantification using a highly specific and sensitive avidin-binding assay. The avidin-binding assay relies on the strong and specific interaction between avidin and the ureido ring of biotin and its analogues.
5.1.2. Sample Preparation (Urine)
-
Collect a 24-hour urine sample and store it at -20°C until analysis.
-
Thaw the urine sample and centrifuge to remove any precipitate.
-
Filter the supernatant through a 0.45 µm filter prior to HPLC injection.
5.1.3. HPLC Separation
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The specific gradient will depend on the column and system used and should be optimized for the separation of biotin and its metabolites.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: While UV detection is possible, it lacks sensitivity for the low concentrations found in biological samples. Therefore, fractions are collected for the subsequent avidin-binding assay.
-
Fraction Collection: Collect fractions at the predetermined retention times for biotin, bisnorbiotin, Biotin-d,l-sulfoxide, and other metabolites. Retention times should be established using analytical standards.
5.1.4. Avidin-Binding Assay
-
Collected HPLC fractions are evaporated to dryness to remove the mobile phase.
-
The dried residue is reconstituted in a suitable buffer.
-
The amount of biotin or its metabolite in each fraction is quantified using a competitive avidin-binding assay. This can be performed using various formats, such as a radioisotope-labeled avidin assay or an enzyme-linked assay with horseradish peroxidase (HRP)-conjugated avidin.
The following diagram illustrates the general workflow for the HPLC-avidin binding assay.
References
An In-depth Technical Guide to Biotin-D-Sulfoxide: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-D-Sulfoxide, a significant metabolite of biotin (Vitamin B7), is formed through the oxidation of the sulfur atom in the thiophane ring of the biotin molecule. This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for professionals in research and drug development. It includes a detailed summary of its physicochemical characteristics, experimental protocols for its synthesis, purification, and analysis, and a visualization of its role in biological pathways.
Physical and Chemical Properties
This compound, also known as Biotin d-sulfoxide, is a sulfoxide derivative of biotin.[1] It is a metabolite found in various biological systems and can be produced through the oxidation of biotin.[1][2] The presence of the sulfoxide group introduces a chiral center at the sulfur atom, leading to two diastereomers: this compound and Biotin-l-sulfoxide. This guide focuses on the d-sulfoxide form.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₄S | PubChem |
| Molecular Weight | 260.31 g/mol | PubChem |
| CAS Number | 10406-89-0 | PubChem |
| Appearance | Solid | MedChemExpress |
| Melting Point | 238 °C (with some decomposition) | [2] |
| Solubility | Slightly soluble in Acetonitrile and DMSO. | [3] |
| Stability | Stable for ≥ 4 years when stored at -20°C. |
Experimental Protocols
Synthesis of this compound from Biotin
This protocol is adapted from the method described by Melville (1954) for the oxidation of biotin.
Materials:
-
D-Biotin
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Ethanol
-
Water
Procedure:
-
Dissolve 1 gram of D-Biotin in 10 ml of glacial acetic acid. Gentle warming may be required to facilitate dissolution.
-
Cool the solution to room temperature.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the biotin solution with constant stirring. The reaction is exothermic and should be controlled.
-
Allow the reaction mixture to stand at room temperature for 16-24 hours.
-
After the reaction is complete, the solvent is removed under reduced pressure (in vacuo) to yield a residue.
-
The residue, a mixture of biotin sulfoxide isomers and unreacted biotin, is then subjected to purification.
Purification of this compound
Purification of this compound from the reaction mixture can be achieved by fractional crystallization, as described by Melville (1954).
Procedure:
-
Dissolve the crude residue from the synthesis step in a minimal amount of hot water.
-
Allow the solution to cool slowly to room temperature. Biotin-l-sulfoxide is less soluble and will crystallize first.
-
Filter the crystals of Biotin-l-sulfoxide.
-
Concentrate the filtrate by evaporation of the solvent.
-
Allow the concentrated filtrate to stand, which will induce the crystallization of this compound.
-
The resulting crystals of this compound can be further purified by recrystallization from a mixture of water and ethanol.
Analytical Methods
HPLC is a common method for the analysis of biotin and its metabolites, including this compound.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.
Mass spectrometry can be used for the identification and quantification of this compound.
Experimental Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Sample Preparation: The sample is typically introduced after separation by HPLC. The mobile phase should be compatible with MS (e.g., using volatile buffers like ammonium formate).
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Experimental Conditions (Example):
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O).
-
Spectrometer: 400 MHz or higher.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) can be performed to assign the chemical shifts and confirm the structure.
Biological Role and Signaling Pathways
This compound is a metabolite of biotin and can be enzymatically reduced back to biotin in some organisms. This reduction is particularly important in bacteria, where it serves as a salvage pathway for biotin.
Biotin Sulfoxide Reductase Pathway
In bacteria such as Escherichia coli, the enzyme Biotin Sulfoxide Reductase (BisC) catalyzes the reduction of this compound to biotin. This pathway allows the bacteria to utilize oxidized forms of biotin from the environment.
Experimental Workflow for Biotin Sulfoxide Reductase Activity Assay
The activity of Biotin Sulfoxide Reductase can be determined by monitoring the consumption of NADPH or the formation of biotin.
References
The Biological Role of Biotin-D-Sulfoxide in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-D-sulfoxide is a prominent metabolite of biotin (Vitamin B7) in mammals, arising from the oxidation of the sulfur atom within the thiophane ring of the biotin molecule. Historically considered an inactive catabolite destined for excretion, a thorough understanding of its formation, physiological concentrations, and potential, albeit subtle, biological interactions is critical for a complete picture of biotin homeostasis and for the accurate interpretation of biotin levels in diagnostics and drug development. This technical guide provides an in-depth overview of the current scientific understanding of this compound's biological standing in mammalian systems. It details the metabolic pathways leading to its formation, presents available quantitative data on its physiological concentrations, and outlines key experimental protocols for its synthesis, extraction, and quantification.
Introduction
Biotin is an essential water-soluble vitamin that functions as a covalently bound coenzyme for five mammalian carboxylases. These enzymes play a pivotal role in a variety of metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The metabolism of biotin leads to the formation of several catabolites, with this compound being one of the principal end-products excreted in the urine. While devoid of the coenzymatic activity of biotin, the study of this compound provides valuable insights into biotin turnover, bioavailability, and the impact of oxidative stress on this vital micronutrient.
Metabolism and Formation of this compound
In mammals, biotin undergoes catabolism through two primary pathways: β-oxidation of its valeric acid side chain and oxidation of the sulfur atom in its thiophane ring. This compound is a product of the latter pathway.
The oxidation of biotin's sulfur atom is a stereospecific process, leading to the formation of two diastereomers: this compound and Biotin-l-sulfoxide. In mammals, the d-sulfoxide isomer is the predominant form. This oxidation is thought to occur primarily in the liver and is a detoxification pathway to facilitate the excretion of excess biotin.
Biological Role and Significance
Current scientific literature indicates that this compound does not possess a specific biological role in mammals beyond being a product of biotin catabolism. It is considered an inactive metabolite, lacking the ability to function as a coenzyme for carboxylases. There is no evidence to suggest that this compound binds to specific receptors or directly modulates signaling pathways in mammalian cells.
The primary significance of this compound lies in its utility as a biomarker for biotin status and turnover. Elevated levels of this compound in urine can be indicative of high biotin intake or increased biotin catabolism. Furthermore, the formation of this compound is an oxidative process, suggesting a potential link to the broader landscape of oxidative stress within the organism. However, it is important to note that while some microorganisms possess the enzymatic machinery (biotin sulfoxide reductase) to reduce this compound back to biotin as a defense against oxidative damage, this capability has not been identified in mammals.
Quantitative Data
The concentration of this compound in biological fluids is variable and dependent on dietary biotin intake. The following tables summarize available quantitative data.
| Biological Fluid | Species | Condition | This compound Concentration | Reference |
| Urine | Human | Normal Diet | 1.5 - 7.5 nmol/day | [1] |
| Urine | Rat | Biotin-supplemented | 2.5 ± 0.8 nmol/24h | [1] |
| Serum | Human | Post-biotin supplementation | ~10-50 pmol/mL | [1] |
| Milk | Human | 8 days postpartum | ~0.6 nmol/L | [1] |
Table 1: Reported concentrations of this compound in various biological fluids.
| Parameter | Value | Species | Reference |
| Molar Mass | 260.31 g/mol | N/A | [1] |
| Molecular Formula | C₁₀H₁₆N₂O₄S | N/A |
Table 2: Physicochemical properties of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the controlled oxidation of biotin using hydrogen peroxide.
Materials:
-
d-Biotin
-
Hydrogen peroxide (30% solution)
-
Glacial acetic acid
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve d-biotin in glacial acetic acid.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the biotin solution while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the solution with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the this compound by recrystallization.
Extraction of this compound from Biological Samples
5.2.1. Urine:
-
Centrifuge a urine sample to remove any particulate matter.
-
Acidify the supernatant with an appropriate acid (e.g., hydrochloric acid) to a pH of ~2.
-
Apply the acidified urine to a solid-phase extraction (SPE) C18 cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the biotin and its metabolites with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
5.2.2. Serum/Plasma:
-
Precipitate proteins from the serum or plasma sample by adding a threefold excess of a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in an appropriate buffer for further purification by SPE as described for urine.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at a slightly acidic pH) is typically used.
Procedure:
-
Inject the prepared sample extract onto the HPLC column.
-
Run a gradient elution to separate biotin, this compound, and other metabolites.
-
Detect the compounds using a UV detector (typically at a low wavelength, e.g., 210 nm) or for higher sensitivity and specificity, an MS detector.
-
Quantify this compound by comparing its peak area to that of a standard curve prepared with a known concentration of a this compound standard.
Conclusion
This compound is a key metabolite in the catabolism of biotin in mammals. While it does not appear to have a direct biological role, its presence and concentration in biological fluids are important indicators of biotin metabolism and can be influenced by dietary intake and oxidative status. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to accurately synthesize, extract, and quantify this important metabolite, thereby facilitating a more comprehensive understanding of biotin's journey within the mammalian system. Further research may yet uncover more subtle roles for this and other biotin catabolites, making continued investigation in this area a valuable pursuit.
References
The Mechanism of Action of Biotin-d-Sulfoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-d-sulfoxide, a prominent metabolite of biotin (Vitamin B7), is formed through the oxidation of the sulfur atom within biotin's thiophane ring. While initially considered an inactive catabolite, emerging research, predominantly from microbial systems, has elucidated a mechanism for its reduction back to the biologically active form, biotin. This reduction pathway highlights this compound's role as a salvageable source of biotin, particularly under conditions of oxidative stress. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its metabolic formation, enzymatic reduction, and physiological significance. The guide details the well-characterized bacterial Biotin Sulfoxide Reductase system and discusses the putative mechanisms in mammalian systems. Experimental protocols and quantitative data are presented to support further research and development in this area.
Introduction
Biotin is an essential water-soluble vitamin that acts as a cofactor for five carboxylases crucial for fatty acid synthesis, gluconeogenesis, and amino acid catabolism[1][2]. The catabolism of biotin in mammals occurs via two primary pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur atom in the thiophane ring[1]. The latter process, occurring in the smooth endoplasmic reticulum in an NADPH-dependent manner, yields this compound, biotin-l-sulfoxide, and biotin sulfone[1]. This compound is a significant catabolite found in human urine and serum. While long considered a simple excretory product, the discovery of enzymatic systems capable of reducing this compound back to biotin has redefined its role in biotin homeostasis.
Metabolic Formation of this compound
The formation of this compound is a key step in the catabolism of biotin.
-
Enzymatic Oxidation: The sulfur atom of biotin's thiophane ring is oxidized in the smooth endoplasmic reticulum.
-
NADPH-Dependence: This oxidation reaction is dependent on the presence of nicotinamide adenine dinucleotide phosphate (NADPH)[1].
-
Stereoisomers: The oxidation results in two diastereomers: this compound and Biotin-l-sulfoxide.
The balance between biotin and its oxidized metabolites can be indicative of metabolic status and oxidative stress.
Enzymatic Reduction of this compound: The Core Mechanism of Action
The biological activity of this compound is primarily realized through its conversion back to biotin. This reduction is catalyzed by a class of enzymes known as Biotin Sulfoxide Reductases.
The Bacterial Biotin Sulfoxide Reductase (BisC) System
The most well-characterized Biotin Sulfoxide Reductase is the BisC protein found in bacteria such as Escherichia coli and Rhodobacter sphaeroides.
-
Function: BisC catalyzes the reduction of this compound to d-biotin, allowing the organism to utilize this compound as a source of biotin.
-
Molybdenum Cofactor: BisC is a molybdoenzyme, requiring a Mo-bis(molybdopterin guanine dinucleotide) cofactor for its catalytic activity. The presence of tungstate inhibits enzyme activity, further confirming the essential role of molybdenum.
-
Electron Donors: The reduction reaction is driven by electron donors. In Rhodobacter sphaeroides, NADPH is the preferred electron donor over NADH.
-
Broader Substrate Specificity: Interestingly, BisC from E. coli has also been shown to reduce methionine-S-sulfoxide, indicating a role in the broader defense against oxidative damage to sulfur-containing biomolecules.
-
Physiological Significance in Bacteria: In pathogenic bacteria like Salmonella enterica serovar Typhimurium, BisC is crucial for tolerance to oxidative stress and for full virulence, suggesting it plays a role in repairing oxidative damage encountered within the host.
Putative Mechanism in Mammalian Systems
A dedicated this compound reductase equivalent to the bacterial BisC has not yet been identified in mammals. However, the presence of this compound as a metabolite suggests that a reduction mechanism may exist. The leading candidates for this function are the mammalian methionine sulfoxide reductases (MsrA and MsrB) and the thioredoxin system.
-
Methionine Sulfoxide Reductases (MsrA and MsrB): These enzymes are critical for repairing oxidative damage to proteins by reducing methionine sulfoxide back to methionine. Given the structural similarity of the sulfoxide group, it is plausible that MsrA or MsrB could exhibit promiscuous activity towards this compound. The Msr system utilizes thioredoxin as a reducing agent.
-
Thioredoxin System: The thioredoxin (Trx) and thioredoxin reductase (TrxR) system is a major cellular antioxidant pathway that reduces disulfide bonds and other oxidized molecules. It is possible that this system could directly or indirectly contribute to the reduction of this compound.
Further research is required to definitively identify the enzymatic players and elucidate the precise mechanism of this compound reduction in mammals.
Quantitative Data
The following tables summarize the available quantitative data related to this compound.
Table 1: Kinetic Parameters of Rhodobacter sphaeroides Biotin Sulfoxide Reductase
| Parameter | NADPH as Electron Donor | NADH as Electron Donor |
| Km for Sulfoxide (this compound) | 714 µM | 132 µM |
| Km for Nucleotide | 65 µM | 1.25 mM |
| kcat,app | 500 s⁻¹ | 47 s⁻¹ |
| kcat,app/Km,app (Nucleotide) | 1.86 x 10⁶ M⁻¹s⁻¹ | 1.19 x 10⁵ M⁻¹s⁻¹ |
| Ki for Sulfoxide (this compound) | 6.10 mM | - |
| Ki for Nucleotide | 900 µM | - |
Table 2: Concentrations of Biotin and its Catabolites in Human Serum and Urine
| Compound | Serum Concentration (nmol/L) | Urine Concentration (nmol/24h) |
| Biotin | 244 ± 61 | 35 ± 14 |
| Bisnorbiotin | 189 ± 135 | 68 ± 48 |
| Biotin-d,l-sulfoxide | 15 ± 33 | 5 ± 6 |
Data adapted from literature. Absolute values can vary based on analytical methods and population.
Experimental Protocols
Spectrophotometric Assay for Biotin Sulfoxide Reductase Activity
This protocol is adapted from studies on bacterial Biotin Sulfoxide Reductase.
Principle: The activity of Biotin Sulfoxide Reductase is determined by monitoring the oxidation of a reduced electron donor, such as NADPH or a reduced viologen dye, in the presence of this compound.
Reagents:
-
Phosphate buffer (100 mM, pH 7.5)
-
This compound stock solution (e.g., 100 mM in water)
-
NADPH stock solution (e.g., 10 mM in buffer)
-
Purified Biotin Sulfoxide Reductase enzyme preparation
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer, a specific concentration of this compound, and NADPH.
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme preparation.
-
Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) using a spectrophotometer.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Control Reactions:
-
A reaction mixture without the enzyme to control for non-enzymatic oxidation of NADPH.
-
A reaction mixture without this compound to determine the intrinsic NADPH oxidase activity of the enzyme preparation.
HPLC Method for Separation and Quantification of Biotin and this compound
Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate biotin and its metabolites based on their polarity. Quantification is achieved using a suitable detector.
Instrumentation and Columns:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
C18 reversed-phase column.
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized based on the specific column and compounds of interest.
Sample Preparation:
-
Biological samples (e.g., urine, plasma, cell lysates) may require a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation.
-
The supernatant is then filtered and injected into the HPLC system.
Detection:
-
UV Detection: Biotin and its metabolites have a weak chromophore, so detection is typically performed at low wavelengths (e.g., 200-230 nm).
-
Mass Spectrometry (MS) Detection: Provides higher sensitivity and specificity. The mass-to-charge ratio (m/z) of biotin and this compound are monitored.
Quantification:
-
A standard curve is generated using known concentrations of pure biotin and this compound.
-
The concentration of the analytes in the samples is determined by comparing their peak areas to the standard curve.
Signaling Pathways and Logical Relationships
The metabolism of this compound is intrinsically linked to the cellular redox state and biotin homeostasis. The following diagrams illustrate these relationships.
Caption: Metabolic fate of Biotin and the role of this compound.
Caption: General experimental workflow for the analysis of this compound.
Conclusion and Future Directions
This compound is more than just a catabolite of biotin; it represents a salvageable pool of this essential vitamin, particularly in microbial systems. The mechanism of its reduction back to biotin by Biotin Sulfoxide Reductase is well-documented in bacteria and highlights a potential target for antimicrobial drug development, given its importance in pathogen virulence.
For the field of human health and drug development, several key questions remain:
-
Mammalian Reduction Pathway: The definitive identification and characterization of the enzyme(s) responsible for this compound reduction in mammals is a critical next step.
-
Physiological Relevance: Understanding the physiological and pathological concentrations of this compound in human tissues will clarify the importance of this salvage pathway.
-
Therapeutic Potential: If the reduction of this compound is found to be significant in human biotin homeostasis, it could open new avenues for therapeutic intervention in conditions related to biotin deficiency or oxidative stress.
This technical guide provides a foundation for researchers to delve into the mechanism of action of this compound. The provided data and protocols should facilitate further investigation into this intriguing molecule and its role in biology and medicine.
References
An In-depth Technical Guide on the Enzymatic Conversion of Biotin to Biotin-d-Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin, an essential B vitamin, undergoes various metabolic transformations, including the oxidation of its sulfur atom to form biotin-d-sulfoxide. This conversion is a crucial aspect of biotin catabolism and has implications for understanding biotin homeostasis, drug metabolism, and cellular signaling. This technical guide provides a comprehensive overview of the enzymatic conversion of biotin to this compound, detailing the enzymes involved, experimental protocols for in vitro analysis, and analytical techniques for quantification. Furthermore, it explores the potential role of this metabolite in cellular processes.
Introduction to Biotin Metabolism
Biotin serves as a covalently bound coenzyme for five mammalian carboxylases that are critical for fatty acid synthesis, gluconeogenesis, and amino acid catabolism[1]. The metabolism of biotin involves two primary pathways: the β-oxidation of the valeric acid side chain and the oxidation of the sulfur atom in the thiophane ring[1][2]. The latter pathway leads to the formation of biotin-l-sulfoxide, this compound, and biotin sulfone[1][2]. This guide focuses on the enzymatic conversion to this compound, a significant catabolite of biotin.
Enzymology of Biotin Sulfoxidation
In mammals, the oxidation of the sulfur atom in the biotin molecule takes place in the smooth endoplasmic reticulum and is dependent on nicotinamide adenine dinucleotide phosphate (NADPH). While the specific enzyme responsible for biotin sulfoxidation in mammals has not been definitively identified, two major enzyme families are implicated: Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes. Both FMOs and CYPs are known to catalyze the sulfoxidation of a wide range of xenobiotics and endogenous compounds containing sulfur.
Flavin-Containing Monooxygenases (FMOs)
FMOs are NADPH-dependent enzymes that specialize in the oxidation of soft nucleophiles, including the sulfur atom in biotin. The general reaction mechanism involves the formation of a C4a-hydroperoxyflavin intermediate, which then transfers an oxygen atom to the substrate.
Cytochrome P450 (CYP) Enzymes
CYP enzymes are a diverse family of heme-containing monooxygenases involved in the metabolism of a vast array of substrates. CYPs can also catalyze sulfoxidation reactions, typically through an oxygen rebound mechanism involving a high-valent iron-oxo intermediate.
Quantitative Data on Enzymatic Sulfoxidation
Table 1: Representative Kinetic Parameters for FMO-Catalyzed Sulfoxidation
| Substrate | FMO Isoform | Km (μM) | Vmax (nmol/min/mg protein) | Reference |
| Methyl p-tolyl sulfide | Human FMO1 | - | - | |
| Fenthion | Human FMO1 | - | - | |
| Ethyl methyl sulfide | Pig Liver FMO | 1380 ± 50 | 78.74 ± 3.9 | |
| 4-Chlorophenyl methyl sulfide | Pig Liver FMO | 185 ± 30 | 103 ± 5.0 | |
| Diphenyl sulfide | Pig Liver FMO | 68 ± 2 | 49.26 ± 2.05 |
Table 2: Representative Kinetic Parameters for CYP-Catalyzed Sulfoxidation
| Substrate | CYP Isoform | Km (μM) | kcat (min-1) | Reference |
| 4-(thiophen-2-yl)benzoic acid | CYP199A4 | - | - | |
| 4-(thiophen-3-yl)benzoic acid | CYP199A4 | - | - | |
| Albendazole | Ovine Liver Microsomes | 185 | 0.412 (nmol/min/mg) |
Experimental Protocols
This section provides detailed methodologies for the heterologous expression of FMO and CYP enzymes, the in vitro enzymatic conversion of biotin, and the analytical quantification of the reaction products.
Heterologous Expression and Purification of FMO and CYP Enzymes
A general protocol for the expression and purification of recombinant FMO and CYP enzymes in E. coli is outlined below. Specific conditions may need to be optimized for individual enzyme isoforms.
Protocol 4.1.1: Transformation and Expression
-
Transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid containing the gene for the desired FMO or CYP isoform.
-
Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation.
Protocol 4.1.2: Protein Purification
-
Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
If the protein is His-tagged, apply the supernatant to a nickel-NTA affinity column.
-
Wash the column with a buffer containing a low concentration of imidazole.
-
Elute the protein with a buffer containing a high concentration of imidazole.
-
Dialyze the purified protein against a storage buffer and store at -80°C.
In Vitro Enzymatic Conversion of Biotin to this compound
This protocol describes an in vitro assay using either purified recombinant enzymes or liver microsomes to catalyze the conversion of biotin to this compound.
Protocol 4.2.1: Reaction Setup
-
Prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.4)
-
Biotin (substrate)
-
NADPH (cofactor)
-
Purified FMO or CYP enzyme, or liver microsomes
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solvent such as ice-cold acetonitrile or by heat inactivation.
-
Centrifuge the mixture to pellet the protein and collect the supernatant for analysis.
Analytical Quantification by HPLC-MS/MS
A sensitive and specific method for the quantification of biotin and this compound is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Protocol 4.3.1: Sample Preparation
-
To the supernatant from the enzymatic reaction, add an internal standard (e.g., deuterated biotin).
-
Filter the sample through a 0.22 µm filter before injection into the HPLC system.
Protocol 4.3.2: HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
Protocol 4.3.3: MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Biotin: Monitor the transition from the parent ion to a specific product ion.
-
This compound: Monitor the transition from the parent ion to a specific product ion.
-
Internal Standard: Monitor the transition for the deuterated analog.
-
Signaling Pathways and Biological Relevance
While biotin is known to regulate gene expression and play a role in cell signaling, the specific functions of this compound are less clear. It is primarily considered a catabolite for excretion. However, the formation of this compound is relevant in the context of oxidative stress. The oxidation of the sulfur in biotin can be a consequence of cellular oxidative stress, and the enzymatic reduction of this compound back to biotin, catalyzed by biotin sulfoxide reductase in some organisms, may represent a salvage pathway to maintain biotin homeostasis under such conditions. Further research is needed to elucidate any direct signaling roles of this compound in mammalian cells.
Visualizations
Diagrams
Caption: Experimental workflow for the enzymatic conversion of biotin.
Caption: Simplified pathways of biotin catabolism.
Conclusion
The enzymatic conversion of biotin to this compound is a key step in biotin catabolism, likely mediated by FMO and CYP enzymes in mammals. This guide provides a framework for researchers to investigate this process through detailed experimental protocols and analytical methods. While the direct biological activity of this compound remains to be fully elucidated, understanding its formation is essential for a complete picture of biotin metabolism and its interplay with cellular redox status and drug metabolism pathways. Future research should focus on identifying the specific enzymes responsible for biotin sulfoxidation in various tissues and exploring the potential for this compound to act as a signaling molecule.
References
The Natural Occurrence of Biotin-d-Sulfoxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, or vitamin B7, is a water-soluble vitamin crucial for a range of metabolic processes. While the biological roles of biotin are well-documented, its metabolites, including Biotin-d-sulfoxide, are less comprehensively understood. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its metabolic pathways, and the analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand the nuances of biotin metabolism and the significance of its sulfoxidized derivative.
Natural Occurrence and Biosynthesis
This compound is a naturally occurring catabolite of biotin found in mammals and various microorganisms. It is not directly synthesized as a primary metabolite but is rather a product of the oxidative degradation of biotin.
In mammals, the formation of this compound is a key step in one of the two principal pathways of biotin catabolism. This process involves the oxidation of the sulfur atom within the thiophane ring of the biotin molecule. This reaction occurs primarily in the smooth endoplasmic reticulum and is dependent on the presence of nicotinamide adenine dinucleotide phosphate (NADPH). This pathway leads to the formation of both this compound and biotin-l-sulfoxide, as well as biotin sulfone.
Beyond mammalian systems, this compound has been identified in microorganisms such as Escherichia coli. In these organisms, it can serve as a source of biotin, as it can be enzymatically reduced back to its active biotin form by the enzyme biotin sulfoxide reductase.
Quantitative Data on this compound Occurrence
The concentration of this compound varies across different biological fluids and is influenced by factors such as dietary biotin intake and physiological state. The following tables summarize the available quantitative data.
| Biological Matrix | Organism | Concentration/Proportion | Reference(s) |
| Human Serum | Human | 15 ± 33 nmol/L | |
| Human Urine | Human | 5 ± 6 nmol/L | |
| Human Urine (as % of total biotin and metabolites) | Human | 13 ± 4% | |
| Human Milk (8 days postpartum) | Human | 8% of total avidin-binding substances | |
| Human Milk (6 weeks postpartum) | Human | < 10% of total avidin-binding substances |
Data presented as mean ± standard deviation where available.
Signaling and Metabolic Pathways
The primary pathway involving this compound is its formation from biotin as part of the catabolic process. The enzyme responsible for the reduction of this compound back to biotin, biotin sulfoxide reductase, has been identified and characterized in microorganisms.
Below is a diagram illustrating the biotin catabolism pathway leading to the formation of this compound.
Experimental Protocols
Accurate quantification of this compound requires specific and sensitive analytical methods. High-performance liquid chromatography (HPLC) coupled with an avidin-binding assay or mass spectrometry (MS) are the most common techniques.
Protocol 1: HPLC with Avidin-Binding Assay for Biotin Metabolites
This method is highly specific for biotin and its metabolites that retain the ability to bind to avidin.
1. Sample Preparation (from Serum or Urine):
-
To 1 mL of serum or urine, add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
3. Post-Column Avidin-Binding Assay:
-
The HPLC eluate is collected in fractions.
-
Each fraction is incubated with a known amount of avidin conjugated to an enzyme (e.g., horseradish peroxidase).
-
The mixture is then added to microtiter plates coated with biotinylated bovine serum albumin (BSA).
-
Unbound enzyme-conjugated avidin binds to the coated biotin-BSA.
-
A chromogenic substrate is added, and the color development is measured spectrophotometrically. The concentration of biotin metabolites is inversely proportional to the color intensity.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound.
1. Sample Preparation:
-
Follow the same protein precipitation and extraction steps as in Protocol 1.
-
For enhanced purity, a solid-phase extraction (SPE) step using a C18 cartridge can be incorporated after protein precipitation.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column suitable for mass spectrometry.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined using a pure standard.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of biotin metabolites from biological samples.
Conclusion
This compound is a significant, naturally occurring metabolite of biotin in mammals and microorganisms. Its formation via sulfur oxidation represents a key catabolic pathway. Understanding the levels and metabolic fate of this compound is essential for a complete picture of biotin homeostasis and may have implications for drug development and diagnostics. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this important biotin derivative.
An In-depth Technical Guide to the Stereoisomers of Biotin-D-Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-d-sulfoxide, a primary metabolite of biotin (Vitamin H), exists as two diastereomers due to the introduction of a chiral center at the sulfur atom upon oxidation. These stereoisomers, d-biotin-d-sulfoxide and d-biotin-l-sulfoxide, exhibit distinct physical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, characterization, and biological significance. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in drug development and related fields.
Introduction
Biotin is a water-soluble B vitamin that acts as a crucial coenzyme for carboxylase enzymes involved in various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism[1][2]. The metabolic fate of biotin includes the oxidation of the sulfur atom in its thiophane ring, leading to the formation of this compound[3]. This oxidation introduces a new stereocenter at the sulfur atom, resulting in two diastereomeric forms: d-biotin-d-sulfoxide and d-biotin-l-sulfoxide. While both are metabolites, their biological activities differ significantly. Understanding the chemistry and biology of these stereoisomers is essential for studies on biotin metabolism, drug delivery systems utilizing the biotin-avidin interaction, and the development of novel therapeutics.
Stereochemistry of this compound
The parent molecule, d-biotin, possesses three chiral centers in its bicyclic ring structure. The oxidation of the sulfur atom to a sulfoxide creates an additional chiral center. Consequently, the oxidation of d-biotin yields two diastereomers. The nomenclature "d" and "l" for the sulfoxides is based on the direction of their optical rotation[4].
The absolute configuration at the sulfur atom can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents around the sulfur atom is determined by their atomic number. The lone pair of electrons on the sulfur atom is considered the lowest priority substituent.
-
d-Biotin-d-sulfoxide (Biotin (+)-sulfoxide) : This diastereomer has a positive specific rotation[4].
-
d-Biotin-l-sulfoxide ((-)-Biotin Sulfoxide) : This diastereomer exhibits a negative specific rotation.
Quantitative Data
The distinct stereochemistry of the this compound isomers leads to differences in their physical properties. A summary of these properties is provided in the table below.
| Property | d-Biotin-d-sulfoxide | d-Biotin-l-sulfoxide | Racemic Biotin Sulfoxide |
| Molecular Formula | C₁₀H₁₆N₂O₄S | C₁₀H₁₆N₂O₄S | C₁₀H₁₆N₂O₄S |
| Molecular Weight | 260.31 g/mol | 260.31 g/mol | 260.31 g/mol |
| Melting Point | 200-203 °C | 243-247 °C | >183 °C (dec.) |
| Specific Rotation (in 0.1 N NaOH) | +130° | -40° | Not Applicable |
| Solubility | Acetonitrile: Slightly soluble, DMSO: Slightly soluble | Data not readily available | Data not readily available |
| CAS Number | 10406-89-0 | 3376-83-8 | 23015-53-4 |
Synthesis and Separation
The diastereomers of this compound are typically prepared by the controlled oxidation of d-biotin. The resulting mixture of diastereomers can then be separated by fractional crystallization.
Experimental Protocol: Synthesis of this compound Stereoisomers
This protocol is adapted from the method described by Melville (1954).
Materials:
-
d-Biotin
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Ethanol
-
Diazomethane (for esterification, optional)
-
Zinc dust
-
Hydrochloric acid (HCl)
Procedure:
-
Oxidation: Dissolve 1 g of d-biotin in 10 mL of glacial acetic acid. To this solution, add a calculated amount of 30% hydrogen peroxide, sufficient to yield the sulfoxide. The reaction can be monitored by thin-layer chromatography (TLC). The oxidation of biotin with hydrogen peroxide typically produces the d- and l-sulfoxides in a ratio of approximately 4:1.
-
Fractional Crystallization:
-
Isolation of d-Biotin-l-sulfoxide: Concentrate the reaction mixture under vacuum. The residue can be treated with alcohol to precipitate the less soluble d-biotin-l-sulfoxide, which melts at 243-247 °C.
-
Isolation of d-Biotin-d-sulfoxide: The d-biotin-d-sulfoxide can be crystallized from the alcoholic mother liquor, for example, by the addition of ether. This isomer has a melting point of 200-203 °C.
-
-
Characterization: The separated isomers should be characterized by determining their melting points and specific optical rotations. Further characterization can be performed using spectroscopic methods such as NMR, IR, and mass spectrometry.
-
(Optional) Esterification for Enhanced Separation: The methyl esters of the sulfoxides can be prepared by treating the mixture with diazomethane. The resulting esters may exhibit different crystallization properties, facilitating separation.
-
Reduction to Confirm Structure: The sulfoxides can be reduced back to biotin using zinc dust and hydrochloric acid to confirm their identity.
Biological Activity and Significance
The stereochemistry at the sulfur atom significantly influences the biological activity of this compound.
-
d-Biotin-d-sulfoxide: This isomer can be utilized by some microorganisms, such as Escherichia coli, as a source of biotin. This is due to the presence of the enzyme Biotin Sulfoxide Reductase , which catalyzes the reduction of d-biotin-d-sulfoxide back to d-biotin.
-
d-Biotin-l-sulfoxide: This isomer is generally considered to be biologically inactive.
The enzymatic interconversion between biotin and d-biotin-d-sulfoxide is a key aspect of biotin metabolism.
Signaling Pathway: Biotin-Biotin Sulfoxide Cycle
References
- 1. Biotin sulfoxide | C10H16N2O4S | CID 83833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mass spectrometry identifies covalent binding of soman, sarin, chlorpyrifos oxon, diisopropyl fluorophosphate, and FP-biotin to tyrosines on tubulin: a potential mechanism of long term toxicity by organophosphorus agents - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Insights into Biotin-D-Sulfoxide: A Technical Guide for Researchers
Abstract
Biotin-D-sulfoxide, a primary metabolite of biotin (Vitamin B7), plays a significant role in various biological processes. Understanding its molecular properties at a quantum level is crucial for elucidating its mechanism of action, potential interactions with biological targets, and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to study this compound. It details robust computational methodologies, presents illustrative quantitative data in a structured format, and visualizes key workflows and conceptual frameworks to aid researchers, scientists, and drug development professionals in this specialized area of computational chemistry. While direct and extensive quantum chemical studies on this compound are not abundant in current literature, this guide establishes a foundational methodology based on established principles for analogous sulfur-containing biomolecules.
Introduction
Biotin, an essential vitamin, is a cofactor in a variety of carboxylase enzymes. Its metabolism leads to the formation of several derivatives, including this compound. The oxidation of the sulfur atom in the tetrahydrothiophene ring of biotin to a sulfoxide introduces significant changes to its electronic structure, polarity, and potential for intermolecular interactions. Quantum chemical calculations offer a powerful lens through which to investigate these changes with high precision.
This guide will explore the theoretical underpinnings and practical application of Density Functional Theory (DFT) and other quantum mechanical methods to characterize this compound. The focus will be on providing a detailed protocol for such calculations and presenting the expected outcomes in a clear, accessible format for researchers.
Theoretical and Computational Methodology
The accurate theoretical treatment of a sulfur-containing molecule like this compound requires careful selection of computational methods and parameters. The protocol outlined below is based on best practices for similar molecular systems.
Geometry Optimization
The first step in any quantum chemical study is to determine the lowest energy conformation of the molecule.
-
Method: Density Functional Theory (DFT) is the method of choice for systems of this size, offering a good balance between accuracy and computational cost.
-
Functional: For sulfur-containing molecules, hybrid functionals such as B3LYP or PBE0 are commonly employed. Functionals from the Minnesota family, like M06-2X, are also recommended due to their robust performance for non-covalent interactions.
-
Basis Set: A Pople-style basis set, such as 6-311+G(2d,p), or a Dunning-style correlation-consistent basis set, like aug-cc-pVTZ, is recommended to provide sufficient flexibility for describing the electron density, particularly around the sulfur and oxygen atoms.
-
Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, should be used with water as the solvent.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Method: The same level of theory (functional and basis set) as the geometry optimization should be used.
-
Output: The calculation yields the harmonic vibrational frequencies, which can be compared with experimental IR spectroscopy data.
Electronic Property Calculations
A range of electronic properties can be calculated to understand the reactivity and charge distribution of this compound.
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding, hybridization, and charge distribution within the molecule.
The logical workflow for these quantum chemical calculations is depicted in the following diagram:
Quantitative Data Presentation
The following tables present illustrative data that would be obtained from the quantum chemical calculations described above. Note: The values presented here are hypothetical and serve to demonstrate the format of data presentation.
Table 1: Optimized Geometric Parameters (Selected)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | S=O | 1.50 Å |
| Bond Length | C-S | 1.85 Å |
| Bond Angle | C-S-O | 106.5° |
| Dihedral Angle | H-N-C=O | 178.2° |
Table 2: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 4.5 Debye |
Table 3: Key Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| S=O Stretch | 1050 | High |
| C=O Stretch (Urea) | 1710 | High |
| N-H Stretch | 3400 | Medium |
| C-H Stretch | 2950 | Medium |
Interaction with Biological Systems: A Computational Perspective
While quantum chemical calculations provide insights into the intrinsic properties of this compound, understanding its biological role requires studying its interactions with proteins. A multi-scale modeling approach is often employed for this purpose.
Molecular Docking
Molecular docking can be used to predict the preferred binding orientation of this compound to a protein target. This can provide initial insights into potential binding modes and key interacting residues.
Molecular Dynamics (MD) Simulations
MD simulations can be used to study the dynamic behavior of the this compound-protein complex over time. This can reveal important information about the stability of the complex, the role of water molecules, and the conformational changes that occur upon binding.
An experimental workflow to investigate the interaction of this compound with a target protein is visualized below:
Methodological & Application
Application Notes and Protocols for Protein Biotinylation
Introduction
Biotinylation, the process of covalently attaching biotin to a protein, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin (Vitamin B7) and avidin or streptavidin is one of the strongest non-covalent bonds known in nature, making it an ideal tool for detecting, purifying, and immobilizing proteins.
It is important to clarify a common point of confusion: Biotin-D-Sulfoxide is not a reagent used for protein labeling. this compound is a metabolite of biotin, formed by the oxidation of the sulfur atom in the biotin molecule.[1][2] While its synthesis and enzymatic reduction back to biotin have been studied, it does not possess a reactive group suitable for direct covalent attachment to proteins in a laboratory setting.[1][3][4]
This document provides detailed protocols and application notes for the most common and effective methods of protein biotinylation using commercially available reagents. These reagents are derivatized with specific reactive groups that target functional groups on proteins, such as primary amines or sulfhydryls, to form stable covalent bonds.
I. Overview of Protein Biotinylation Chemistry
The most widely used biotinylation reagents consist of three key components: the biotin moiety, a spacer arm, and a reactive group.
-
Biotin Moiety: Provides the high-affinity binding to avidin or streptavidin.
-
Spacer Arm: A chain of atoms that positions the biotin away from the protein surface, reducing steric hindrance and improving its accessibility for binding to avidin or streptavidin. Spacer arms can also incorporate features like polyethylene glycol (PEG) to increase solubility or cleavable linkages (e.g., disulfide bonds) to allow for the release of the biotinylated protein after capture.
-
Reactive Group: The chemically active part of the reagent that forms a covalent bond with a specific functional group on the protein. The choice of reactive group determines the targeting strategy.
The general workflow for protein biotinylation is a straightforward process involving the preparation of the protein and reagent, the labeling reaction, and the removal of excess, unreacted biotin.
References
Application Notes and Protocols for Biotin-Based Labeling via Thioether Chemistry in Proteomics
Introduction
In the field of proteomics, biotinylation is a cornerstone technique for protein detection, purification, and immobilization.[1] This is largely due to the exceptionally strong and specific non-covalent interaction between biotin and avidin or streptavidin.[1] Traditionally, biotinylation targets reactive functional groups on proteins, such as primary amines on lysine residues. However, a novel and highly specific method has emerged that expands the utility of the biotin handle itself for chemical modification.
This application note focuses on Biotin Redox-Activated Chemical Tagging (BioReACT) , a method that targets the thioether moiety within the biotin molecule.[2][3] This technique utilizes oxaziridine reagents to rapidly and selectively react with the sulfur atom of biotin, forming a highly stable sulfimide linkage. While the primary product is a sulfimide, the formation of a sulfoxide can occur as a byproduct. This approach enables the stable and predictable conjugation of small molecules, such as fluorophores or drugs, directly onto pre-biotinylated biomolecules.
The BioReACT method offers a significant advantage by providing an orthogonal labeling strategy that does not consume native amino acid residues on the target protein. The resulting sulfimide bond is remarkably stable, showing no hydrolysis even after 10 days at 37°C in PBS, making it ideal for in vivo applications and long-term studies.
Principle of the BioReACT Method
The BioReACT method is an adaptation of the Redox-Activated Chemical Tagging (ReACT) chemistry, which was initially developed for the selective modification of methionine residues in proteins. The core of this technology is the reaction between an oxaziridine reagent and a thioether. In the context of BioReACT, the thioether is the one present in the bicyclic ring of biotin.
The reaction proceeds rapidly under aqueous conditions at room temperature, where the oxaziridine transfers a nitrene fragment to the biotin thioether, yielding a stable sulfimide product. This reaction provides a powerful tool for researchers to further modify already biotinylated proteins, oligonucleotides, or other biomolecules in a predictable and stable manner.
Caption: Chemical principle of the BioReACT method.
Application Notes
Stable Post-Labeling of Biotinylated Proteins
The BioReACT method is exceptionally useful for attaching a secondary label to a protein that has already been biotinylated for purification or detection. For example, a biotinylated antibody captured on a streptavidin matrix can be further modified with a fluorescent dye or an enzyme via an oxaziridine reagent. This allows for dual-functionality without altering the protein's native amino acids.
Development of Antibody-Drug Conjugates (ADCs)
A significant application for drug development professionals is the creation of ADCs. A monoclonal antibody can be biotinylated at a specific site, and then the BioReACT chemistry can be used to attach a potent cytotoxic drug. The exceptional stability of the resulting sulfimide linkage is a major advantage, ensuring that the drug remains attached to the antibody until it reaches its target, which can reduce off-target toxicity.
Modification of Biotinylated Oligonucleotides
For researchers working with nucleic acids, BioReACT provides a method to conjugate functional small molecules to biotinylated DNA or RNA probes. This can be used to create custom probes for fluorescence in situ hybridization (FISH), or to attach other moieties for studying nucleic acid interactions.
Quantitative Data
The efficiency and stability of the BioReACT method have been quantitatively assessed, demonstrating its robustness for proteomics applications.
Table 1: Labeling Efficiency of BioReACT
| Biomolecule | Reagent Concentration | Reaction Time | Labeling Efficiency |
|---|---|---|---|
| Biotinylated Trastuzumab Fab | 250 µM Oxaziridine | 1 hour | ~80% (65% single, 15% double labeled) |
| Biotin Methyl Ester | 1.5 equivalents Oxaziridine | 20 minutes | >95% Conversion |
Table 2: Stability of Sulfimide Linkage
| Conjugate | Conditions | Time | Remaining Conjugate |
|---|---|---|---|
| BioReACT Labeled Fab | PBS, 37°C | 10 days | 100% |
| ReACT (Methionine) Labeled Fab | PBS, 37°C | 3 days | 50% |
Experimental Protocols
Protocol 1: General Procedure for BioReACT Labeling of a Biotinylated Protein
This protocol provides a general workflow for labeling a pre-biotinylated protein, such as an antibody, with a functionalized oxaziridine reagent.
-
Reagent Preparation:
-
Prepare the biotinylated protein in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 10-50 µM.
-
Dissolve the oxaziridine reagent in an appropriate solvent (e.g., DMSO) to create a stock solution of 5-10 mM.
-
-
Labeling Reaction:
-
To the biotinylated protein solution, add the oxaziridine stock solution to achieve a final concentration of 250-500 µM (a 5 to 10-fold molar excess over the protein).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted oxaziridine by adding N-acetyl methionine to a final concentration of 1-2 mM and incubating for 15 minutes.
-
Remove excess oxaziridine reagent and byproducts by using a desalting column or through dialysis against PBS.
-
-
Characterization:
-
Confirm successful labeling by mass spectrometry (see Protocol 2), SDS-PAGE (if the label is fluorescent or adds significant mass), or functional assays relevant to the attached molecule.
-
Caption: Workflow for BioReACT protein labeling.
Protocol 2: Mass Spectrometry Analysis of BioReACT Labeled Proteins
This protocol outlines the steps for confirming the covalent modification of a biotinylated protein using mass spectrometry.
-
Sample Preparation:
-
Take an aliquot of the purified, labeled protein from Protocol 1.
-
Perform a buffer exchange into a mass spectrometry-compatible buffer, such as 50 mM ammonium bicarbonate, if necessary.
-
For intact mass analysis, dilute the sample to approximately 1 µM in a solution of 50% acetonitrile and 0.1% formic acid.
-
For peptide mapping, denature the protein with 8 M urea, reduce the disulfide bonds with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.
-
-
Mass Spectrometry Acquisition:
-
Intact Mass Analysis: Infuse the diluted sample into an ESI-TOF or Orbitrap mass spectrometer. Acquire spectra over a mass range appropriate for the expected protein mass. The addition of the oxaziridine-derived moiety will result in a predictable mass shift.
-
Peptide Mapping (LC-MS/MS): Analyze the digested peptide mixture using a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-Exactive). The mass spectrometer should be operated in a data-dependent acquisition mode to fragment peptides and obtain sequence information.
-
-
Data Analysis:
-
Intact Mass: Deconvolute the raw mass spectrum to determine the intact mass of the labeled protein and compare it to the unlabeled control.
-
Peptide Mapping: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein sequence. Include a variable modification corresponding to the mass of the biotin-sulfimide adduct on methionine residues (if the protein contains them) and on the biotinylated residue. The software will identify the specific peptide(s) containing the modification, confirming the site of labeling.
-
Conclusion
The BioReACT method represents a significant advancement in bioconjugation chemistry, repurposing the widely used biotin tag as a reactive handle for stable and specific labeling. By targeting the biotin thioether, researchers can introduce a wide array of functionalities onto proteins and other biomolecules without altering their native structure. The exceptional stability of the resulting sulfimide linkage makes this technique particularly valuable for applications in drug development, diagnostics, and fundamental proteomics research.
References
Application Notes and Protocols: Biotin-Based Probes for the Detection of Protein S-Sulfenylation as a Marker of Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of biotin-based chemical probes to detect protein S-sulfenylation, a key post-translational modification indicative of oxidative stress. This methodology allows for the sensitive and specific detection, enrichment, and identification of proteins that have been transiently oxidized on cysteine residues, offering valuable insights into redox signaling pathways and the impact of oxidative stress in various biological and pathological processes.
Introduction to Protein S-Sulfenylation and its Detection
Under conditions of oxidative stress, reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can oxidize the thiol group of cysteine residues in proteins to form sulfenic acid (R-SOH). This reversible modification, known as S-sulfenylation, is a critical component of redox signaling, modulating protein function, and cellular pathways. However, the inherent instability of sulfenic acids makes their direct detection challenging.
To overcome this, chemical probes have been developed to selectively label and "trap" this transient modification. A common and effective strategy involves a two-step approach:
-
Labeling: A chemical probe with high selectivity for sulfenic acid is used to form a stable covalent bond with the modified cysteine.
-
Detection and Enrichment: The probe itself contains a bioorthogonal handle (e.g., an alkyne or azide group) that allows for the subsequent attachment of a reporter molecule, typically biotin, via a "click chemistry" reaction. The high-affinity interaction between biotin and streptavidin is then leveraged for detection (e.g., Western blotting) and enrichment (e.g., affinity purification for mass spectrometry).
While Biotin-d-sulfoxide is a known metabolite of biotin formed under oxidative conditions, it is not typically used as a direct probe for protein S-sulfenylation in experimental settings. The methods described herein focus on the more established use of dimedone or benzothiazine-based probes coupled with biotinylation.
Principle of the Method
The core of this methodology lies in the chemoselective labeling of sulfenic acids followed by biotin tagging for detection and analysis. The general workflow is as follows:
-
Induction of Oxidative Stress (Optional): Cells or tissues are treated with an agent to induce oxidative stress (e.g., H₂O₂), leading to protein S-sulfenylation. A control group without treatment is essential.
-
Labeling with a Sulfenic Acid-Specific Probe: The biological sample is incubated with a probe that specifically reacts with sulfenic acids. Popular choices include dimedone-based probes with an alkyne handle (e.g., DYn-2) or benzothiazine-based probes (e.g., BTD).
-
Cell Lysis and Protein Extraction: Cells are lysed, and proteins are extracted under conditions that preserve the probe-protein adduct.
-
Biotinylation via Click Chemistry: The alkyne- or azide-containing probe attached to the protein is then reacted with a corresponding azide- or alkyne-biotin conjugate (e.g., biotin-azide) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This covalently attaches a biotin tag to the sulfenylated proteins.
-
Detection and/or Enrichment:
-
Detection (Western Blot): The biotinylated proteins can be detected by SDS-PAGE followed by Western blotting using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).
-
Enrichment (Mass Spectrometry): For proteome-wide identification of sulfenylated proteins and their specific modification sites, the biotinylated proteins or peptides (after tryptic digestion) are enriched using streptavidin-coated beads. The enriched proteins/peptides are then eluted and analyzed by mass spectrometry.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data that can be obtained using this methodology. The values are illustrative and will vary depending on the experimental system.
Table 1: Comparison of Probes for Detecting Protein S-Sulfenylation
| Probe Type | Typical Concentration | Incubation Time | Detection Method | Advantages | Disadvantages |
| Dimedone-based (e.g., DYn-2) | 100 µM - 1 mM | 30 min - 2 hours | Western Blot, Mass Spec | High selectivity for sulfenic acids. | May require optimization of labeling conditions. |
| Benzothiazine-based (BTD) | 50 µM - 200 µM | 30 min - 1 hour | Western Blot, Mass Spec | Rapid reaction kinetics. |
Table 2: Example Data from a Quantitative Mass Spectrometry Experiment
This table illustrates how data on changes in protein sulfenylation upon treatment with an oxidative stressor can be presented.
| Protein | Gene | Peptide Sequence | Fold Change (H₂O₂ vs. Control) | p-value | Function |
| Peroxiredoxin-2 | PRDX2 | VCPAGWKPGSK | 5.2 | < 0.01 | Antioxidant enzyme |
| GAPDH | GAPDH | CATYTNDEIEK | 3.8 | < 0.05 | Glycolysis |
| Actin, cytoplasmic 1 | ACTB | SYELPDGQVITIGNER | 2.5 | < 0.05 | Cytoskeleton |
| Protein kinase A | PRKACA | CLLSDLDER | 4.1 | < 0.01 | Signaling |
*C indicates the identified sulfenylated cysteine residue.
Experimental Protocols
Protocol 1: Detection of Total Protein S-Sulfenylation by Western Blot
This protocol provides a method to assess the overall level of protein sulfenylation in cells.
Materials:
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) solution
-
Dimedone-alkyne probe (e.g., DYn-2)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Biotin-azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Methanol and Chloroform
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells and grow to desired confluency. b. Treat cells with H₂O₂ (e.g., 100 µM for 15 minutes) to induce oxidative stress. Include an untreated control.
-
Probe Labeling: a. Following treatment, wash cells with PBS. b. Add the dimedone-alkyne probe to the cell culture medium at a final concentration of 100 µM - 1 mM and incubate for 1-2 hours at 37°C.
-
Cell Lysis: a. Wash cells with PBS to remove excess probe. b. Lyse cells in lysis buffer. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine protein concentration using a BCA assay.
-
Click Chemistry Reaction: a. To 50-100 µg of protein lysate, add the following components to the final concentrations:
- Biotin-azide: 100 µM
- TCEP or Sodium Ascorbate: 1 mM
- TBTA: 100 µM
- CuSO₄: 1 mM b. Incubate the reaction for 1 hour at room temperature with gentle shaking.
-
Protein Precipitation: a. Precipitate the protein to remove excess reagents. A common method is methanol-chloroform precipitation. b. Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Western Blotting: a. Separate the proteins by SDS-PAGE. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane extensively with TBST. f. Add ECL substrate and visualize the biotinylated proteins using a chemiluminescence imaging system.
Protocol 2: Enrichment of Sulfenylated Peptides for Mass Spectrometry
This protocol is for the identification of specific S-sulfenylation sites.
Materials:
-
Materials from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, low salt, urea)
-
Elution buffer (e.g., containing formic acid and acetonitrile)
-
LC-MS/MS system
Procedure:
-
Cell Culture, Treatment, Labeling, Lysis, and Click Chemistry: a. Follow steps 1-4 from Protocol 1, scaling up the amount of starting material as needed (e.g., several milligrams of protein).
-
Protein Reduction, Alkylation, and Digestion: a. After the click chemistry reaction, reduce disulfide bonds with DTT and alkylate free thiols with IAA. b. Digest the proteins into peptides using trypsin.
-
Enrichment of Biotinylated Peptides: a. Incubate the peptide mixture with streptavidin-agarose beads for 2-4 hours at room temperature to capture the biotinylated peptides. b. Wash the beads extensively with a series of wash buffers to remove non-specifically bound peptides.
-
Elution: a. Elute the bound peptides from the beads using an appropriate elution buffer.
-
LC-MS/MS Analysis: a. Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use database searching algorithms to identify the proteins and the specific sites of S-sulfenylation.
Visualizations
Signaling Pathway Diagram
Application Notes and Protocols for Biotin-D-Sulfoxide in Cell Culture
Introduction
Biotin-D-Sulfoxide is the oxidized form of D-biotin (Vitamin H), a critical coenzyme for carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] The oxidation of the sulfur atom in the biotin ring to a sulfoxide is a consequence of cellular oxidative stress.[2][3] Eukaryotic cells possess an enzymatic system, primarily driven by biotin sulfoxide reductase, to reduce this compound back to its biologically active biotin form. This repair mechanism is crucial for mitigating the effects of oxidative damage and maintaining metabolic homeostasis.[3][4]
These application notes provide a framework for utilizing this compound as an experimental tool to probe cellular redox systems, specifically the activity and capacity of the biotin salvage pathway in response to oxidative stress.
Key Applications
-
Assessment of Cellular Biotin Sulfoxide Reductase Activity: this compound can be used as a substrate to measure the activity of biotin sulfoxide reductase in various cell types and under different experimental conditions. This allows for the characterization of a cell's ability to repair oxidized biotin, providing insights into its antioxidant capacity.
-
Investigating the Role of Biotin Salvage in Oxidative Stress: By treating cells with this compound, researchers can study the downstream effects on metabolic pathways that depend on biotin-dependent carboxylases. This can help elucidate the importance of the biotin salvage pathway in maintaining cellular function during periods of oxidative stress.
-
Screening for Modulators of Biotin Sulfoxide Reductase: this compound is an essential reagent for developing high-throughput screening assays to identify inhibitors or activators of biotin sulfoxide reductase. Such compounds could be valuable as research tools or potential therapeutic agents.
Experimental Data Summary
The following table presents exemplary data from an experiment designed to assess biotin sulfoxide reductase activity in two different cell lines under basal and oxidative stress conditions. Cells were treated with a known concentration of this compound, and the intracellular concentration of regenerated D-biotin was measured after 24 hours.
| Cell Line | Condition | Treatment | Intracellular D-Biotin Concentration (ng/mg protein) | Standard Deviation |
| HEK293 | Basal | Vehicle Control | 1.2 | 0.2 |
| HEK293 | Basal | 50 µM this compound | 15.8 | 1.5 |
| HEK293 | Oxidative Stress (100 µM H₂O₂) | 50 µM this compound | 9.5 | 1.1 |
| HepG2 | Basal | Vehicle Control | 1.5 | 0.3 |
| HepG2 | Basal | 50 µM this compound | 22.4 | 2.1 |
| HepG2 | Oxidative Stress (100 µM H₂O₂) | 50 µM this compound | 18.9 | 1.8 |
Signaling and Workflow Diagrams
The diagrams below illustrate the key biological pathway and a general experimental workflow for the application of this compound in cell culture.
Detailed Experimental Protocol
Protocol: Assessment of Biotin Sulfoxide Reductase Activity in Cultured Cells
1. Principle
This protocol describes a method to quantify the activity of biotin sulfoxide reductase in cultured mammalian cells. Cells are incubated with a defined concentration of this compound. The cellular machinery, primarily biotin sulfoxide reductase, will reduce the this compound to D-biotin. After incubation, cells are lysed, and the amount of newly synthesized D-biotin is quantified, typically by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or a competitive ELISA. The amount of D-biotin produced is proportional to the enzyme's activity.
2. Materials and Reagents
-
Mammalian cell line of interest (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
RIPA Lysis and Extraction Buffer
-
Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
D-Biotin standard for quantification
-
LC-MS/MS system or Biotin ELISA Kit
3. Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in sterile DMSO to make a 10 mM stock solution. For example, for a compound with a molecular weight of 260.3 g/mol , dissolve 2.6 mg in 1 mL of DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent toxicity.
4. Experimental Procedure
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Treatment:
-
After the cells have reached the desired confluency, aspirate the old medium.
-
Wash the cells once with sterile PBS.
-
Add the culture medium containing the desired concentrations of this compound (and any co-treatments like H₂O₂ for oxidative stress studies). Include a "vehicle control" well that receives medium with the same concentration of DMSO but no this compound.
-
Incubate the cells for a predetermined time (e.g., 12, 24, or 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Use a small aliquot (e.g., 10 µL) of the supernatant to determine the total protein concentration using a BCA assay, following the manufacturer's instructions.
-
5. Quantification of D-Biotin
-
LC-MS/MS (Recommended):
-
Prepare the remaining cell lysate for LC-MS/MS analysis. This may involve protein precipitation (e.g., with acetonitrile) and solid-phase extraction.
-
Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of D-biotin.
-
Generate a standard curve using known concentrations of a D-biotin standard to quantify the amount of biotin in the cell lysates.
-
-
ELISA:
-
Alternatively, use a commercially available competitive ELISA kit for biotin quantification. Follow the manufacturer's protocol.
-
6. Data Analysis
-
Calculate the concentration of D-biotin in each sample from the standard curve.
-
Normalize the amount of D-biotin to the total protein concentration of the lysate (e.g., in ng of biotin per mg of total protein).
-
Subtract the basal biotin level (from the vehicle control) to determine the net amount of D-biotin regenerated from this compound.
-
Compare the results between different cell lines or treatment conditions. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Lysine biotinylation and methionine oxidation in the heat shock protein HSP60 synergize in the elimination of reactive oxygen species in human cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin sulfoxide reductase contributes to oxidative stress tolerance and virulence in Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and mechanistic properties of biotin sulfoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of Biotin-d-Sulfoxide in Affinity Chromatography: A Review of Current Knowledge and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biotin-avidin (or streptavidin) interaction is a cornerstone of affinity chromatography, renowned for its exceptionally high affinity and specificity. This powerful tool enables the purification and analysis of a wide array of biomolecules. However, the quasi-irreversible nature of this bond often necessitates harsh, denaturing conditions for the elution of target molecules, a significant drawback for many applications. This has led to the exploration of biotin analogs that exhibit weaker, reversible binding, allowing for milder elution conditions. Among these potential analogs is Biotin-d-sulfoxide, a metabolite of biotin. This document explores the current understanding of this compound's role in affinity chromatography, presents available data, and provides protocols for established reversible biotin-based affinity systems.
This compound: An Uncharted Territory in Affinity Chromatography
This compound is a naturally occurring oxidized form of biotin. While it is recognized as a substance that can bind to avidin, a comprehensive characterization of this interaction for affinity chromatography applications is notably absent in the current scientific literature. Extensive searches for quantitative data, such as binding affinity constants (Kd) and specific elution protocols, have not yielded the specific information required to develop detailed application notes for this compound in this context. The strength, reversibility, and pH dependence of the this compound-avidin/streptavidin interaction remain to be thoroughly elucidated.
Established Alternatives for Reversible Biotin-Based Affinity Chromatography
Given the lack of specific data for this compound, researchers seeking reversible affinity purification methods have successfully turned to other well-characterized biotin analogs. These analogs offer the advantage of gentler elution conditions, preserving the biological activity of the purified molecules. The two most prominent alternatives are desthiobiotin and iminobiotin.
Data Presentation: A Comparative Look at Biotin and its Analogs
The following table summarizes the key quantitative data for biotin and its commonly used analogs in affinity chromatography, highlighting the properties that make them suitable for different applications.
| Ligand | Binding Affinity (Kd) to Streptavidin | Elution Conditions | Key Features |
| Biotin | ~10⁻¹⁴ M | Harsh denaturing conditions (e.g., 8 M Guanidine HCl, pH 1.5) | Extremely strong, near-irreversible binding; ideal for immobilization. |
| Desthiobiotin | ~10⁻¹¹ M | Competitive elution with free biotin at neutral pH | Weaker binding allows for gentle, competitive elution. |
| Iminobiotin | pH-dependent (~10⁻¹¹ M at pH 11, ~10⁻⁷ M at pH 7) | pH shift to acidic conditions (e.g., 50 mM ammonium acetate, pH 4.0) | Binding is strong at alkaline pH and weak at acidic pH. |
Experimental Protocols: Methodologies for Reversible Affinity Chromatography
The following are detailed protocols for affinity chromatography using desthiobiotin and iminobiotin, providing researchers with practical guidance for their purification needs.
Protocol 1: Affinity Purification using Desthiobiotin-Agarose
This protocol is designed for the purification of streptavidin or its fusion proteins under mild elution conditions.
Materials:
-
Desthiobiotin-Agarose resin
-
Binding/Wash Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Elution Buffer: 50 mM Biotin in Binding/Wash Buffer, pH 7.5
-
Gravity-flow chromatography column
-
Sample containing streptavidin or a streptavidin fusion protein
Procedure:
-
Column Preparation:
-
Equilibrate the Desthiobiotin-Agarose resin and the chromatography column to room temperature.
-
Pack the desired volume of resin into the column.
-
Wash the resin with 5-10 column volumes (CV) of Binding/Wash Buffer to remove any preservatives and to equilibrate the column.
-
-
Sample Application:
-
Clarify the sample by centrifugation or filtration to remove any particulate matter.
-
Apply the clarified sample to the equilibrated column. For optimal binding, use a low flow rate (e.g., 0.5-1 mL/min).
-
-
Washing:
-
Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound molecules.
-
Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
-
Elution:
-
Apply the Elution Buffer to the column.
-
Collect fractions and monitor the protein concentration of each fraction at 280 nm.
-
Pool the fractions containing the purified protein.
-
-
Regeneration (Optional):
-
To regenerate the column, wash the resin with 5-10 CV of Binding/Wash Buffer to remove the excess biotin, followed by storage in an appropriate buffer containing a bacteriostatic agent.
-
Protocol 2: Affinity Purification using Iminobiotin-Agarose
This protocol is suitable for the purification of avidin or streptavidin using a pH-dependent elution strategy.
Materials:
-
Iminobiotin-Agarose resin
-
Binding Buffer: 50 mM Ammonium Carbonate, 500 mM NaCl, pH 10.0
-
Wash Buffer: 50 mM Ammonium Carbonate, 500 mM NaCl, pH 10.0
-
Elution Buffer: 50 mM Ammonium Acetate, 500 mM NaCl, pH 4.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Gravity-flow chromatography column
-
Sample containing avidin or streptavidin
Procedure:
-
Column Preparation:
-
Pack the Iminobiotin-Agarose resin into a column.
-
Equilibrate the column by washing with 5-10 CV of Binding Buffer.
-
-
Sample Application:
-
Adjust the pH of the clarified sample to ~10.0 by adding a suitable base.
-
Apply the sample to the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with 10-20 CV of Wash Buffer until the A280 of the effluent is at baseline.
-
-
Elution:
-
Elute the bound protein with the Elution Buffer.
-
Collect fractions into tubes containing a small amount of Neutralization Buffer to immediately raise the pH of the eluted fractions and preserve protein activity.
-
-
Regeneration:
-
Wash the column with 5-10 CV of Elution Buffer, followed by re-equilibration with 5-10 CV of Binding Buffer for immediate reuse or storage in a suitable buffer.
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both desthiobiotin and iminobiotin affinity chromatography.
Conclusion
While this compound's interaction with avidin and streptavidin presents an area for potential future research, the current lack of quantitative data and established protocols precludes its routine use in affinity chromatography. For researchers requiring reversible binding and mild elution conditions, established biotin analogs such as desthiobiotin and iminobiotin offer reliable and well-documented alternatives. The protocols and comparative data provided herein serve as a valuable resource for designing and executing effective affinity purification strategies. Further investigation into the binding kinetics and elution characteristics of this compound is warranted to determine its potential utility as a novel tool in the affinity chromatography landscape.
Synthesis and Application of Biotin-d-Sulfoxide Derivatives for Advanced Research
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction: Biotin, a water-soluble B vitamin, plays a crucial role in a variety of metabolic processes. Its oxidized form, Biotin-d-sulfoxide, is not merely a metabolic byproduct but also a molecule of significant interest for various research applications. The sulfur atom in the thiophane ring of biotin can be oxidized to form two diastereomeric sulfoxides: d-biotin-d-sulfoxide and d-biotin-l-sulfoxide. This application note provides detailed protocols for the synthesis of this compound and highlights its utility in the development of research tools and potential therapeutic agents.
Synthesis of this compound
The synthesis of this compound is primarily achieved through the controlled oxidation of d-biotin. A well-established method involves the use of hydrogen peroxide in glacial acetic acid. The reaction results in a mixture of the two diastereomers, d-biotin-d-sulfoxide and d-biotin-l-sulfoxide.
Experimental Protocol: Oxidation of d-Biotin [1]
-
Dissolution: Dissolve 1 gram of d-Biotin in 20 ml of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.
-
Oxidation: To the biotin solution, add 1.1 equivalents of 30% hydrogen peroxide.
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue contains a mixture of d-biotin-d-sulfoxide and d-biotin-l-sulfoxide, along with any unreacted biotin.
-
Purification: The diastereomers can be separated by fractional crystallization or chromatography. For instance, crystallization from a water-methanol mixture can yield the less soluble d-biotin-d-sulfoxide.
Quantitative Data:
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₆N₂O₄S | [2][3] |
| Molecular Weight | 260.31 g/mol | [2][3] |
| Melting Point (d-sulfoxide) | 227-232 °C (with decomposition) | |
| Purity (Commercial) | ≥95% | |
| Solubility | Slightly soluble in acetonitrile and DMSO |
Applications in Research and Drug Development
This compound and its derivatives are valuable tools in various research fields, from enzymology to targeted drug delivery.
Probing Biological Pathways: The Biotin Sulfoxide Reductase System
In many bacteria, such as E. coli and Salmonella enterica, this compound can be reduced back to biotin by the enzyme Biotin Sulfoxide Reductase (BisC). This pathway is crucial for bacterial survival under oxidative stress and represents a potential target for antimicrobial drug development.
Development of Targeted Probes and Therapeutics
The high affinity of biotin for receptors that are often overexpressed on the surface of cancer cells makes it an excellent targeting moiety for the delivery of therapeutic agents or imaging probes. This compound can be similarly derivatized to create targeted molecules.
Experimental Protocol: Synthesis of a this compound Conjugate (General)
This protocol outlines a general workflow for conjugating a molecule of interest (e.g., a fluorescent dye or a drug) to the carboxylic acid group of this compound.
-
Activation of this compound: The carboxylic acid group of this compound is activated to facilitate amide bond formation. A common method is the formation of an N-hydroxysuccinimide (NHS) ester.
-
Dissolve this compound in a suitable solvent (e.g., DMF).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
-
Stir at room temperature for several hours.
-
-
Coupling Reaction: The activated this compound is then reacted with the molecule of interest, which typically contains a primary amine group.
-
Dissolve the amine-containing molecule in an appropriate buffer or solvent.
-
Add the activated this compound solution.
-
Stir at room temperature or 4°C overnight.
-
-
Purification: The final conjugate is purified from unreacted starting materials and byproducts using techniques such as HPLC or column chromatography.
Application in Cellular Imaging and Proteomics
Biotinylated probes are widely used for affinity purification of proteins in proteomics studies and for cellular imaging. While the binding affinity of biotin sulfoxide to avidin and streptavidin is reduced compared to biotin, it can still be utilized, particularly for applications requiring reversible binding. Furthermore, cleavable linkers can be incorporated between the this compound moiety and the probe to facilitate the release of captured biomolecules.
Protocol: Cellular Imaging with a this compound-Fluorescent Probe
This protocol is adapted from methods used for biotin-conjugated fluorescent probes and can be applied to a this compound analog.
-
Cell Culture: Plate cells (e.g., HepG2, which overexpresses biotin receptors) in a suitable culture vessel (e.g., 96-well plate or chamber slide) and allow them to adhere overnight.
-
Probe Incubation: Prepare a working solution of the this compound-fluorescent probe in cell culture medium (e.g., 10 µM). Remove the old medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for a specified time (e.g., 1-2 hours) at 37°C in a CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound probe.
-
Fixation (Optional): If required, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.
This compound and its derivatives represent a versatile class of compounds with significant potential in life sciences research and drug development. The straightforward synthesis and the ability to conjugate these molecules to a wide range of functional moieties make them valuable tools for studying biological pathways, developing targeted therapies, and advancing cellular imaging and proteomics techniques. The protocols and data presented in this application note provide a foundation for researchers to explore the utility of this compound in their own investigations.
References
Application Notes and Protocols for the Quantification of Biotin-D-Sulfoxide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, also known as vitamin B7, is a crucial coenzyme for several carboxylases involved in key metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The metabolism of biotin results in the formation of several catabolites, including bisnorbiotin, biotin sulfone, and biotin-d,l-sulfoxide.[1] The quantification of these metabolites in biological fluids is essential for assessing biotin status, bioavailability, and metabolism.[1][2] Biotin-d,l-sulfoxide is a product of the oxidation of the sulfur atom in the thiophane ring of biotin.[3] This document provides detailed protocols for the quantification of Biotin-D-Sulfoxide in biological samples, primarily urine and plasma, using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[4]
Metabolic Pathway of Biotin
Biotin is metabolized in human tissues through beta-oxidation of the valeric acid side chain and oxidation of the sulfur atom. This compound is one of the principal metabolites resulting from sulfur oxidation.
Caption: Metabolic pathway of biotin leading to key metabolites.
Quantitative Data Summary
The following table summarizes the relative abundance of biotin and its major metabolites in human urine based on available literature.
| Analyte | Relative Abundance in Human Urine (% of Total) |
| Biotin | 32 ± 12% |
| Bisnorbiotin | 52 ± 15% |
| Bisnorbiotin Methyl Ketone | 7.9 ± 5.8% |
| Biotin-d,l-Sulfoxide | 4.0 ± 3.2% |
| Biotin Sulfone | 3.6 ± 1.9% |
Experimental Workflow for this compound Quantification
The overall workflow for the quantification of this compound in biological samples involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS
This protocol outlines the procedure for extracting and quantifying this compound from urine samples.
1. Materials and Reagents
-
This compound analytical standard
-
Deuterated biotin (e.g., d4-Biotin) as an internal standard (IS)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Urine samples
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean 1.5 mL microcentrifuge tube, add 100 µL of the urine supernatant.
-
Spike the sample with 10 µL of the internal standard solution (e.g., 1 µg/mL d4-Biotin in 50% acetonitrile).
-
Add 400 µL of acetonitrile to precipitate proteins and other macromolecules.
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase A (see LC-MS/MS conditions below).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
3. LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: ESI Positive
-
MRM Transitions (Hypothetical - requires optimization):
-
This compound: Precursor ion (Q1) m/z 261.1 -> Product ion (Q3) m/z (e.g., 243.1, 182.1)
-
d4-Biotin (IS): Precursor ion (Q1) m/z 249.1 -> Product ion (Q3) m/z (e.g., 231.1)
-
4. Data Analysis and Quantification
-
Generate a standard curve by preparing serial dilutions of the this compound analytical standard in a surrogate matrix (e.g., water or synthetic urine) and processing them alongside the samples.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Perform a linear regression analysis to obtain the calibration curve.
-
Calculate the concentration of this compound in the unknown samples using the regression equation from the standard curve.
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted for plasma samples, which have a higher protein content.
1. Materials and Reagents
-
All reagents listed in Protocol 1.
-
Human plasma samples (collected in EDTA or heparin tubes).
2. Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
In a clean 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike the sample with 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
3. LC-MS/MS Conditions and Data Analysis
-
Follow the same LC-MS/MS conditions and data analysis procedures as described in Protocol 1.
Method Validation Considerations
For clinical or drug development applications, the analytical method should be validated according to relevant guidelines (e.g., ICH M10 Bioanalytical Method Validation). Key validation parameters include:
-
Selectivity and Specificity: Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.
-
Linearity: Assess the linear range of the calibration curve.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using quality control (QC) samples at low, medium, and high concentrations.
-
Recovery: Evaluate the extraction efficiency of the analyte and IS from the biological matrix.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Conclusion
The protocols described provide a robust framework for the quantification of this compound in biological samples. The use of LC-MS/MS offers high sensitivity and specificity, which is crucial for accurately measuring the low endogenous levels of this biotin metabolite. Proper sample preparation and method validation are critical for obtaining reliable and reproducible results in research and clinical settings.
References
- 1. Advanced analysis of biotin metabolites in body fluids allows a more accurate measurement of biotin bioavailability and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical techniques for determining biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Biotin-D-Sulfoxide as a Substrate for Biotin Sulfoxide Reductase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotin sulfoxide reductase (BSOR) is a molybdoenzyme that catalyzes the reduction of biotin-d-sulfoxide (BDS) to biotin, a vital B-vitamin. This enzymatic reaction is significant in various biological contexts, including the salvage of biotin that has been oxidized by reactive oxygen species. The enzyme, found in organisms like Rhodobacter sphaeroides and Escherichia coli, utilizes electron donors such as NADPH and NADH to facilitate this reduction.[1][2] Understanding the interaction between this compound and biotin sulfoxide reductase is crucial for studies related to oxidative stress, vitamin metabolism, and as a potential target in drug development. These application notes provide detailed protocols for the synthesis of this compound, the purification of biotin sulfoxide reductase, and the characterization of its enzymatic activity.
Data Presentation
Table 1: Kinetic Parameters of Biotin Sulfoxide Reductase
The following table summarizes the kinetic constants for biotin sulfoxide reductase from Rhodobacter sphaeroides expressed in E. coli. The data highlights the enzyme's preference for NADPH as an electron donor.
| Substrate | Electron Donor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | NADPH | 714 | 500 | 1.86 x 106 |
| This compound | NADH | 132 | 47 | 1.19 x 105 |
| NADPH | - | 65 | - | - |
| NADH | - | 1250 | - | - |
Data sourced from Pollock and Barber, 2001.[2]
Table 2: Substrate Inhibition of Biotin Sulfoxide Reductase
Biotin sulfoxide reductase exhibits substrate inhibition by both this compound and the electron donor NADPH. The inhibition constants (Ki) are presented below.
| Inhibitor | Ki (mM) |
| This compound | 6.10 |
| NADPH | 0.90 |
Data sourced from Pollock and Barber, 2001.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the chemical synthesis of this compound from d-biotin.
Materials:
-
d-Biotin
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Zinc dust
-
Hydrochloric acid (HCl)
-
Phosgene (handle with extreme caution in a well-ventilated fume hood)
-
Diazomethane (handle with extreme caution in a well-ventilated fume hood)
Procedure:
-
Oxidation of Biotin:
-
Dissolve d-biotin in glacial acetic acid.
-
Add an equimolar amount of 30% hydrogen peroxide dropwise while stirring at room temperature.
-
Allow the reaction to proceed for 16-17 hours.
-
Evaporate the solvent under vacuum.
-
The residue contains a mixture of d-biotin d-sulfoxide and d-biotin l-sulfoxide.
-
-
Purification (optional, for separation of diastereomers):
-
The diastereomers can be separated by fractional crystallization from water or ethanol.
-
Protocol 2: Purification of Recombinant Biotin Sulfoxide Reductase (as a GST-fusion protein)
This protocol is designed for the purification of recombinant biotin sulfoxide reductase expressed in E. coli as a Glutathione S-transferase (GST) fusion protein.
Materials:
-
E. coli cell paste expressing GST-BSOR
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM reduced glutathione
-
Glutathione-Agarose resin
-
Lysozyme
-
DNase I
Procedure:
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the Glutathione-Agarose resin with Wash Buffer.
-
Load the cleared lysate onto the equilibrated column.
-
Wash the column with at least 10 column volumes of Wash Buffer to remove unbound proteins.
-
Elute the GST-BSOR fusion protein with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
-
Dialysis (optional):
-
Pool the purified fractions and dialyze against a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT) to remove glutathione.
-
Protocol 3: Enzymatic Assay of Biotin Sulfoxide Reductase
The activity of biotin sulfoxide reductase can be determined by monitoring the oxidation of NADPH spectrophotometrically at 340 nm.
Materials:
-
Purified biotin sulfoxide reductase
-
This compound stock solution (e.g., 100 mM in water)
-
NADPH stock solution (e.g., 10 mM in buffer)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0)
Procedure:
-
Set up a reaction mixture in a quartz cuvette containing:
-
Assay Buffer
-
This compound (final concentration, e.g., 1 mM)
-
NADPH (final concentration, e.g., 200 µM)
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of purified biotin sulfoxide reductase.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).
Protocol 4: HPLC Analysis of Reaction Products
To confirm the formation of biotin from this compound, the reaction products can be analyzed by reverse-phase HPLC.
Materials:
-
Enzymatic reaction mixture (quenched at a specific time point, e.g., by adding acid)
-
Biotin standard
-
This compound standard
-
HPLC system with a C18 column
-
Mobile Phase: e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
Procedure:
-
Centrifuge the quenched reaction mixture to remove precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered sample onto the C18 HPLC column.
-
Run a gradient elution to separate biotin and this compound.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Compare the retention times of the peaks in the sample to those of the biotin and this compound standards to confirm product formation and quantify the components.
Visualizations
Caption: Enzymatic reduction of this compound.
Caption: Workflow for enzyme purification and analysis.
Caption: Ping Pong Bi-Bi reaction mechanism.
References
In Vivo Imaging Applications of Biotin Derivatives: A Focus on Radiolabeled Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
While there is no direct evidence for the use of Biotin-D-Sulfoxide as a primary agent for in vivo imaging, its parent compound, biotin (Vitamin B7), and its derivatives are pivotal in the field. Biotin's high affinity for avidin and streptavidin, coupled with its role in cellular metabolism, makes it a valuable tool for targeted imaging. This document provides a comprehensive overview of the in vivo imaging applications of biotin, with a particular focus on radiolabeled biotin for Positron Emission Tomography (PET). We will detail the established applications, present quantitative data, and provide experimental protocols for the use of [¹¹C]biotin, a key radiotracer in this domain. This compound is recognized as a metabolite of biotin in vivo, but it is not a substrate for the sodium-dependent multivitamin transporter (SMVT), which is crucial for cellular uptake, limiting its potential as a direct imaging agent[1][2].
Applications of Biotin in In Vivo Imaging
The primary application of biotin in in vivo imaging is not as a standalone imaging agent but rather in two main capacities:
-
As a Targeting Moiety: Biotin is frequently conjugated to various imaging probes, including fluorescent dyes, MRI contrast agents, and radionuclides. This approach leverages the high-affinity biotin-avidin interaction for pre-targeting strategies in cancer imaging and therapy. In this two-step method, an avidin-conjugated antibody targeting a tumor antigen is administered first, followed by a biotinylated imaging or therapeutic agent.
-
As a Radiotracer for Metabolic Imaging: Radiolabeled biotin, particularly [¹¹C]biotin, is used to quantitatively study the in vivo trafficking and metabolism of this essential vitamin. [¹¹C]biotin PET imaging allows for the non-invasive, dynamic mapping of biotin uptake in various organs, which has significant implications for research in obesity, diabetes, bacterial infections, and cancer[1][2][3].
Quantitative Data for [¹¹C]Biotin PET Imaging
The following table summarizes key quantitative data from in vivo PET imaging studies using [¹¹C]biotin in mice.
| Parameter | Value | Species | Imaging Modality | Reference |
| Radiochemical Yield | 19 ± 2% | - | - | |
| Radiochemical Purity | > 99% | - | - | |
| Molar Activity (Am) | 7 ± 1 GBq/µmol | - | - | |
| Total Synthesis Time | 32 ± 1 min | - | - | |
| Liver Uptake (%ID/g at 70 min) | > 10% | Mouse | PET | |
| Kidney Uptake (%ID/g at 70 min) | > 10% | Mouse | PET | |
| Heart Uptake (%ID/g at 70 min) | > 10% | Mouse | PET |
%ID/g: Percentage of Injected Dose per gram of tissue.
Experimental Protocols
Protocol 1: Radiosynthesis of [¹¹C]Biotin
This protocol describes a two-step, one-pot automated synthesis of [¹¹C]biotin.
Materials:
-
Diamino biotin
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN)
-
Di-tert-butyl azodicarboxylate (DBAD)
-
Tributylphosphine (PBu₃)
-
Phosphate-buffered saline (PBS)
-
[¹¹C]CO₂ produced from a cyclotron
Procedure:
-
[¹¹C]CO₂ Trapping: Bubble cyclotron-produced [¹¹C]CO₂ into a reaction vial containing diamino biotin and DBU dissolved in MeCN at 0 °C.
-
Cyclization: Add a solution of Mitsunobu reagents (DBAD and PBu₃) to the reaction vial.
-
Heating: Heat the reaction mixture at 100 °C for 5 minutes.
-
Quenching and Purification: Cool the reaction and quench with a PBS solution. Purify the [¹¹C]biotin using semipreparative high-performance liquid chromatography (HPLC).
-
Formulation: Formulate the purified [¹¹C]biotin in a solution of 2.5% ethanol in 10 mM PBS (pH 7.4) for in vivo injection.
Protocol 2: In Vivo PET Imaging with [¹¹C]Biotin in Mice
This protocol outlines the procedure for performing dynamic PET imaging in mice to assess biotin distribution.
Materials:
-
Anesthetized mice (e.g., Balb/C)
-
Formulated [¹¹C]biotin solution
-
PET scanner
-
Vehicle solution (2.5% ethanol in 10 mM PBS, pH 7.4)
-
(Optional) Non-radioactive biotin for blocking studies
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., 2% isoflurane in 100% oxygen).
-
(Optional) Blocking Study: For competitive inhibition studies, intravenously administer a solution of non-radioactive biotin 10 minutes prior to the radiotracer injection. For the control group, inject the vehicle solution.
-
Radiotracer Administration: Intravenously inject the formulated [¹¹C]biotin solution into the anesthetized mouse.
-
PET Data Acquisition: Immediately after injection, acquire dynamic PET image data for a specified duration (e.g., 60 minutes).
-
Image Analysis: Reconstruct and analyze the PET images to determine the time-activity curves and standardized uptake values (SUV) in various organs of interest (e.g., liver, kidneys, brain, heart, brown adipose tissue).
-
Ex Vivo Biodistribution (Optional): At the end of the imaging session, euthanize the mouse and collect organs of interest. Measure the radioactivity in each organ using a gamma counter to confirm the in vivo PET findings and calculate the %ID/g.
Visualizations
Caption: Experimental workflow for [¹¹C]biotin synthesis and in vivo PET imaging.
Caption: Simplified metabolic pathway of biotin in vivo.
References
Application Notes and Protocols for Studying Protein-Ligand Interactions Using Biotin-D-Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-D-Sulfoxide as a versatile tool for the detailed study of protein-ligand interactions. The protocols outlined below are designed to be adaptable for various research applications, from fundamental biochemical characterizations to high-throughput screening in drug discovery.
Introduction to this compound in Protein-Ligand Studies
This compound, a metabolite of biotin (Vitamin B7), offers a unique molecular scaffold for probing the binding events between proteins and small molecules.[1][2] The inherent biological relevance of the biotin structure, combined with the chemical modification to the sulfoxide form, allows for the investigation of specific molecular recognition events. The primary application of biotinylated molecules, including this compound, in studying protein-ligand interactions leverages the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin and streptavidin (dissociation constant, Kd, in the femtomolar to picomolar range).[3][4][5] This robust interaction forms the basis for numerous assay formats designed to detect and quantify binding events.
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a widely used technique to facilitate the detection, purification, and immobilization of proteins and other biomolecules. By using a biotinylated ligand, such as a molecule where this compound is incorporated, researchers can employ a variety of biophysical techniques to measure binding affinity, kinetics, and stoichiometry.
Key Applications
-
Affinity and Kinetic Analysis: Determine the binding affinity (K_d), association rates (k_on), and dissociation rates (k_off) of a ligand for its protein target.
-
High-Throughput Screening (HTS): Screen compound libraries for molecules that compete with a biotinylated ligand for binding to a target protein.
-
Target Identification and Validation: Identify the cellular binding partners of a small molecule by using a biotinylated version as a probe.
-
Enzyme Kinetics: Investigate the interaction of substrates, inhibitors, and allosteric modulators with enzymes.
Data Presentation: Quantitative Analysis of this compound Interactions
The following table summarizes the kinetic parameters for the interaction of D-biotin d-sulfoxide (BSO) with Rhodobacter sphaeroides f. sp. denitrificans biotin sulfoxide reductase. This data provides a concrete example of the quantitative information that can be obtained when studying the interaction of this compound with a specific protein.
| Parameter | Value | Conditions |
| K_m for BSO (with NADPH) | 714 µM | pH 8 |
| K_m for BSO (with NADH) | 132 µM | pH 8 |
| K_i for BSO | 6.10 mM | High concentrations of BSO |
[Data sourced from a study on the kinetic and mechanistic properties of biotin sulfoxide reductase.]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing biotinylated ligands, which can be readily adapted for this compound.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique for real-time monitoring of biomolecular interactions. A biotinylated ligand is typically captured on a sensor chip surface coated with streptavidin, and the binding of the analyte (protein) is measured.
Protocol for SPR Analysis of a Biotinylated Ligand Interaction:
-
Sensor Chip Preparation:
-
Use a streptavidin-coated sensor chip (e.g., SA chip).
-
Equilibrate the chip with running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
-
Ligand Immobilization:
-
Prepare a solution of the biotinylated ligand (e.g., this compound conjugate) in running buffer at a concentration of 1-10 µg/mL.
-
Inject the biotinylated ligand solution over the streptavidin surface at a low flow rate (e.g., 10 µL/min) to achieve the desired immobilization level (typically 50-200 Response Units).
-
Wash the surface with running buffer to remove any non-specifically bound ligand.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the analyte (protein of interest) in running buffer, typically spanning a concentration range from 0.1 to 10 times the expected K_d. Include a zero-concentration sample (buffer only) for baseline subtraction.
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120-300 seconds).
-
Allow the dissociation of the analyte by flowing running buffer over the surface for a defined dissociation time (e.g., 300-600 seconds).
-
-
Surface Regeneration (if necessary):
-
If the interaction is not fully reversible, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) to remove the bound analyte. Test different regeneration conditions to ensure the immobilized ligand remains active.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized ligand or with an irrelevant biotinylated molecule) from the active flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_d).
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and K_d).
Protocol for ITC Analysis of a Biotinylated Ligand Interaction:
-
Sample Preparation:
-
Prepare the protein and the biotinylated ligand in the same dialysis buffer to minimize heats of dilution. A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
The concentration of the protein in the sample cell should be 10-100 times the expected K_d. The ligand concentration in the syringe should be 10-20 times the protein concentration.
-
Thoroughly degas both the protein and ligand solutions before loading into the calorimeter.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection volume (e.g., 2-10 µL) and the spacing between injections (e.g., 150-180 seconds).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for any initial mixing artifacts, and discard this data point during analysis.
-
Perform a series of injections (typically 20-30) of the ligand into the protein solution.
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding constant (K_a, from which K_d is calculated), and the enthalpy of binding (ΔH). The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_a).
-
Fluorescence Polarization (FP)
Fluorescence Polarization is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.
Protocol for Competitive FP Assay:
-
Reagent Preparation:
-
Fluorescent Tracer: A fluorescently labeled biotin derivative (e.g., Biotin-4-fluorescein).
-
Protein Receptor: The protein of interest that binds biotin (e.g., avidin, streptavidin, or a target protein that binds a this compound conjugate).
-
Competitor Ligand: Unlabeled this compound.
-
Assay Buffer: A buffer that maintains the stability and activity of the protein (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
Determine the optimal concentration of the fluorescent tracer and protein receptor that gives a stable and significant FP signal. This is typically done by titrating the protein against a fixed concentration of the tracer.
-
In a microplate (e.g., a black 384-well plate), add a fixed concentration of the fluorescent tracer and the protein receptor to each well.
-
-
Competition:
-
Add a serial dilution of the competitor ligand (this compound) to the wells. Include a control with no competitor.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the FP values as a function of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 value of the competitor.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the K_d of the fluorescent tracer is known.
-
Visualizations
Caption: Workflow for Surface Plasmon Resonance (SPR) experiments.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiments.
Caption: Principle of a competitive Fluorescence Polarization assay.
References
Troubleshooting & Optimization
improving Biotin-D-Sulfoxide labeling efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their biotin labeling experiments.
Introduction: Understanding Biotin Reagents
Before troubleshooting, it is crucial to select the correct biotinylating reagent for your application. While many biotin derivatives exist, they are not all used for the same purpose.
What is Biotin-D-Sulfoxide?
This compound is an oxidized form of biotin.[1] It is often studied as a metabolite of biotin or in the context of enzymatic reactions where it is reduced back to biotin by biotin sulfoxide reductase.[2][3] It is not typically used as a direct chemical agent for labeling proteins or other molecules in standard bioconjugation protocols. Most commercially available and widely documented biotinylation reagents use specific reactive groups to form stable covalent bonds with functional groups on target molecules.
The most common protein labeling strategies involve reagents that target primary amines (like lysine residues) or sulfhydryl groups (cysteine residues). This guide will focus on troubleshooting these established methods.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for amine-reactive biotinylation (e.g., using NHS-esters)?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is between 7 and 9.[4][5] NHS-ester reactions are strongly pH-dependent because they target non-protonated primary amines. A pH range of 7.5 to 8.5 is most common for protein modification.
Q2: What types of buffers should be avoided in my labeling reaction?
Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with the target protein for reaction with the amine-reactive biotinylation reagent, leading to low labeling efficiency. Similarly, preservatives like sodium azide can interfere with some labeling reactions. Amine-free buffers like PBS (Phosphate Buffered Saline), HEPES, or bicarbonate buffers are recommended.
Q3: My biotinylation reagent won't dissolve. What should I do?
Many biotinylation reagents are not readily soluble in aqueous buffers and should first be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is critical to use high-quality, anhydrous (water-free) solvent, as moisture can hydrolyze the reactive group (e.g., NHS-ester) of the reagent, rendering it inactive. Always prepare the stock solution immediately before use.
Q4: How can I remove unreacted biotin after the labeling reaction?
Excess, unreacted biotin can be removed by methods that separate molecules based on size, such as dialysis or gel filtration (desalting columns). This step is crucial to prevent the free biotin from interfering with downstream applications, such as binding assays involving streptavidin.
Q5: What is a "spacer arm" and why is it important?
A spacer arm is a chain of atoms that separates the biotin molecule from its reactive group. The biotin-binding pocket of avidin and streptavidin is located deep within the protein. A longer spacer arm helps to overcome steric hindrance, allowing the biotin to bind more efficiently to the avidin/streptavidin molecule.
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
If you observe a poor yield of biotinylated protein, several factors could be the cause. Consult the table below for potential reasons and recommended actions.
| Possible Cause | Recommended Action | Supporting Evidence/Citations |
| Incorrect Buffer pH | Ensure the reaction buffer pH is between 7.5 and 8.5 for amine-reactive labeling. | The reactivity of NHS esters with primary amines is optimal in this range. |
| Interfering Buffer Components | Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling to remove Tris, glycine, or other primary amines. | Competing amines in the buffer will quench the reaction with the intended protein target. |
| Hydrolyzed/Inactive Reagent | Prepare fresh stock solutions of the biotinylation reagent in anhydrous DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles of stock solutions. | NHS esters are moisture-sensitive and can hydrolyze, losing their reactivity. |
| Low Protein Concentration | Increase the protein concentration. Optimal labeling often occurs with protein concentrations of 2-10 mg/mL. | Labeling efficiency can suffer at low protein concentrations. |
| Insufficient Molar Excess of Reagent | Increase the molar ratio of biotin reagent to protein. A 10- to 20-fold molar excess is a common starting point, but this may require optimization. | The optimal ratio depends on the protein's concentration and the number of available reactive sites. |
Issue 2: Protein Precipitation During or After Labeling
The covalent attachment of biotin can alter a protein's physicochemical properties, sometimes leading to aggregation and precipitation.
| Possible Cause | Recommended Action | Supporting Evidence/Citations |
| Over-labeling | Reduce the molar ratio of the biotin reagent to the protein. Perform a titration to find the optimal ratio that maintains protein solubility and function. | Attaching too many biotin molecules can significantly change the protein's isoelectric point and solubility. |
| Solvent Effects | Minimize the final concentration of organic solvent (DMSO/DMF) in the reaction mixture to less than 10%. | High concentrations of organic solvents can denature some proteins. |
| Sub-optimal Buffer Conditions | Test a range of pH values and ionic strengths to find conditions that maintain the stability of your specific protein post-labeling. | Protein stability is highly dependent on the buffer environment. |
Experimental Protocols
Protocol 1: General Amine-Reactive Biotinylation using an NHS-Ester
This protocol provides a general workflow for labeling a protein with an amine-reactive biotin N-hydroxysuccinimide (NHS) ester.
-
Protein Preparation:
-
Dissolve or dialyze your protein into an amine-free buffer (e.g., PBS, 100 mM sodium bicarbonate) at a pH of 7.5-8.5.
-
Adjust the protein concentration to 2-5 mg/mL.
-
-
Biotin Reagent Preparation:
-
Allow the vial of NHS-ester biotin reagent to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the reagent in anhydrous DMSO to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
Calculate the volume of the 10 mM biotin stock solution needed to achieve the desired molar excess (e.g., 20-fold) over the protein.
-
Add the calculated volume of biotin reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Removal of Excess Biotin:
-
Purify the biotinylated protein from the unreacted biotin reagent using a desalting column (gel filtration) equilibrated with your desired storage buffer.
-
-
Confirmation of Labeling (Optional but Recommended):
-
Analyze the labeled protein via SDS-PAGE followed by Western blot, detecting with streptavidin-HRP. This confirms that biotin has been covalently attached to the protein.
-
Visualizing Workflows and Concepts
General Biotinylation Workflow
Caption: A standard workflow for protein biotinylation.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Decision tree for troubleshooting poor biotinylation.
References
- 1. Biotin sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and mechanistic properties of biotin sulfoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
Technical Support Center: Biotin-d-Sulfoxide Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Biotin-d-sulfoxide.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of this compound?
A1: The primary challenges in this compound synthesis include controlling the oxidation of biotin to prevent the formation of the over-oxidized by-product, biotin sulfone. Additionally, the reaction produces two diastereomers, d- and l-sulfoxides, which can be difficult to separate. Low solubility of the starting material, biotin, in common organic solvents can also pose a challenge for achieving a homogenous reaction mixture and satisfactory reaction rates.
Q2: What methods can be used to purify this compound?
A2: Purification of this compound can be achieved through several methods. Fractional crystallization is a common technique to separate the d- and l-diastereomers.[1] Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are effective for separating this compound from unreacted biotin and the biotin sulfone by-product.[2] For removal of unreacted biotin, affinity chromatography using streptavidin-based resins can be employed, as streptavidin has a very high affinity for biotin.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the desired product from starting materials and by-products.[2][3] Mass spectrometry can be used to confirm the molecular weight of the product and identify any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for structural confirmation and purity assessment.
Q4: What are the solubility characteristics of this compound?
A4: this compound is slightly soluble in acetonitrile and Dimethyl Sulfoxide (DMSO). The solubility of the parent compound, biotin, is low in water and most common organic solvents but increases in hot water and dilute alkali solutions. Biotin is also soluble in DMSO. These solubility properties are important considerations for both the synthesis reaction conditions and the choice of solvents for purification.
Troubleshooting Guides
Synthesis
| Problem | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time. - Ensure adequate mixing to overcome the low solubility of biotin. - Optimize the molar ratio of the oxidizing agent (e.g., hydrogen peroxide) to biotin. |
| Degradation of the product. | - Control the reaction temperature carefully; avoid excessive heat. | |
| Suboptimal solvent. | - While glacial acetic acid is commonly used, consider exploring other solvents in which biotin has higher solubility, keeping in mind potential side reactions. | |
| Formation of Biotin Sulfone (Over-oxidation) | Excess oxidizing agent. | - Use a stoichiometric amount or a slight excess of the oxidizing agent. - Add the oxidizing agent slowly and in a controlled manner. |
| High reaction temperature. | - Maintain a lower reaction temperature to favor the formation of the sulfoxide over the sulfone. | |
| Presence of Unreacted Biotin | Insufficient oxidizing agent or reaction time. | - Increase the amount of oxidizing agent incrementally, monitoring the reaction progress by TLC or HPLC. - Extend the reaction time. |
Purification
| Problem | Possible Cause | Recommended Solution |
| Difficulty in Separating Diastereomers | Similar physical properties of d- and l-sulfoxides. | - Employ fractional crystallization with careful control of solvent and temperature. - Utilize chiral chromatography for analytical or small-scale preparative separation. |
| Co-elution of Product and Impurities during Chromatography | Inappropriate stationary or mobile phase. | - Optimize the HPLC method by adjusting the mobile phase composition (e.g., solvent gradient, pH) and trying different column stationary phases (e.g., C18, phenyl). |
| Product Precipitation during Purification | Low solubility of this compound in the chosen solvent system. | - Select a solvent system in which the product has better solubility. Consider using a mixture of solvents. - For crystallization, carefully control the cooling rate to promote the formation of pure crystals. |
| Incomplete Removal of Unreacted Biotin | Inefficient purification method. | - For significant amounts of unreacted biotin, consider using streptavidin affinity chromatography. The high affinity of streptavidin for biotin will effectively capture the unreacted starting material. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the oxidation of biotin using hydrogen peroxide in glacial acetic acid.
Materials:
-
d-Biotin
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolve d-biotin in glacial acetic acid. Gentle heating may be required to aid dissolution.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of 30% hydrogen peroxide to the cooled solution with constant stirring.
-
Allow the reaction mixture to stand at room temperature for several hours to overnight, monitoring the progress by Thin Layer Chromatography (TLC) or HPLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetic acid.
-
The resulting residue contains a mixture of this compound, Biotin-l-sulfoxide, unreacted biotin, and potentially biotin sulfone.
Purification by Fractional Crystallization
This protocol is a general guideline for separating the diastereomers.
Procedure:
-
Dissolve the crude product from the synthesis in a minimal amount of hot water or a suitable solvent mixture (e.g., water/ethanol).
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or cold room.
-
The less soluble diastereomer should crystallize out first. Collect the crystals by filtration.
-
Concentrate the mother liquor and repeat the crystallization process to obtain the more soluble diastereomer.
-
The purity of each fraction should be assessed by HPLC or another suitable analytical method. Multiple recrystallizations may be necessary to achieve high purity.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Biotin-D-Sulfoxide Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometric detection of Biotin-D-Sulfoxide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analysis of this and related molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why am I detecting it?
A1: this compound is an oxidized form of Biotin (Vitamin B7). You may be detecting it in your mass spectrometry experiments for two primary reasons:
-
Metabolic Product: It is a known metabolite of biotin. If your samples are from biological matrices where biotin metabolism occurs, the presence of this compound may be expected.
-
Artifact of Sample Preparation or Analysis: Biotin can be oxidized to this compound during sample handling, synthesis processes (e.g., oligonucleotide synthesis), or even within the mass spectrometer's ion source.[1] This is a critical consideration, as its presence may not be representative of the original sample composition.
Q2: I am seeing a peak with a mass-to-charge ratio (m/z) that is 16 Da higher than biotin. Could this be this compound?
A2: Yes, a mass shift of +16 Da is a strong indication of oxidation. The addition of an oxygen atom to the sulfur atom in the biotin molecule results in the formation of this compound. Further fragmentation analysis (MS/MS) can help confirm its identity.
Q3: How can I confirm that the peak I'm seeing is indeed this compound?
A3: Confirmation should be done using tandem mass spectrometry (MS/MS). By isolating the precursor ion (the +16 Da shifted peak) and fragmenting it, you can compare the resulting product ion spectrum to known fragmentation patterns of biotin. You would expect to see fragment ions containing the biotin structure with a +16 Da mass shift. For instance, studies on biotinylated peptides have shown that oxidation of the biotin moiety results in a 16 Da mass increase in fragment ions containing the oxidized biotin.[1]
Q4: Can the presence of this compound interfere with my analysis of biotin?
A4: Yes, if not chromatographically separated, the presence of this compound can potentially interfere with the accurate quantification of biotin, especially if their isotopic envelopes overlap. It is crucial to have a robust chromatographic method that can separate these two compounds.
Troubleshooting Guides
Problem 1: Unexpected Detection of this compound
You are analyzing samples for biotin, but consistently observe a peak corresponding to this compound that is not expected to be present.
Possible Causes:
-
Oxidation during Sample Preparation: Exposure of the sample to oxidizing agents, light, or elevated temperatures can lead to the oxidation of biotin.
-
In-source Oxidation: Oxidation can occur within the electrospray ionization (ESI) source of the mass spectrometer.
Solutions:
-
Sample Handling:
-
Minimize exposure of samples to light and air.
-
Use antioxidants in your sample preparation buffers if compatible with your analysis.
-
Work with fresh samples and process them quickly at low temperatures.
-
-
LC-MS System Optimization:
-
Optimize ESI source parameters such as capillary voltage and source temperature to minimize in-source oxidation.
-
Ensure the use of high-purity solvents and reagents to avoid contaminants that may promote oxidation.
-
Problem 2: Poor or No Signal for this compound
You are trying to detect and quantify this compound, but you are experiencing low signal intensity or cannot detect it at all.
Possible Causes:
-
Low abundance in the sample.
-
Poor ionization efficiency.
-
Suboptimal LC-MS parameters.
-
Ion suppression from matrix components.
Solutions:
-
Sample Preparation:
-
Consider an enrichment step for biotin and its metabolites if you are working with complex matrices.
-
-
Mass Spectrometry Method:
-
Optimize ionization source parameters. Electrospray ionization in positive mode (ESI+) is commonly used for biotin and its derivatives.
-
Develop a Multiple Reaction Monitoring (MRM) method for targeted quantification. Based on the fragmentation of biotin, you can predict and optimize transitions for this compound.
-
-
Chromatography:
-
Ensure your LC method is suitable for separating this compound from other matrix components to minimize ion suppression.
-
Problem 3: Ambiguous Peak Identity / Co-elution with Other Components
You observe a peak at the expected m/z of this compound, but you are unsure of its identity due to co-eluting species or an unclear fragmentation pattern.
Possible Causes:
-
Isomeric compounds with the same mass.
-
In-source fragmentation of a larger molecule.
-
Poor chromatographic resolution.
Solutions:
-
High-Resolution Mass Spectrometry (HRMS): Use an HRMS instrument (e.g., Orbitrap, TOF) to obtain an accurate mass measurement of the precursor ion. This can help to confirm the elemental composition.
-
MS/MS Fragmentation:
-
Acquire a high-quality MS/MS spectrum of the peak of interest.
-
Compare the fragmentation pattern to that of a biotin standard. Look for characteristic biotin fragment ions with a +16 Da mass shift.
-
-
Chromatographic Optimization:
-
Modify your LC gradient, mobile phase composition, or column chemistry to improve the separation of the peak of interest from interfering compounds.
-
Experimental Protocols
Protocol 1: Generic LC-MS/MS Method for Biotin and Metabolites
This protocol provides a starting point for the analysis of biotin and this compound. Optimization will be required for specific instrumentation and sample types.
Liquid Chromatography:
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Full Scan (for initial investigation) or MRM (for quantification) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Optimize for your instrument |
MRM Transitions (Hypothetical for this compound based on Biotin Fragmentation):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Biotin | 245.1 | 227.1, 97.1 | Optimize |
| This compound | 261.1 | 243.1, 113.1 | Optimize |
Note: The product ions for this compound are predicted based on a +16 Da shift from biotin fragments and require experimental verification.
Visualizations
References
Technical Support Center: Overcoming Non-specific Binding and Interference from Biotin-D-Sulfoxide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to non-specific binding, with a particular focus on interference from Biotin-D-Sulfoxide in assays utilizing the biotin-streptavidin interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to biotin?
This compound is an oxidized metabolite of biotin (Vitamin B7). This conversion can occur in the body or when biotin is exposed to certain oxidants.[1] In biological samples, particularly from subjects taking high-dose biotin supplements, this compound can be present alongside biotin and other metabolites.[2]
Q2: Why is this compound a concern in biotin-streptavidin based assays?
This compound can bind to the biotin-binding sites on streptavidin and avidin, although with a lower affinity than biotin itself.[3] This cross-reactivity can lead to non-specific binding and interference in sensitive assays such as ELISAs, Western blots, and pull-down assays. The presence of this compound and other metabolites is a significant consideration, as biotin itself may only account for about half of the total avidin-binding substances in human serum.[4]
Q3: How does this compound interference manifest in different assay formats?
The interference from this compound can lead to erroneous results depending on the assay format:
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Competitive Assays: In a competitive immunoassay, free this compound in the sample can compete with the biotinylated analyte for binding to the streptavidin-coated surface. This can result in a falsely decreased signal, leading to a falsely high calculated analyte concentration.[5]
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Sandwich (Non-competitive) Assays: In a sandwich immunoassay, free this compound can saturate the biotin-binding sites on the streptavidin-coated solid phase, preventing the capture of the biotinylated antibody-analyte complex. This leads to a reduced signal and a falsely low calculated analyte concentration.
Troubleshooting Guides
Issue 1: High background or low signal-to-noise ratio in my assay.
High background or a poor signal-to-noise ratio can be indicative of non-specific binding, potentially from endogenous biotin and its metabolites like this compound, especially when working with cell lysates or tissue preparations.
Troubleshooting Steps:
-
Optimize Blocking Buffers: Avoid using blocking buffers containing biotin, such as nonfat dry milk or casein, especially in the later steps of your assay. A good alternative is Bovine Serum Albumin (BSA) at a concentration of 0.1%–2.0%.
-
Increase Ionic Strength of Buffers: Increasing the salt concentration (e.g., ~0.5 M NaCl) in your buffers can help to reduce non-specific electrostatic interactions.
-
Incorporate Detergents: Non-ionic detergents like Tween-20 (at ~0.1% v/v) in your wash buffers can help to disrupt non-specific hydrophobic interactions.
-
Perform a Biotin Blocking Step: Before incubating with your primary antibody or biotinylated probe, a specific biotin blocking step can be performed to saturate any endogenous biotin-binding sites.
-
Pre-clear Lysates: Incubating your cell or tissue lysate with streptavidin-agarose beads before the main experiment can help to deplete endogenous biotinylated molecules.
Issue 2: Inconsistent or unexpected results in samples from subjects taking biotin supplements.
High doses of biotin supplementation can lead to elevated levels of biotin and its metabolites, including this compound, in serum and plasma, causing significant interference in clinical and research immunoassays.
Troubleshooting Steps:
-
Sample Dilution: While not always sufficient, diluting the sample can sometimes lower the concentration of interfering substances to a level that does not significantly impact the assay. However, nonlinearity upon dilution can be an indicator of interference.
-
Biotin Depletion from Sample: A biotin depletion protocol can be employed to remove biotin and its metabolites from the sample prior to analysis. This typically involves incubating the sample with streptavidin-coated beads.
-
Assay Re-design: If possible, pre-conjugating the biotinylated antibody to the streptavidin surface before adding the sample can be an effective strategy to mitigate interference. This method has been shown to be as effective as biotin depletion protocols.
-
Use of Alternative Detection Systems: If biotin-related interference is a persistent issue, consider switching to an assay system that does not rely on the biotin-streptavidin interaction.
Quantitative Data Summary
The binding affinity of biotin to streptavidin is one of the strongest known non-covalent interactions in nature. However, biotin metabolites like this compound exhibit a significantly lower binding affinity.
| Ligand | Dissociation Constant (Kd) for Streptavidin | Relative Binding Efficiency (%) |
| Biotin | ~10-14 M | 100 |
| Biotin-D,L-Sulfoxide | Not precisely determined, but significantly higher than biotin | 3.8 |
| Bisnorbiotin | Not precisely determined, but significantly higher than biotin | 61.2 |
| Biotin Sulfone | Not precisely determined, but significantly higher than biotin | 33.2 |
Note: The relative binding efficiencies are based on their ability to interfere in biotin-streptavidin based assays.
Experimental Protocols
Protocol 1: Biotin Depletion from Serum/Plasma Samples
This protocol describes a method to remove biotin and its cross-reactive metabolites from a sample before its use in a biotin-streptavidin based assay.
Materials:
-
Streptavidin-coated agarose or magnetic beads
-
Microcentrifuge tubes
-
Sample (serum or plasma)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Bead Preparation: Resuspend the streptavidin-coated beads in their storage buffer.
-
Washing: Aliquot the desired amount of bead slurry into a microcentrifuge tube. Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads) and discard the supernatant. Wash the beads twice with PBS.
-
Sample Incubation: Add the serum or plasma sample to the washed streptavidin beads.
-
Binding: Incubate the sample with the beads for 30-60 minutes at room temperature with gentle rotation. The incubation time may need to be optimized based on the level of biotin interference.
-
Separation: Pellet the beads by centrifugation or using a magnetic stand.
-
Collection: Carefully collect the supernatant, which now contains the biotin-depleted sample, and proceed with your downstream assay.
Visualizations
Caption: Interference by this compound in a sandwich ELISA.
Caption: Workflow for removing biotin and its metabolites from a sample.
References
- 1. Biotin interference in routine clinical immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering a disulfide-gated switch in streptavidin enables reversible binding without sacrificing binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigation of Biotin Interference in Manual and Automated Immunoassays by Preconjugating Biotinylated Antibodies to the Streptavidin Surface as an Alternative to Biotin Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Background Signal in Biotin-D-Sulfoxide Experiments
Welcome to the technical support center for Biotin-D-Sulfoxide applications. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges, particularly the issue of high background signal in experiments utilizing the biotin-streptavidin system.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is an oxidized form of biotin (also known as Vitamin B7).[1][2] The sulfur atom in the biotin molecule can be oxidized to form a sulfoxide.[3] This modification can occur when biotin is exposed to certain oxidants.[2] Like biotin, its sulfoxide metabolites can in some cases bind to biotin-binding proteins such as avidin and streptavidin, which is a critical consideration in experimental design.[4]
Q2: What are the primary causes of high background signal in biotin-based assays? A2: High background signal in biotin-based assays, including those with this compound, typically stems from several sources:
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Endogenous Biotin: Many tissues, particularly the liver, kidney, and spleen, contain naturally occurring biotin in enzymes that can be bound by avidin or streptavidin detection reagents.
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Non-specific Binding: The detection reagents themselves (avidin or streptavidin conjugates) can bind non-specifically to tissues or other proteins. Avidin, being a glycosylated protein with a high isoelectric point, is particularly prone to this issue.
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Contaminated Reagents: Some blocking reagents, such as non-fat dry milk or lower-purity grades of Bovine Serum Albumin (BSA), can contain trace amounts of biotin, leading to unwanted signal.
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Insufficient Washing or Blocking: Inadequate washing steps can leave unbound reagents behind, while ineffective blocking fails to cover all non-specific binding sites.
Q3: How does endogenous biotin interference occur? A3: Endogenous biotin is present in cells and tissues as a covalently bound cofactor for carboxylase enzymes. When using a streptavidin-based detection system, the streptavidin conjugate cannot distinguish between your this compound probe and this endogenous biotin. It will bind to both, generating a signal in locations where your target is not present, which manifests as high background.
Q4: Should I use avidin or streptavidin for my detection step? A4: Streptavidin is generally preferred over avidin. Avidin is a glycoprotein with a high isoelectric point, which leads to a higher degree of non-specific binding to tissues. Streptavidin is not glycosylated and has a near-neutral isoelectric point, significantly reducing this problem. Deglycosylated forms of avidin, such as NeutrAvidin, are also excellent alternatives that minimize non-specific binding.
Q5: Can my choice of blocking buffer increase background? A5: Yes. Using non-fat dry milk or casein should be done with caution. While effective for initial blocking, they can contain residual biotin that interferes with the assay. It is often recommended to use high-purity, IHC-grade BSA, which is free of contaminating biotin.
Troubleshooting Guides
Problem: Diffuse, High Background Across the Entire Sample
This is one of the most common issues and often points to a systemic problem with reagents or the protocol.
| Potential Cause | Recommended Solution |
| Endogenous Biotin | Implement a sequential avidin/biotin blocking step before applying the primary antibody or biotinylated probe. This involves first incubating the sample with an excess of unlabeled avidin or streptavidin, followed by an incubation with free biotin to saturate all binding sites on the blocking avidin/streptavidin. |
| Non-Specific Binding of Detection Reagent | 1. Switch to Streptavidin: If using avidin, switch to a streptavidin or NeutrAvidin conjugate. 2. Optimize Blocking: Increase the concentration or incubation time of your blocking buffer. Use a high-quality blocking agent like IHC-grade BSA. 3. Increase Wash Stringency: Increase the number and duration of wash steps. Adding a detergent like Tween-20 and increasing the salt concentration (e.g., up to 0.5 M NaCl) in the wash buffer can also help disrupt weak, non-specific interactions. |
| Biotin Contamination in Buffers | Avoid using non-fat dry milk or standard-grade BSA in antibody/probe dilution buffers. Use high-purity, biotin-free BSA (Fraction V) for all steps following the initial block. |
| Detection Reagent Concentration Too High | Titrate your streptavidin-conjugate to find the optimal concentration that provides a strong specific signal without increasing background. |
Problem: Weak Specific Signal with High Background (Low Signal-to-Noise Ratio)
This issue can obscure results and make data interpretation difficult.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Ensure that washing is thorough after each incubation step. Increase the volume of wash buffer and the number of washes (e.g., 3-5 washes of 5-10 minutes each). At the end of each wash, tap the slide or plate on an absorbent tissue to remove any residual fluid. |
| Suboptimal Reagent Concentrations | The concentrations of your biotinylated probe and/or detection reagent may not be optimal. Perform a titration experiment for each reagent to determine the concentration that maximizes the signal-to-noise ratio. |
| Endogenous Enzyme Activity (for HRP/AP detection) | If using an enzyme-conjugated detection system (like Horseradish Peroxidase), endogenous enzymes in the tissue can produce background. Quench endogenous peroxidase activity with a 3% H₂O₂ solution before the blocking step. |
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Advantages | Cautions and Disadvantages |
| Bovine Serum Albumin (BSA) | 0.1% - 5% | Low-cost, effective at preventing non-specific protein binding. | Use only high-purity, biotin-free grades (e.g., Fraction V, IHC-grade). Lower-grade BSA can contain biotin. |
| Normal Serum | 1% - 10% | Very effective, as it contains a mixture of blocking proteins. | Must be from the same species as the secondary antibody to prevent cross-reactivity. |
| Non-Fat Dry Milk / Casein | 1% - 5% | Inexpensive and effective for many applications like Western blotting. | Should be limited to the initial blocking step as they contain endogenous biotin that will interfere with the assay. |
| Commercial Blocking Buffers | Varies by manufacturer | Optimized formulations, often protein-free, and quality controlled. | Higher cost compared to individual components. |
Experimental Protocols
Protocol 1: Endogenous Biotin Blocking
This procedure should be performed after deparaffinization/rehydration (for IHC) and before incubation with your primary antibody or this compound probe.
-
Initial Block: Perform your standard protein-based blocking step (e.g., with normal serum or BSA) to reduce general non-specific binding.
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Avidin/Streptavidin Incubation: Cover the sample with a solution of 0.1 mg/mL streptavidin in a suitable wash buffer (e.g., TBS with 0.05% Tween-20). Incubate for 15-20 minutes at room temperature. This step binds to all accessible endogenous biotin.
-
Washing: Wash the sample thoroughly three times for 10 minutes each with wash buffer to remove unbound streptavidin.
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Biotin Incubation: Cover the sample with a solution of 0.5 mg/mL free D-Biotin in wash buffer. Incubate for 30-60 minutes at room temperature. This step saturates the remaining biotin-binding sites on the streptavidin molecules that are now bound to the endogenous biotin.
-
Final Washing: Wash the sample again three times for 10 minutes each with wash buffer.
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Proceed with Assay: The sample is now ready for incubation with your biotinylated probe or primary/secondary antibody sequence.
Visualizations
Caption: Mechanism of endogenous biotin interference and its prevention.
Caption: Troubleshooting flowchart for high background signals.
References
- 1. Biotin sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotin sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Biotin-D-Sulfoxide Quantification
Welcome to the technical support center for Biotin-D-Sulfoxide quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the quantification of this compound, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
Q1: I'm seeing low and inconsistent recovery of this compound from plasma samples. What could be the cause?
A1: Low and variable recovery is a frequent challenge, often stemming from suboptimal sample preparation. Here are the primary culprits and solutions:
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Inefficient Protein Precipitation: Biotin and its metabolites can be bound to plasma proteins.[1] If protein removal is incomplete, the analyte will be lost. Ensure you are using an effective protein precipitation protocol. A common method is the addition of 3 parts of ice-cold methanol to 1 part of plasma, followed by vortexing and centrifugation to pellet the precipitated proteins.
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Analyte Stability: While this compound is relatively stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) during sample processing can lead to degradation. Keep samples on ice whenever possible and process them promptly.
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Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently extracting this compound from the biological matrix. While protein precipitation with methanol or acetonitrile is common, for more complex matrices, a Solid-Phase Extraction (SPE) might be necessary to achieve adequate cleanup and recovery.
Q2: Should I be using an internal standard? If so, which one?
A2: Absolutely. An internal standard (IS) is crucial for accurate quantification as it compensates for variability in sample preparation and for matrix effects during LC-MS/MS analysis.[2] The ideal IS is a stable isotope-labeled version of the analyte. For this compound, the best choice would be a deuterated or ¹³C-labeled this compound. If a labeled version of the sulfoxide is not commercially available, using a deuterated biotin, such as Biotin-d4, is a viable alternative.[3]
Chromatography (LC)
Q3: I'm observing poor peak shape (e.g., fronting, tailing, or broad peaks) for this compound. How can I improve it?
A3: Poor peak shape can compromise the accuracy and precision of your quantification. Consider the following:
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Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state and, consequently, the peak shape of this compound. Since biotin has a pKa of 4.5, a mobile phase with a pH around this value can lead to poor peak shape.[4] Using a mobile phase with a pH well below the pKa (e.g., with 0.1% formic acid, pH ~2.7) will ensure the analyte is in a consistent protonation state, leading to sharper peaks.
-
Column Choice: A standard C18 column is often suitable for biotin and its metabolites. However, if you are experiencing issues with retention or peak shape, consider a column with a different chemistry, such as a pentafluorophenyl (PFP) column, which can offer alternative selectivity.
-
Gradient Optimization: If you are running an isocratic method, switching to a gradient elution can help to sharpen the peak and improve resolution from other matrix components.
Q4: My retention time for this compound is shifting between injections. What should I do?
A4: Retention time instability is a common LC problem. Here's a checklist to troubleshoot this issue:
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Column Equilibration: Ensure the column is adequately equilibrated between injections. This is particularly important when running a gradient. A good rule of thumb is to equilibrate with 5-10 column volumes of the initial mobile phase.
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Pump Performance: Check for leaks in the LC system and ensure the pumps are delivering a consistent flow rate. Air bubbles in the pump heads can also cause pressure fluctuations and retention time shifts.
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Mobile Phase Preparation: Ensure your mobile phases are prepared consistently from day to day. Small variations in the percentage of organic solvent or the concentration of additives can lead to shifts in retention time.
Mass Spectrometry (MS)
Q5: I'm struggling with low sensitivity and a high background signal. What are the likely causes?
A5: This is often due to matrix effects, specifically ion suppression. Here's how to address it:
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Improve Sample Cleanup: As mentioned in Q1, enhancing your sample preparation is the first line of defense against matrix effects. Consider using a more rigorous extraction method like SPE.
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Optimize Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components, especially phospholipids, which are notorious for causing ion suppression.
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Adjust MS Source Parameters: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for this compound and minimize the contribution from background noise.
Q6: I'm concerned about interference from other biotin metabolites. How can I ensure the specificity of my assay?
A6: This is a valid concern, as metabolites like bisnorbiotin and biotin sulfone can be present in biological samples. The key to specificity lies in the combination of chromatography and tandem mass spectrometry:
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Chromatographic Resolution: Develop an LC method that can separate this compound from other known biotin metabolites.
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MRM Transitions: Use Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer. By selecting a specific precursor ion (the mass of this compound) and one or more specific product ions (fragments of the molecule), you can achieve a high degree of specificity.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for the analysis of biotin and its metabolites.
Table 1: Relative Abundance of Biotin and its Metabolites in Human Urine
| Compound | Relative Abundance (%) |
| Bisnorbiotin | 52 ± 15 |
| Biotin | 32 ± 12 |
| Bisnorbiotin methyl ketone | 7.9 ± 5.8 |
| Biotin-d,l-sulfoxide | 4.0 ± 3.2 |
| Biotin sulfone | 3.6 ± 1.9 |
Data from a study on six healthy adults, highlighting that this compound is a minor but consistently present metabolite.
Table 2: Comparison of Sample Preparation Methods for Biotin Analysis
| Method | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., methanol, acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | May not provide sufficient cleanup for complex matrices, leading to higher matrix effects. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides excellent sample cleanup, reducing matrix effects and improving sensitivity. | More time-consuming and expensive than PPT. Requires method development. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases. | Can provide good cleanup, especially for removing lipids. | Can be labor-intensive and may use large volumes of organic solvents. |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework. It should be optimized and validated for your specific instrumentation and application.
1. Materials and Reagents
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This compound analytical standard
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Deuterated Biotin (Biotin-d4) as internal standard (IS)
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HPLC-grade methanol, acetonitrile, and water
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Formic acid (LC-MS grade)
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Human plasma (control and study samples)
2. Sample Preparation (Protein Precipitation)
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Thaw plasma samples on ice.
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In a microcentrifuge tube, add 50 µL of plasma.
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Add 10 µL of IS working solution (e.g., 1 µg/mL Biotin-d4 in methanol).
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Add 150 µL of ice-cold methanol containing 0.1% formic acid.
-
Vortex for 30 seconds to mix thoroughly.
-
Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Precursor Ion (Q1) for this compound | m/z 261.1 |
| Product Ions (Q3) for this compound | m/z 243.1 (loss of H₂O), m/z 182.1 (fragmentation of side chain) |
| Precursor Ion (Q1) for Biotin-d4 (IS) | m/z 249.1 |
| Product Ion (Q3) for Biotin-d4 (IS) | m/z 231.1 |
Note: The exact m/z values for MRM transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer.
Visualizations
Diagrams of Pathways and Workflows
Caption: Biotin metabolism involves both β-oxidation and sulfur oxidation pathways.
Caption: A typical workflow for quantifying this compound in plasma samples.
Caption: A decision tree for troubleshooting common issues in LC-MS/MS analysis.
References
strategies to improve the yield of Biotin-D-Sulfoxide synthesis
Welcome to the technical support center for the synthesis of Biotin-D-Sulfoxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method for synthesizing this compound is the oxidation of D-biotin. This is typically achieved by using hydrogen peroxide (H₂O₂) as the oxidizing agent in a glacial acetic acid solvent.[1] This reaction yields a mixture of two diastereomers: D-Biotin-d-sulfoxide and D-Biotin-l-sulfoxide.[1]
Q2: What are the expected products of the biotin oxidation reaction?
A2: The primary products are the two diastereomers of Biotin Sulfoxide: D-Biotin-d-sulfoxide and D-Biotin-l-sulfoxide.[1] Under typical reaction conditions, these are formed in a roughly 4:1 ratio, respectively.[1] A potential byproduct is biotin sulfone, which results from over-oxidation of the sulfoxide.
Q3: How can the diastereomers of this compound be separated?
A3: The diastereomers can be separated based on their differing solubilities through a process called fractional crystallization.[1] The procedure generally involves dissolving the crude product mixture in a minimal amount of hot solvent and allowing it to cool slowly, which leads to the selective crystallization of one of the isomers.
Q4: What analytical techniques are suitable for monitoring the reaction and characterizing the products?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of the reaction by separating unreacted biotin, the two sulfoxide diastereomers, and the biotin sulfone byproduct. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or inadequate amount of oxidizing agent. 2. Over-oxidation: Excessive amounts of hydrogen peroxide or prolonged reaction times leading to the formation of biotin sulfone. 3. Degradation of Biotin: Use of harsh reaction conditions, such as high temperatures or extreme pH. | 1. Optimize Reaction Time and Oxidant Concentration: Monitor the reaction progress using HPLC to determine the optimal reaction time. Perform small-scale experiments to find the ideal molar ratio of H₂O₂ to biotin. 2. Control Oxidant Addition: Add the hydrogen peroxide solution dropwise to the reaction mixture to maintain better control over the oxidation process. 3. Maintain Mild Conditions: Conduct the reaction at room temperature or slightly below to minimize degradation and side reactions. |
| Poor Diastereoselectivity (Ratio of d/l isomers not ~4:1) | 1. Reaction Temperature: The temperature at which the oxidation is carried out can influence the diastereomeric ratio. 2. Solvent Effects: The choice of solvent can impact the stereochemical outcome of the reaction. | 1. Precise Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Experiment with different temperatures (e.g., 0°C, room temperature) to observe the effect on the diastereomeric ratio. 2. Solvent Screening: While glacial acetic acid is standard, exploring other protic solvents in small-scale trials could be considered, though this may require significant methods development. |
| Presence of Biotin Sulfone Impurity | Over-oxidation: Use of an excess of hydrogen peroxide or allowing the reaction to proceed for too long. | Stoichiometric Control of Oxidant: Carefully calculate and use a stoichiometric amount or a slight excess of hydrogen peroxide. Monitor the reaction closely by HPLC and quench it once the starting material is consumed to prevent further oxidation of the desired sulfoxide. |
| Difficulty in Separating Diastereomers | 1. Inefficient Fractional Crystallization: The solvent system or cooling rate may not be optimal for selective crystallization. 2. Co-precipitation: The two isomers may be precipitating together. | 1. Optimize Crystallization Solvent: Experiment with different solvent systems (e.g., water, ethanol-water mixtures) to find one that maximizes the solubility difference between the two diastereomers. 2. Controlled Cooling: Allow the crystallization mixture to cool slowly to room temperature and then to a lower temperature (e.g., 4°C) to promote the formation of well-defined crystals of a single isomer. Seeding with a pure crystal of the desired isomer can also be beneficial. 3. Chromatographic Separation: If crystallization is ineffective, preparative HPLC can be employed for the separation of the diastereomers. |
| Inaccurate Product Characterization | Incomplete Separation or Identification: Overlapping peaks in HPLC or ambiguous NMR spectra. | 1. Optimize HPLC Method: Adjust the mobile phase composition, flow rate, and column type to achieve baseline separation of the diastereomers. A reversed-phase C18 column is often a good starting point. 2. Advanced NMR Techniques: Utilize 2D NMR techniques such as COSY and HSQC to aid in the definitive assignment of protons and carbons for each diastereomer. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline based on established methods. Optimization may be required based on laboratory conditions and desired scale.
Materials:
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D-Biotin
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Glacial Acetic Acid
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30% Hydrogen Peroxide (H₂O₂)
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Ethanol
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Deionized Water
Procedure:
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Dissolution: In a round-bottom flask, dissolve D-biotin in glacial acetic acid. The concentration will depend on the scale of the reaction.
-
Oxidation: Cool the solution in an ice bath. Slowly add a calculated amount of 30% hydrogen peroxide dropwise with continuous stirring. A common starting point is to use a slight molar excess of H₂O₂ relative to biotin.
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Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by HPLC until the D-biotin is consumed. This may take several hours.
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Quenching (Optional): If necessary, the reaction can be quenched by the addition of a reducing agent like sodium bisulfite to destroy any excess hydrogen peroxide.
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Work-up: The reaction mixture is typically concentrated under reduced pressure to remove the acetic acid. The resulting residue contains the crude this compound diastereomers.
Key Experiment: Purification by Fractional Crystallization
This protocol provides a general approach for separating the d- and l-sulfoxide diastereomers.
Procedure:
-
Dissolution: Dissolve the crude this compound mixture in a minimum amount of hot deionized water.
-
Crystallization of l-Sulfoxide: Allow the solution to cool slowly to room temperature. The less soluble D-Biotin-l-sulfoxide will start to crystallize. Further cooling in a refrigerator (e.g., 4°C) can enhance crystallization.
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Isolation of l-Sulfoxide: Collect the crystals of D-Biotin-l-sulfoxide by filtration and wash with a small amount of cold water or ethanol.
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Crystallization of d-Sulfoxide: Concentrate the filtrate from the previous step. The more soluble D-Biotin-d-sulfoxide can then be crystallized, potentially by the addition of a co-solvent like ethanol.
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Recrystallization: For higher purity, each isomer can be recrystallized using the same procedure.
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Biotin-D-Sulfoxide Reagent
Welcome to the technical support center for Biotin-D-Sulfoxide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this reagent. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and consistency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is the S-oxidized form of D-Biotin (Vitamin B7).[1] It is often studied as a metabolite of biotin.[2][3] The primary stability concern arises from the sulfoxide group, which is susceptible to both further oxidation to biotin sulfone and reduction back to biotin.[4][5] This chemical instability can lead to the presence of impurities in the reagent, potentially causing variability and inconsistency in experimental results. Exposure to oxidants, or even UV light in the presence of oxygen, can promote these changes.
Q2: How should I properly store solid this compound?
The solid, lyophilized form of this compound should be stored at -20°C. When stored under these conditions, the reagent is stable for at least four years. Before opening, it is critical to allow the vial to equilibrate to room temperature to prevent moisture condensation, which can compromise the reagent's integrity.
Q3: What is the best practice for preparing and storing stock solutions?
Stock solutions should be prepared using high-purity, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) to minimize degradation. For maximum consistency, it is recommended to prepare solutions fresh before each experiment. If storage is necessary, aliquot the stock solution into single-use volumes and store them at -80°C for short-term use (up to one month is a common guideline for similar biotinylated reagents). Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: What are the visible signs of reagent degradation?
While chemical degradation may not always be visible, signs can include a change in the color of the solid powder, incomplete solubility in the recommended solvent, or the appearance of particulates in the solution. The most reliable indicator of degradation is a loss of performance or inconsistency in your assay results. For definitive assessment, analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to detect the presence of degradation products such as biotin or biotin sulfone.
Q5: Which solvents are recommended for reconstituting this compound?
This compound has limited solubility. Anhydrous DMSO is the most commonly recommended solvent. Some sources also report solubility in ethanol and methanol. It is crucial to use anhydrous (dry) solvents to prevent hydrolysis and other moisture-driven degradation pathways.
Troubleshooting Guide
Issue: My experimental results are inconsistent or show poor signal.
This is the most common problem arising from reagent instability. Follow this troubleshooting workflow to diagnose the issue.
Issue: The reagent is not dissolving completely in DMSO.
-
Confirm Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. Water contamination can reduce solubility and promote degradation.
-
Pre-warm the Solvent: Warming the DMSO to room temperature or slightly above (e.g., 37°C) can aid dissolution.
-
Use Mechanical Assistance: Gentle vortexing or sonication in a water bath for a short period can help dissolve the compound. Avoid excessive heating, which can accelerate degradation.
-
Check Concentration: You may be attempting to create a solution that is above the reagent's solubility limit. Refer to the data tables below and consider preparing a more dilute stock solution.
Data Presentation: Quantitative Summary
For quick reference, the key quantitative data for this compound are summarized below.
Table 1: Storage and Stability
| Parameter | Condition | Recommendation | Stability | Citation(s) |
|---|---|---|---|---|
| Solid Form | Lyophilized Powder | Store at -20°C, sealed from moisture and light. | ≥ 4 years | |
| Stock Solution | In Anhydrous DMSO | Aliquot into single-use tubes. Store at -80°C. | ~1 month |
| | | Avoid repeated freeze-thaw cycles. | | |
Table 2: Solubility Characteristics
| Solvent | Solubility | Notes | Citation(s) |
|---|---|---|---|
| DMSO | Slightly Soluble / Soluble | Anhydrous grade is essential. Most recommended solvent. | |
| Acetonitrile | Slightly Soluble | Use anhydrous grade. | |
| Ethanol | Soluble | Use anhydrous grade. | |
| Methanol | Soluble | Use anhydrous grade. |
| Water | Poorly Soluble | Not recommended for primary stock solutions. | |
Experimental Protocols
Adhering to strict protocols for reagent handling is the most effective way to mitigate instability.
Protocol 1: Reconstitution and Aliquoting of this compound
This protocol outlines the best practice for preparing a stock solution to maximize its stability and experimental reproducibility.
Methodology:
-
Equilibration: Remove the this compound vial from -20°C storage and allow it to sit on the bench for at least 20-30 minutes to reach room temperature. This prevents atmospheric moisture from condensing inside the vial upon opening.
-
Reconstitution: In a low-humidity environment (e.g., a glove box or near a source of dry nitrogen), briefly centrifuge the vial to collect all the powder at the bottom. Carefully open the vial and add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Dissolution: Cap the vial tightly and vortex gently until the powder is fully dissolved. If needed, sonicate in a room temperature water bath for 2-5 minutes.
-
Aliquoting: Immediately after dissolution, dispense the solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.
-
Storage: Tightly cap the aliquots, flash freeze them (e.g., in a dry ice/ethanol bath), and transfer them to an -80°C freezer for storage. Ensure they are protected from light.
-
Usage: When needed, remove a single aliquot and thaw it quickly. Use it immediately in your experiment and discard any unused portion of the thawed solution. Do not refreeze.
Protocol 2: Conceptual Workflow for Assessing Reagent Integrity via HPLC
For applications requiring the highest level of certainty, you can assess the purity of your this compound stock solution using reverse-phase HPLC.
-
Standard Preparation: Prepare a fresh solution of this compound from a new vial of solid reagent according to Protocol 1. This will serve as your 'gold standard' reference (T=0).
-
Sample Preparation: Prepare a sample from the stock solution you wish to test (e.g., an older stock or one suspected of degradation). Dilute both the standard and the test sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A common mobile phase for biotin-related compounds is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 215 nm.
-
-
Data Analysis: Compare the chromatogram of your test sample to the T=0 standard. The appearance of new peaks or a significant reduction in the area of the main this compound peak indicates degradation. The primary degradation products to look for are Biotin (more hydrophobic, longer retention time) and Biotin Sulfone (more hydrophilic, shorter retention time).
Chemical Stability Pathways
The instability of this compound is rooted in the chemistry of its sulfoxide group. Understanding these pathways can help in designing experiments that minimize degradation.
As shown, this compound exists in an intermediate oxidation state. In the presence of reducing agents or certain enzymes, it can be reduced back to biotin. Conversely, exposure to oxidizing conditions can elevate it to the more highly oxidized state of biotin sulfone. Both of these alternative forms can interfere with experiments that rely on the specific structure and properties of this compound.
References
Technical Support Center: Optimizing Biotinylation Reactions and Troubleshooting Biotin-D-Sulfoxide Formation
Welcome to the technical support center for biotin conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing biotinylation reactions and to address common issues, with a specific focus on the formation of the unwanted side-product, Biotin-D-Sulfoxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is an oxidized form of biotin. The sulfur atom in the thiophane ring of biotin is susceptible to oxidation, which can lead to the formation of this compound and Biotin-L-Sulfoxide.[1] This oxidation can be caused by exposure to oxidizing agents, and even by ultraviolet light in the presence of oxygen. In the context of biotinylation experiments, the formation of this compound is an undesirable side reaction that can occur during the storage of biotinylation reagents or during the conjugation reaction itself if oxidizing conditions are present.
Q2: How does the formation of this compound affect my experiment?
A2: The primary issue with the formation of this compound is its significantly reduced binding affinity for avidin and streptavidin. The extraordinarily strong and specific interaction between biotin and streptavidin (with a dissociation constant, Kd, in the range of 10⁻¹⁴ to 10⁻¹⁵ M) is the basis for most biotin-based detection and purification systems.[2][3][4][5] Oxidation of the sulfur atom in biotin to a sulfoxide disrupts this high-affinity binding. One study has quantified the binding efficiency of biotin-d,l-sulfoxide to streptavidin as only 3.8% of that of biotin. This drastic reduction in binding can lead to weak or no signal in detection assays (like ELISAs and Western blots) and poor recovery in affinity purification.
Q3: How can I prevent the formation of this compound?
A3: Preventing the formation of this compound involves careful handling and storage of biotinylation reagents and optimizing reaction conditions to avoid oxidation. Key preventative measures include:
-
Proper Storage: Store biotinylation reagents, especially reactive esters like NHS-biotin, in a desiccated environment at low temperatures (e.g., -20°C) to protect them from moisture and heat.
-
Use Fresh Reagents: Prepare solutions of biotinylation reagents immediately before use. Avoid long-term storage of biotin reagents in solution, as this increases the risk of both hydrolysis and oxidation.
-
Avoid Oxidizing Agents: Ensure that all buffers and solutions used in the conjugation reaction are free from oxidizing agents.
-
Degas Buffers: For particularly sensitive applications, consider degassing buffers to remove dissolved oxygen.
-
Protect from Light: While biotin itself is relatively photostable, it's good practice to protect biotinylation reactions from excessive light exposure, as UV light in the presence of oxygen can promote oxidation.
Q4: Can I use a biotinylation reagent that has been stored improperly?
A4: It is not recommended. If a biotinylation reagent has been exposed to moisture or stored at room temperature for an extended period, it is likely to have undergone hydrolysis of the reactive group (e.g., NHS-ester) and potentially oxidation of the biotin moiety. Using a degraded reagent will lead to inefficient conjugation and unreliable results.
Troubleshooting Guide
This guide provides solutions to common problems encountered during biotinylation, with a focus on issues that may be related to the formation of this compound.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal in Detection Assay (e.g., ELISA, Western Blot) | Oxidation of Biotin: The biotin moiety may have been oxidized to this compound, leading to poor recognition by streptavidin conjugates. | • Purchase fresh biotinylation reagent and store it properly under desiccated conditions at -20°C.• Ensure reaction buffers are free of oxidizing agents.• Consider performing a quality control check on your biotinylated molecule to confirm the presence of active biotin (see Experimental Protocols). |
| Inefficient Biotinylation: The conjugation reaction itself may have been inefficient due to other factors. | • Verify the pH of the reaction buffer is optimal for the chosen chemistry (e.g., pH 7-9 for NHS esters).• Ensure the buffer is free of primary amines (e.g., Tris, glycine) if using amine-reactive chemistry.• Optimize the molar ratio of biotin reagent to your target molecule. | |
| Hydrolysis of Reactive Group: The reactive group of the biotinylation reagent (e.g., NHS-ester) may have hydrolyzed due to moisture. | • Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.• Dissolve the reagent in a dry, amine-free organic solvent like DMSO or DMF immediately before use. | |
| Low Yield in Affinity Purification | Reduced Affinity of Biotin for Streptavidin: Similar to weak signal detection, oxidation of biotin to this compound will result in poor capture by the streptavidin-coated resin. | • Follow the same recommendations as for "Weak or No Signal" to prevent biotin oxidation.• Ensure your purification buffers (binding, washing, and elution) are at the correct pH and composition and do not contain substances that could interfere with the biotin-streptavidin interaction. |
| Steric Hindrance: The biotin label may be inaccessible to the streptavidin on the resin. | • Consider using a biotinylation reagent with a longer spacer arm to reduce steric hindrance. | |
| Inconsistent Results Between Batches | Variability in Reagent Quality: The quality of the biotinylation reagent may differ between batches, potentially due to degradation during storage. | • Aliquot new batches of biotinylation reagent upon receipt and store them under recommended conditions to maintain consistency.• Perform a quality control test on each newly biotinylated batch of protein to ensure consistent labeling efficiency. |
Data Presentation
Table 1: Recommended Storage and Stability of Biotinylation Reagents
| Reagent Form | Recommended Storage | Stability in Solution | Key Considerations |
| Solid Biotin | 4°C, desiccated and sealed | Moderately acid and neutral aqueous solutions are stable for several months. Solutions above pH 9 are less stable. | Unstable in strong acids, alkaline solutions, and in the presence of oxidizing agents. |
| Solid NHS-ester Biotin | -20°C, desiccated | Highly susceptible to hydrolysis. Prepare fresh in dry, amine-free solvent (DMSO or DMF) immediately before use. | Allow vial to reach room temperature before opening to prevent moisture condensation. |
Table 2: Comparative Binding of Biotin and its Metabolites to Streptavidin
| Compound | Relative Binding Efficiency (%) | Dissociation Constant (Kd) of Biotin-Streptavidin |
| Biotin | 100 | ~10⁻¹⁴ M |
| Biotin-d,l-sulfoxide | 3.8 | Not widely reported, but significantly higher than biotin. |
| Biotin sulfone | 33.2 | Not widely reported, but significantly higher than biotin. |
| Bisnorbiotin | 61.2 | Not widely reported, but significantly higher than biotin. |
Experimental Protocols
Protocol 1: NHS-Ester Biotinylation of a Protein with Minimized Oxidation Risk
This protocol describes a general method for biotinylating a protein using an amine-reactive NHS-ester of biotin, with steps incorporated to minimize the risk of forming this compound.
Materials:
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Protein to be biotinylated (in an amine-free buffer like PBS, pH 7.4)
-
EZ-Link™ NHS-LC-Biotin (or similar amine-reactive biotin)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Desalting column for buffer exchange
Procedure:
-
Protein Preparation:
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Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If the buffer contains primary amines (like Tris or glycine), perform a buffer exchange into PBS.
-
-
Biotinylation Reagent Preparation (Perform immediately before use):
-
Allow the vial of NHS-LC-Biotin to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the required amount of NHS-LC-Biotin in anhydrous DMSO. For example, dissolve 4.5 mg in 1 mL of DMSO.
-
-
Biotinylation Reaction:
-
Calculate the volume of the 10 mM biotin stock solution needed to achieve the desired molar excess (a 20-fold molar excess is a common starting point).
-
Add the calculated volume of the biotin stock solution to your protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction).
-
Incubate for 15 minutes at room temperature to stop the reaction by quenching any unreacted NHS-ester.
-
-
Purification of the Biotinylated Protein:
-
Remove excess non-reacted biotin and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Protocol 2: Detection of this compound using HPLC
This protocol provides a general framework for the analytical separation of biotin and its oxidized forms using High-Performance Liquid Chromatography (HPLC). Specific parameters may need to be optimized for your system.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase and Gradient:
-
A common mobile phase system involves a gradient of an aqueous acidic solution and an organic solvent.
-
Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
-
A linear gradient can be employed, for example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. A potential starting point is a gradient from 20% to 40% acetonitrile over a set time.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of your biotinylation reagent or your biotinylated protein (after digestion to release biotin) in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare standard solutions of biotin and, if available, this compound in the initial mobile phase.
-
-
HPLC Analysis:
-
Inject the samples and standards onto the HPLC system.
-
Monitor the elution profile at a low UV wavelength, typically around 210-220 nm, as biotin has a weak absorbance in the UV range.
-
Compare the retention times of the peaks in your sample to those of the standards to identify biotin and this compound. The more polar this compound is expected to have a shorter retention time than biotin on a reversed-phase column.
-
Visualizations
Caption: Troubleshooting workflow for failed biotinylation experiments.
Caption: General experimental workflow for protein biotinylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Streptavidin - Wikipedia [en.wikipedia.org]
- 4. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low signal-to-noise ratio in Biotin-D-Sulfoxide detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-D-Sulfoxide detection assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation that may lead to a low signal-to-noise ratio.
Understanding the Basics: this compound and Streptavidin Interaction
This compound is an oxidized metabolite of biotin (Vitamin B7). In many detection assays, the strong and specific interaction between biotin and streptavidin (or avidin) is utilized for signal generation. While this compound can also bind to streptavidin, its binding characteristics may differ from that of biotin, potentially leading to a weaker signal. Understanding the potential sources of a low signal-to-noise ratio is crucial for optimizing your experiments.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This guide addresses common problems that can result in a low signal, high background, or both, ultimately leading to a poor signal-to-noise ratio in your this compound detection experiments.
Low Signal
Question: Why is my signal intensity for this compound detection unexpectedly low?
Answer: A low signal can stem from several factors, ranging from the inherent binding affinity of this compound to issues with reagents and protocol execution.
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Binding Affinity: this compound, as a metabolite, may exhibit a lower binding affinity for streptavidin compared to biotin. This can result in a weaker signal under standard assay conditions.
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Reagent Concentration:
-
Insufficient this compound: Ensure the concentration of your analyte is within the detection limits of your assay.
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Suboptimal Streptavidin-conjugate Concentration: The concentration of the streptavidin-enzyme or streptavidin-fluorophore conjugate is critical. Titrate the conjugate to find the optimal concentration that provides a strong signal without increasing background.
-
-
Reagent Quality and Storage:
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Degraded this compound: Biotin and its derivatives can degrade over time, especially if not stored properly. Ensure your this compound is stored according to the manufacturer's recommendations, typically at -20°C and protected from light. Aqueous solutions of biotin are generally stable for months at neutral to moderately acidic pH but are less stable in alkaline solutions.
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Inactive Streptavidin Conjugate: The enzymatic or fluorescent activity of the streptavidin conjugate can diminish with improper storage or repeated freeze-thaw cycles.
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-
Inefficient Binding:
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Incubation Times: Inadequate incubation times for either the this compound binding to the streptavidin-coated surface or the subsequent binding of the detection conjugate can lead to a low signal. Optimize incubation times to ensure sufficient binding.
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Temperature: Binding reactions are temperature-dependent. Ensure you are using the recommended incubation temperature for your specific assay.
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pH: The biotin-streptavidin interaction is stable over a wide pH range, but extreme pH values can affect binding. Maintain a pH between 7 and 8 for optimal interaction.
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-
Washing Steps: Overly stringent or excessive washing steps can lead to the dissociation of the bound this compound, especially if the binding affinity is lower than that of biotin.
High Background
Question: I am observing high background in my assay, which is masking my signal. What are the common causes?
Answer: High background can be caused by non-specific binding of assay components to the solid phase (e.g., microplate wells, beads).
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Insufficient Blocking: Incomplete blocking of the solid phase is a primary cause of high background.
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Blocking Agent: The choice of blocking agent is important. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk. Ensure the blocking agent is free of endogenous biotin.
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Blocking Time and Temperature: Increase the blocking incubation time and/or temperature to ensure all non-specific binding sites are saturated.
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Non-specific Binding of Streptavidin Conjugate: The streptavidin conjugate may bind non-specifically to the solid phase.
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Concentration: A high concentration of the streptavidin conjugate can lead to increased non-specific binding. As mentioned, titrating the conjugate is crucial.
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Cross-reactivity: The conjugate may cross-react with other molecules in your sample.
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Contamination:
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Endogenous Biotin: Samples, particularly from tissues like liver and kidney, can have high levels of endogenous biotin, which will compete with this compound for binding to streptavidin.
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Reagent Contamination: Biotin contamination in buffers or other reagents can lead to high background. Use high-purity reagents and dedicated solutions.
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Inadequate Washing: Insufficient washing between steps can leave unbound reagents behind, contributing to a high background signal. Increase the number and/or duration of wash steps.
Quantitative Data Summary
| Ligand | Protein | Dissociation Constant (Kd) | Key Characteristics |
| Biotin | Streptavidin | ~10⁻¹⁴ M | One of the strongest known non-covalent interactions in nature. The complex is stable over a wide range of pH, temperature, and denaturing agents. |
| Biotin | Avidin | ~10⁻¹⁵ M | Slightly higher affinity for free biotin compared to streptavidin, but avidin is glycosylated and can exhibit higher non-specific binding. |
Experimental Protocols
General Protocol for a Streptavidin-Coated Plate ELISA for this compound Detection
This protocol provides a general workflow. Optimization of concentrations, incubation times, and temperatures is recommended for specific applications.
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Coating:
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If not using pre-coated plates, coat microplate wells with a capture antibody specific for your target if performing a sandwich assay where the detected molecule is biotinylated. Otherwise, use streptavidin-coated plates.
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Incubate overnight at 4°C.
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Wash three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
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Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.
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Incubate for 1-2 hours at room temperature or 37°C.
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Wash three times with Wash Buffer.
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-
Sample/Standard Incubation:
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Prepare serial dilutions of your this compound standards and samples.
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Add 100 µL of standards and samples to the appropriate wells.
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Incubate for 1-2 hours at room temperature.
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Wash three times with Wash Buffer.
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Streptavidin-Conjugate Incubation:
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Dilute the streptavidin-HRP (or other enzyme/fluorophore) conjugate in Blocking Buffer to its optimal concentration.
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Add 100 µL of the diluted conjugate to each well.
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Incubate for 1 hour at room temperature, protected from light if using a fluorescent conjugate.
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Wash five times with Wash Buffer.
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Detection:
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If using an enzyme conjugate, add 100 µL of the appropriate substrate (e.g., TMB for HRP).
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Incubate until sufficient color develops.
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Stop the reaction with 50 µL of Stop Solution (e.g., 2N H₂SO₄).
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Read the absorbance at the appropriate wavelength.
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If using a fluorescent conjugate, read the fluorescence at the appropriate excitation and emission wavelengths.
-
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Data Analysis:
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Generate a standard curve by plotting the signal of the standards against their known concentrations.
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Determine the concentration of this compound in your samples from the standard curve.
-
Visualizations
Experimental Workflow Diagram
Technical Support Center: Robust Biotin-D-Sulfoxide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust analysis of Biotin-D-Sulfoxide. The information is tailored for researchers, scientists, and drug development professionals utilizing chromatographic and mass spectrometric techniques.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound by HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC-UV)
Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?
Answer:
Poor peak shape for this compound can arise from several factors related to its chemical properties and the chromatographic conditions.
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Secondary Interactions: this compound, like biotin, has polar functional groups that can engage in secondary interactions with active sites (e.g., free silanols) on the silica-based stationary phase. This is a common cause of peak tailing.[1][2][3]
-
Solution:
-
Mobile Phase pH Adjustment: Operating at a lower pH can suppress the ionization of silanol groups, minimizing these secondary interactions.[1]
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Use of an End-Capped Column: Employing a highly deactivated, end-capped column reduces the number of available silanol groups.
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Mobile Phase Additives: The addition of a small amount of a competitive amine or a different buffer can help to mask the active sites.
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-
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Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[3]
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Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely issue.
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Mismatched Injection Solvent: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion.
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Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Question: My this compound peak is splitting into two. What is the cause?
Answer:
Peak splitting for this compound is often indicative of a few specific issues:
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Diastereomers: The oxidation of the sulfur atom in biotin to a sulfoxide creates a new chiral center, resulting in two diastereomers (d- and l-sulfoxides). These may be partially or fully resolved on your HPLC column, appearing as two closely eluting peaks or a split peak.
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Column Void or Channeling: A physical disruption at the head of the column can cause the sample to travel through different paths, leading to peak splitting for all analytes.
-
Solution:
-
Guard Column: Use a guard column to protect the analytical column from particulates and strongly retained compounds.
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Column Replacement: If a void is suspected, replacing the column is often the best solution.
-
-
-
Partially Blocked Frit: A clogged inlet frit can distort the sample band as it enters the column.
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Solution: Back-flushing the column may dislodge the blockage. If this fails, the frit may need to be replaced.
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Question: I am observing an unstable or drifting baseline during my HPLC run. How can I fix this?
Answer:
An unstable baseline can compromise the accurate quantification of this compound. Common causes include:
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Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing noise. Ensure your mobile phase is properly degassed.
-
Contamination: Impurities in the solvents or additives can lead to a drifting baseline, especially during gradient elution. Use high-purity solvents and reagents.
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Composition Change: If using an on-line mixer, ensure it is functioning correctly. For manually prepared mobile phases, ensure accurate measurement and thorough mixing.
-
-
Detector Problems:
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Lamp Failure: An aging detector lamp can cause baseline noise.
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Contaminated Flow Cell: The flow cell may need to be flushed with a strong solvent to remove any adsorbed material.
-
-
Temperature Fluctuations: Inconsistent column or ambient temperature can cause the baseline to drift. Using a column oven is highly recommended for stable retention times and baselines.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Question: I am having difficulty optimizing the MS/MS parameters for this compound. What are the expected precursor and product ions?
Answer:
This compound has a molecular weight of 260.3 g/mol . For LC-MS/MS analysis in positive ion mode, the protonated molecule [M+H]⁺ at m/z 261.3 is typically the precursor ion. Common product ions result from the fragmentation of the valeric acid side chain and the bicyclic ring structure. While specific optimal parameters should be determined empirically, the following table provides a starting point for method development.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Notes |
| This compound | 261.1 | 243.1 | 97.1 | Product ions correspond to the loss of water and fragmentation of the core structure. |
| Biotin (for comparison) | 245.1 | 227.1 | 97.1 | Similar fragmentation pattern to the sulfoxide. |
Question: My signal intensity for this compound is low and inconsistent. What can I do to improve it?
Answer:
Low and variable signal intensity can be due to a number of factors from sample preparation to the MS source.
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Sample Preparation and Stability:
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Minimize Oxidation of Biotin: If you are measuring this compound as a metabolite or degradation product, be aware that the parent biotin can be easily oxidized during sample preparation. The use of antioxidants or milder extraction conditions may be necessary if you need to quantify both species accurately.
-
Analyte Stability: Biotin and its sulfoxide are generally stable in moderately acidic to neutral solutions. However, prolonged exposure to strong acids or bases, or high temperatures, should be avoided.
-
-
Chromatographic Issues:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound in the MS source. Improve chromatographic separation to move the analyte peak away from interfering compounds.
-
Poor Peak Shape: As with HPLC-UV, poor peak shape leads to a lower signal-to-noise ratio. Address peak tailing or splitting as described in the HPLC troubleshooting section.
-
-
Mass Spectrometer Settings:
-
Source Optimization: Ensure that the ion source parameters (e.g., gas flows, temperature, and voltages) are optimized for this compound.
-
Collision Energy: Optimize the collision energy for the specific MRM transitions to ensure efficient fragmentation and maximal product ion intensity.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important? A1: this compound is an oxidized form of Biotin (Vitamin B7). The sulfur atom in the thiophene ring of biotin can be oxidized to form a sulfoxide. Its analysis is important in drug development and metabolic studies as it can be a metabolite of biotin or a degradation product formed during manufacturing or sample processing. Understanding its formation and concentration is crucial for assessing the stability and metabolism of biotin-containing compounds.
Q2: What are the primary analytical techniques for this compound analysis? A2: The most common and robust methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially in complex biological matrices.
Q3: How can I prevent the artificial formation of this compound during sample preparation? A3: The oxidation of biotin to its sulfoxide can occur under harsh conditions. To minimize this:
-
Avoid strong oxidizing agents in your sample preparation workflow.
-
If acid hydrolysis is required to release bound biotin, consider using milder conditions (e.g., lower temperature, shorter duration) and including an antioxidant.
-
For enzymatic digestions, ensure the pH and temperature are optimal for the enzyme but not so harsh as to promote oxidation.
-
Protect samples from excessive light and heat, which can also contribute to degradation.
Q4: What type of HPLC column is recommended for this compound analysis? A4: A reversed-phase C18 column is the most commonly used stationary phase for the analysis of biotin and its derivatives. To achieve good peak shape, it is advisable to use a modern, high-purity silica column with end-capping to minimize interactions with residual silanol groups.
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound
This protocol provides a general method for the separation of this compound from biotin. Optimization may be required based on the specific sample matrix and instrumentation.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 40% B
-
15-17 min: Hold at 40% B
-
17-18 min: Return to 5% B
-
18-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: LC-MS/MS Method for this compound
This protocol outlines a sensitive and selective method for the quantification of this compound.
-
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Linear gradient to 95% B
-
6-7 min: Hold at 95% B
-
7-7.1 min: Return to 2% B
-
7.1-10 min: Re-equilibration at 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor 261.1 -> Product 243.1 (Quantifier), Precursor 261.1 -> Product 97.1 (Qualifier).
-
Internal Standard (e.g., d4-Biotin): To be determined based on the specific standard used.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for the specific instrument.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
Technical Support Center: Addressing Matrix Effects in Biotin-D-Sulfoxide Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the quantification of Biotin-D-Sulfoxide by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In the quantification of this compound, endogenous matrix components from biological samples like plasma or serum can interfere with the ionization process in the mass spectrometer's source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate and imprecise quantification of this compound.
Q2: What are the primary causes of matrix effects in plasma/serum samples for this compound analysis?
A2: The primary culprits behind matrix effects in plasma and serum samples are phospholipids from cell membranes.[2] These molecules are abundant in biological matrices and can co-extract with this compound and its internal standard, interfering with the ionization process and leading to unreliable results. Other endogenous substances like salts, proteins, and metabolites can also contribute to matrix effects.[1]
Q3: How can I qualitatively and quantitatively assess the presence of matrix effects in my this compound assay?
A3: Matrix effects can be evaluated using both qualitative and quantitative methods.
-
Qualitative Assessment (Post-Column Infusion): In this method, a constant flow of a standard solution of this compound is introduced into the mobile phase after the analytical column and before the mass spectrometer.[1][3] An injection of an extracted blank matrix sample is then performed. A dip or rise in the baseline signal at the retention time of interfering components indicates the presence of ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantitatively assessing matrix effects. It involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of a neat standard solution of this compound at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
An MF value of less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value equal to 1 indicates no matrix effect.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating matrix effects during this compound quantification.
Problem: Poor accuracy and precision in this compound quantification.
Step 1: Assess the Matrix Effect
The first step is to determine if matrix effects are the root cause of the issue.
Workflow for Assessing Matrix Effect:
Caption: Workflow for the initial assessment of matrix effects.
Step 2: Mitigate the Matrix Effect
If a significant matrix effect is confirmed, the following strategies can be employed. The choice of strategy will depend on the nature and severity of the matrix effect.
Troubleshooting Workflow for Matrix Effect Mitigation:
Caption: General workflow for mitigating matrix effects.
Data on Sample Preparation Method Comparison
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of the expected performance of common techniques. While specific data for this compound is limited in publicly available literature, the following table provides a general comparison based on the analysis of other small molecules in plasma.
| Sample Preparation Technique | Analyte Recovery | Matrix Effect (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Moderate to High | High | Simple, fast, and inexpensive. | Does not effectively remove phospholipids, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Analyte Dependent | Moderate | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for polar analytes. |
| Solid-Phase Extraction (SPE) | High | Low | Provides the cleanest extracts by effectively removing phospholipids and other interferences. | More time-consuming and expensive than PPT and LLE. |
| Phospholipid Removal Plates | High | Very Low | Specifically designed to remove phospholipids, resulting in minimal matrix effects. | Higher cost per sample. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement for this compound.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound analytical standard
-
Appropriate solvents for extraction and reconstitution
-
LC-MS/MS system
Procedure:
-
Prepare 'Set A' (Spiked Post-Extraction Samples):
-
Extract a minimum of six different lots of blank biological matrix using your established sample preparation method.
-
After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix with this compound at low and high quality control (QC) concentrations.
-
Reconstitute the samples in the mobile phase.
-
-
Prepare 'Set B' (Neat Standard Solutions):
-
Prepare standard solutions of this compound in the reconstitution solvent at the same low and high QC concentrations as in 'Set A'.
-
-
LC-MS/MS Analysis:
-
Analyze both sets of samples using the developed LC-MS/MS method.
-
-
Calculation of Matrix Factor (MF):
-
Calculate the MF for each concentration level using the following formula: MF = (Mean Peak Area of Set A) / (Mean Peak Area of Set B)
-
Acceptance Criteria: The coefficient of variation (CV) of the matrix factors from the different lots of matrix should be ≤15%.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
Objective: To effectively remove phospholipids from plasma samples to minimize matrix effects.
Materials:
-
SPE cartridges (e.g., polymeric reversed-phase)
-
Plasma sample containing this compound
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE vacuum manifold or positive pressure processor
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of an appropriate organic solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Workflow for Solid-Phase Extraction (SPE):
Caption: A typical solid-phase extraction workflow.
References
Validation & Comparative
Validating Biotinylation Experiments: A Comparison of Biotin-D-Sulfoxide and Other Controls
For researchers, scientists, and drug development professionals utilizing biotin-streptavidin systems, rigorous validation and the use of appropriate controls are paramount to ensure data accuracy and reliability. This guide provides a comparative analysis of Biotin-D-Sulfoxide as a control in biotinylation-based experiments, supported by experimental data and detailed protocols.
The high-affinity interaction between biotin and streptavidin (or avidin) is a cornerstone of numerous biotechnological applications, from protein purification and immunoassays to proximity labeling-based proteomics. The exceptional strength of this non-covalent bond, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, provides high sensitivity and specificity. However, the very strength of this interaction necessitates the use of carefully selected controls to differentiate true biotin-mediated binding from non-specific interactions. This compound, a metabolite of biotin, emerges as a valuable tool for such validation.
Comparative Analysis of Controls
In biotinylation experiments, several types of controls are essential to validate the specificity of the observed interactions. This compound serves as an excellent negative or competitive control due to its significantly reduced affinity for streptavidin compared to biotin.
| Control Type | Compound | Primary Purpose | Expected Outcome in a Streptavidin-Binding Assay |
| Positive Control | Biotin | To confirm the functionality of the streptavidin-binding system. | Strong signal, indicating successful binding. |
| Negative/Competitive Control | This compound | To assess the specificity of the biotin-streptavidin interaction. Its reduced binding affinity helps to distinguish true biotin-dependent signals from background noise. | Significantly reduced or no signal, demonstrating that the interaction is specific to the unmodified biotin moiety. |
| Unbiotinylated Control | - | To control for non-specific binding of the target molecule to the streptavidin-coated surface. | No signal, indicating that the target molecule itself does not bind non-specifically to the streptavidin matrix. |
| Empty Vector/Mock Control | - | In cell-based assays (e.g., proximity labeling), to control for endogenous biotinylation and non-specific interactions of the fusion protein. | Background level of signal, representing the baseline of endogenous biotinylation and non-specific binding. |
Quantitative Comparison of Binding Affinity
The primary reason for using this compound as a control lies in its dramatically lower binding affinity for streptavidin. While biotin exhibits an extremely strong interaction, its oxidized metabolite, this compound, shows a marked decrease in binding efficiency.
| Compound | Dissociation Constant (Kd) for Streptavidin | Relative Binding Efficiency to Streptavidin (%) |
| Biotin | ≈ 10⁻¹⁴ - 10⁻¹⁵ M[1][2] | 100 |
| This compound | Not precisely determined, but significantly higher than biotin | ~3.8%[3] |
This substantial difference in binding affinity allows researchers to competitively inhibit the binding of biotinylated molecules to streptavidin, thereby validating the specificity of the interaction.
Experimental Protocols
To effectively utilize this compound as a control, it can be incorporated into various biotin-streptavidin-based experimental workflows. Below are detailed protocols for a competitive binding assay and a control experiment in proximity labeling.
Competitive Streptavidin-Binding Assay
This assay is designed to quantify the relative binding affinity of this compound compared to biotin.
Materials:
-
Streptavidin-coated microplate
-
Biotinylated horseradish peroxidase (HRP)
-
Biotin (positive control)
-
This compound (test compound)
-
Phosphate-buffered saline (PBS)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Competitors: Prepare serial dilutions of biotin and this compound in PBS.
-
Coating: Wash the streptavidin-coated microplate wells three times with PBS.
-
Competition: Add the serially diluted biotin or this compound to the wells.
-
Addition of Biotinylated HRP: Immediately add a constant concentration of biotinylated HRP to all wells.
-
Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.
-
Washing: Wash the wells five times with PBS to remove unbound reagents.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration to generate competition curves and determine the IC50 values for biotin and this compound.
Control for Proximity Labeling (e.g., TurboID) Workflow
In proximity labeling experiments, this compound can be used to validate that the enrichment of proteins is dependent on the biotinylation activity of the TurboID enzyme.
Materials:
-
Cells expressing the TurboID-fusion protein of interest
-
Biotin
-
This compound
-
Lysis buffer
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
Reagents for downstream analysis (e.g., mass spectrometry)
Procedure:
-
Cell Culture and Induction: Culture the cells expressing the TurboID-fusion protein.
-
Labeling: Treat the cells with either:
-
Biotin (positive control)
-
This compound (negative control)
-
Vehicle (e.g., DMSO) as a baseline control
-
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Enrichment of Biotinylated Proteins: Incubate the cell lysates with streptavidin-coated magnetic beads to capture biotinylated proteins.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., reduction, alkylation, and tryptic digestion).
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Compare the protein profiles obtained from the biotin-treated and this compound-treated samples. The proteins specifically enriched in the biotin-treated sample are considered true proximity partners.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz can effectively illustrate the experimental logic and biological context.
By incorporating this compound as a control, researchers can significantly enhance the confidence in their experimental results, ensuring that the observed interactions are genuinely mediated by the specific and high-affinity binding of biotin to streptavidin. This rigorous approach to validation is essential for the generation of high-quality, reproducible data in all applications of biotin-streptavidin technology.
References
A Comparative Guide to Biotin Derivatives for Researchers
In the landscape of molecular biology and drug development, the precise labeling and detection of biomolecules are paramount. Biotinylation, the process of covalently attaching biotin to proteins, nucleic acids, and other molecules, stands as a cornerstone technique due to the high-affinity interaction between biotin and avidin or streptavidin. The choice of biotin derivative for this purpose can significantly impact experimental outcomes. This guide provides a detailed comparison of Biotin-d-sulfoxide and other commonly used biotin derivatives, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in their selection of the optimal biotinylating reagent.
This compound: An Overview
This compound is a metabolite of biotin, formed through the oxidation of the sulfur atom in the thiophane ring.[1] In certain organisms, such as E. coli, it can be reduced back to biotin by the enzyme biotin sulfoxide reductase.[2] While its role as a metabolite is established, there is a notable lack of published data on its use as a reagent for biotinylating proteins or other macromolecules for research applications. Consequently, a direct performance comparison with established biotinylating agents in terms of labeling efficiency, stability of the resulting conjugate, and binding affinity to avidin/streptavidin is not available in the current scientific literature.
Comparison of Common Biotinylating Reagents
The selection of a biotinylating reagent is dictated by the functional groups available on the target molecule, the desired spacer arm length, and whether a cleavable linkage is required. Below is a comparative summary of popular biotin derivatives.
| Derivative | Reactive Group | Target Functional Group | Spacer Arm Length (Å) | Cleavable? | Key Characteristics |
| NHS-Biotin | N-hydroxysuccinimide (NHS) ester | Primary amines (-NH2) | 13.5 | No | Widely used for labeling proteins at lysine residues and the N-terminus.[3] |
| Sulfo-NHS-Biotin | Sulfated NHS ester | Primary amines (-NH2) | 13.5 | No | Water-soluble version of NHS-Biotin, ideal for cell surface labeling as it does not permeate the cell membrane. |
| Biotin-HPDP | Pyridyldithiol | Thiols (-SH) | 29.1 | Yes (reducible) | Reacts with free sulfhydryl groups to form a reducible disulfide bond, allowing for the release of the labeled molecule.[4] |
| Biotin-BMCC | Maleimide | Thiols (-SH) | 30.5 | No | Forms a stable, non-cleavable thioether bond with sulfhydryl groups.[5] |
| Biotin Hydrazide | Hydrazide | Aldehydes (-CHO) | 15.7 | No | Used to label glycoproteins after oxidation of their carbohydrate moieties to create aldehyde groups. |
| Biotin-PEG4-Amine | Amine | Carboxylic acids (-COOH) | 24.3 | No | Requires activation of carboxyl groups with a carbodiimide (e.g., EDC) for conjugation. The PEG spacer enhances solubility. |
| Photoreactive Biotin | Phenylazide | Non-specific C-H, N-H bonds | 12.6 - 29.0 | Varies | Can be activated by UV light to form a reactive nitrene that inserts into various chemical bonds, useful for labeling binding partners in proximity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible biotinylation experiments. Below are protocols for two common labeling strategies.
Protocol 1: Amine-Reactive Biotinylation using NHS-Biotin
This protocol is suitable for labeling proteins with accessible primary amine groups.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
NHS-Biotin (or Sulfo-NHS-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for NHS-Biotin; water for Sulfo-NHS-Biotin
-
Desalting column or dialysis tubing for removal of excess biotin
Procedure:
-
Prepare Protein Sample: Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. Buffers containing primary amines like Tris will compete with the protein for reaction with the NHS ester.
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-Biotin in DMF or DMSO to a concentration of 1-10 mg/mL. For Sulfo-NHS-Biotin, use water as the solvent.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotin reagent to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Purification: Remove excess, unreacted biotin reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Thiol-Reactive Biotinylation using Biotin-HPDP
This protocol is designed for proteins with available sulfhydryl groups.
Materials:
-
Protein of interest containing free thiols (in a buffer at pH 6.5-7.5)
-
Biotin-HPDP
-
DMF or DMSO
-
Desalting column or dialysis tubing
Procedure:
-
Prepare Protein Sample: Ensure the protein is in a buffer at a pH between 6.5 and 7.5. If the protein has disulfide bonds that need to be targeted, they must first be reduced using a reducing agent like Dithiothreitol (DTT) and the DTT subsequently removed.
-
Prepare Biotin Reagent: Dissolve Biotin-HPDP in DMF or DMSO to the desired concentration.
-
Biotinylation Reaction: Add a 2- to 20-fold molar excess of Biotin-HPDP to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Separate the biotinylated protein from excess reagent using a desalting column or dialysis.
Quantifying Biotinylation
After labeling, it is often necessary to determine the degree of biotinylation. Common methods include:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method based on the displacement of HABA from avidin by biotin, leading to a decrease in absorbance at 500 nm.
-
Fluorescent Assays: These assays utilize a fluorescently tagged avidin or streptavidin, where the binding of biotin quenches or enhances the fluorescence signal.
-
Mass Spectrometry: Mass spectrometry can be used to determine the exact number and location of biotin modifications on a protein.
Visualizing Biotin-Related Pathways and Workflows
Biotin Catabolism Pathway
Biotin is catabolized in mammals through two primary pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur atom.
Caption: Major pathways of biotin catabolism in mammals.
General Experimental Workflow for Protein Biotinylation
The following diagram illustrates a typical workflow for labeling a protein with a biotin derivative and subsequent purification.
Caption: A generalized experimental workflow for protein biotinylation.
References
A Comparative Guide to Biotin-D-Sulfoxide and Biotin-L-Sulfoxide in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin, or Vitamin B7, is a crucial coenzyme in various metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. The oxidation of biotin's sulfur atom leads to the formation of two diastereomers: Biotin-D-sulfoxide and Biotin-L-sulfoxide. While chemically similar, these stereoisomers exhibit significant differences in their biological activity and metabolic fate. This guide provides a comprehensive comparison of this compound and Biotin-L-sulfoxide, supported by experimental data, to aid researchers in understanding their distinct roles in biological systems.
Comparative Biological Activity
The biological utility of biotin sulfoxide stereoisomers is largely determined by the stereospecificity of cellular enzymes. In many organisms, the reduction of biotin sulfoxide back to biotin serves as a salvage pathway, allowing for the recycling of this essential vitamin following oxidative stress.
Mammalian Systems
In mammalian systems, a stark difference in the biological activity of the two isomers is observed. Studies in rats have shown that Biotin-L-sulfoxide is largely biologically inactive.
Key Finding: Biotin-L-sulfoxide was found to be ineffective in curing biotin deficiency syndrome in rats, even when administered at a dose 100 times the effective dose of biotin.[1] This suggests that mammalian systems lack the enzymatic machinery to efficiently reduce the L-sulfoxide back to its biologically active form, biotin.
Bacterial Systems
In contrast to mammals, some bacteria can utilize both sulfoxide isomers, albeit with different efficiencies. A study on a Pseudomonas species demonstrated differential uptake rates for biotin and its analogs.
Key Finding: The relative rates of uptake by Pseudomonas were as follows: biotin sulfone > Biotin-L-sulfoxide > this compound > biotin > dethiobiotin.[2] This indicates that in this bacterial species, the transport system has a higher affinity for the L-sulfoxide isomer compared to the D-sulfoxide.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the biological parameters of this compound and Biotin-L-sulfoxide.
| Parameter | This compound | Biotin-L-Sulfoxide | Organism/System | Reference |
| Biological Activity | Can be reduced to active biotin | Largely inactive | Rat | [1] |
| Bacterial Uptake Rate | Lower than L-sulfoxide | Higher than D-sulfoxide | Pseudomonas sp. | [2] |
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Electron Donor | Organism | Reference |
| Biotin Sulfoxide Reductase (BisC) | This compound | 714 | 500 | 1.86 x 106 | NADPH | Rhodobacter sphaeroides | [3] |
| Biotin Sulfoxide Reductase (BisC) | This compound | 132 | 47 | 1.19 x 105 | NADH | Rhodobacter sphaeroides | |
| Biotin Sulfoxide Reductase (BisC) | Biotin-L-Sulfoxide | Not Reported | Not Reported | Not Reported | - | - | - |
Enzymatic Reduction: The Role of Biotin Sulfoxide Reductase (BisC)
The primary enzyme responsible for the reduction of biotin sulfoxide is Biotin Sulfoxide Reductase (BisC). This enzyme displays a high degree of stereospecificity for the D-isomer. Kinetic studies on BisC from Rhodobacter sphaeroides have elucidated its preference for this compound and NADPH as an electron donor. The lack of reported kinetic data for Biotin-L-sulfoxide with BisC further supports the observation of its limited biological activity, as its reduction to biotin is not a favored enzymatic reaction.
Comparative Metabolism in Bacteria
The differential uptake and subsequent metabolism of biotin sulfoxide isomers in bacteria highlight a key divergence from mammalian systems. The ability of some bacteria to utilize both isomers suggests a broader substrate specificity of their transport and/or enzymatic systems.
Experimental Protocols
This compound Reductase Kinetic Assay
This protocol is adapted from studies on Rhodobacter sphaeroides Biotin Sulfoxide Reductase.
Objective: To determine the kinetic parameters (Km and kcat) of this compound Reductase (BisC) for this compound.
Materials:
-
Purified this compound Reductase (BisC)
-
This compound
-
NADPH or NADH
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound and various dilutions in the reaction buffer.
-
Prepare a stock solution of NADPH or NADH in the reaction buffer.
-
Set up a series of reactions in a cuvette, each containing the reaction buffer, a fixed concentration of NADPH or NADH, and varying concentrations of this compound.
-
Initiate the reaction by adding a known amount of purified BisC enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH or NADH.
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6.22 mM-1cm-1) or NADH.
-
Plot the initial velocities against the substrate (this compound) concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from the Vmax and the enzyme concentration (kcat = Vmax / [E]).
Bacterial Uptake Assay for Biotin Analogs
This protocol is based on the methodology used to study the uptake of biotin analogs in Pseudomonas.
Objective: To compare the uptake rates of this compound and Biotin-L-sulfoxide in a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas sp.)
-
Radiolabeled this compound and Biotin-L-sulfoxide (e.g., 14C-labeled)
-
Growth medium for the bacterial strain
-
Washing buffer (e.g., 0.9% NaCl solution)
-
Scintillation counter and scintillation fluid
Procedure:
-
Grow the bacterial culture to a specific growth phase (e.g., mid-log phase).
-
Harvest the cells by centrifugation and wash them with the washing buffer to remove any residual medium components.
-
Resuspend the cells in fresh growth medium to a defined cell density.
-
Add a known concentration of the radiolabeled biotin sulfoxide isomer to the cell suspension.
-
At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter to separate the cells from the medium.
-
Wash the filter quickly with ice-cold washing buffer to remove any non-specifically bound radiolabel.
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity associated with the cells using a scintillation counter.
-
Plot the intracellular radioactivity over time to determine the initial uptake rate for each isomer.
Rat Model for Biotin Deficiency
This protocol provides a general framework for studying the biological activity of biotin sulfoxide isomers in a mammalian model of biotin deficiency.
Objective: To assess the ability of this compound and Biotin-L-sulfoxide to alleviate symptoms of biotin deficiency in rats.
Materials:
-
Weanling rats
-
Biotin-deficient diet (typically containing egg white, which contains avidin that binds biotin)
-
Control diet (biotin-sufficient)
-
This compound and Biotin-L-sulfoxide for supplementation
-
Cages for individual housing
-
Equipment for monitoring clinical signs of biotin deficiency (e.g., weight changes, hair loss, skin condition)
-
Equipment for biochemical analysis (e.g., HPLC for measuring biotin levels in urine or plasma)
Procedure:
-
Divide weanling rats into several groups: a control group on a biotin-sufficient diet, a biotin-deficient group, and biotin-deficient groups supplemented with either this compound or Biotin-L-sulfoxide at various doses.
-
House the rats individually and provide them with their respective diets and water ad libitum.
-
Monitor the rats daily for weight gain and the development of clinical signs of biotin deficiency (e.g., alopecia, dermatitis).
-
Collect urine and/or blood samples at regular intervals to measure biotin and its metabolite levels using techniques like HPLC.
-
After a predetermined experimental period, euthanize the animals and collect tissues for further analysis if required.
-
Compare the growth rates, clinical signs, and biochemical markers of biotin status among the different groups to evaluate the biological activity of each sulfoxide isomer.
Conclusion
The stereochemistry at the sulfur atom of biotin sulfoxide profoundly impacts its biological activity. This compound can be recognized and reduced by enzymes like Biotin Sulfoxide Reductase, particularly in bacteria, serving as a salvageable source of biotin. In contrast, Biotin-L-sulfoxide is largely biologically inactive in mammals and shows different uptake kinetics in bacteria. For researchers in drug development and nutritional science, understanding these differences is critical for the accurate interpretation of metabolic studies and the design of biotin-related compounds. The provided experimental frameworks offer a starting point for further investigation into the nuanced roles of these stereoisomers in various biological systems.
References
A Comparative Guide to the Detection of Biotin-D-Sulfoxide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of biotin and its metabolites are crucial for various applications, from clinical diagnostics to fundamental research. Biotin-D-Sulfoxide, a primary metabolite of biotin, has garnered significant attention due to its potential to interfere with biotin-based immunoassays. This guide provides a comprehensive comparison of the primary analytical methods used for the detection of this compound: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Immunoassays.
Performance Comparison of Detection Methods
The selection of an appropriate detection method for this compound depends on the specific requirements of the study, including the need for sensitivity, specificity, and throughput. The following table summarizes the key performance characteristics of the most common analytical techniques.
| Feature | LC-MS/MS | HPLC-UV | Immunoassay (Biotin-focused) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Antibody-antigen binding. |
| Specificity | Very High. Can distinguish between biotin and its metabolites. | Moderate. Can separate from some but not all interferences. | Low to Moderate. Significant cross-reactivity with biotin.[1] |
| Sensitivity | Very High. | Moderate. | High (for biotin). |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range for biotin, extendable to its metabolites.[2] | ng/mL to µg/mL range for biotin.[3][4] | ng/L to µg/L range for biotin.[1] |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range for biotin. | ng/mL to µg/mL range for biotin. | ng/L to µg/L range for biotin. |
| Linearity | Excellent (e.g., r² > 0.99). | Good (e.g., r² > 0.999). | Variable, dependent on assay design. |
| Sample Throughput | Moderate to High. | Moderate. | Very High. |
| Cost | High. | Moderate. | Low to Moderate. |
| Primary Application | Definitive quantification and metabolic studies. | Routine analysis in quality control. | Screening and high-throughput analysis. |
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative methodologies for the detection of biotin and its metabolites using LC-MS/MS, HPLC-UV, and Immunoassay.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the specific and sensitive quantification of this compound.
Sample Preparation:
-
Protein Precipitation: To 200 µL of serum, add an internal standard (e.g., Biotin-d4) and 600 µL of a precipitating agent like methanol or acetonitrile.
-
Vortex and Centrifuge: Vortex the mixture vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve ionization.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers a more accessible alternative to LC-MS/MS for the analysis of biotin and its metabolites, though with lower sensitivity and specificity.
Sample Preparation: Similar to LC-MS/MS, sample preparation involves protein precipitation and extraction. For enhanced sensitivity, a derivatization step may be included to introduce a UV-absorbing or fluorescent tag to the biotin and its metabolites.
HPLC-UV Conditions:
-
Column: A reversed-phase C18 or C8 column is typically employed.
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a specific wavelength, often around 200-220 nm for underivatized biotin.
Immunoassay (ELISA)
Immunoassays, such as ELISA, are widely used for the high-throughput detection of biotin. However, these assays are known to exhibit cross-reactivity with biotin metabolites, including this compound, which can lead to inaccurate results.
General ELISA Protocol (Competitive Assay for Biotin):
-
Coating: A microplate is pre-coated with streptavidin or avidin.
-
Competition: The sample containing biotin and its metabolites is added to the wells along with a known amount of labeled biotin (e.g., biotin-HRP).
-
Incubation: During incubation, the biotin and its metabolites in the sample compete with the labeled biotin for binding to the immobilized streptavidin.
-
Washing: The plate is washed to remove unbound components.
-
Substrate Addition: A substrate for the enzyme label is added, leading to a colorimetric reaction.
-
Detection: The absorbance is measured, which is inversely proportional to the concentration of biotin and its cross-reactive metabolites in the sample.
Visualizing the Methodologies
To further clarify the experimental workflows and the principles behind each detection method, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for this compound detection by LC-MS/MS.
Caption: Workflow for this compound detection by HPLC-UV.
Caption: Principle of a competitive immunoassay for biotin detection.
References
A Comparative Analysis of the Biological Activity of Biotin versus Biotin-d-sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of d-biotin, the biologically active form of vitamin B7, and its oxidized metabolite, Biotin-d-sulfoxide. This document synthesizes available experimental data to offer an objective performance comparison, complete with methodological details for key assays and visual representations of relevant biochemical pathways.
Introduction
Biotin is an essential water-soluble vitamin that acts as a covalently bound coenzyme for five carboxylase enzymes in mammals, playing a critical role in gluconeogenesis, fatty acid synthesis, and amino acid catabolism[1][2]. Its metabolite, this compound, is formed through the oxidation of the sulfur atom in biotin's thiophane ring[1][2]. The biological activity of this compound is not equivalent to that of biotin and is highly dependent on the organism . While some microorganisms can utilize this compound as a biotin source, its efficacy in mammals is considerably lower[3]. This guide will delve into the experimental evidence that delineates these differences.
Comparative Biological Activity: A Quantitative Overview
The biological activity of this compound relative to d-biotin has been primarily assessed through microbiological assays, which measure the growth-promoting effects on various microorganisms, and through animal studies. The data, largely stemming from foundational work and corroborated by subsequent studies, indicates a variable interchangeability.
| Organism/Animal Model | This compound Activity (Relative to d-Biotin) | Biotin-l-sulfoxide Activity (Relative to d-Biotin) | Reference |
| Lactobacillus plantarum | Can substitute for biotin | - | |
| Saccharomyces cerevisiae | Can substitute for biotin | - | |
| Neurospora crassa | Can substitute for biotin | - | |
| Rat | Less active than biotin | Ineffective |
Experimental Protocols
The primary method for quantifying the biological activity of biotin and its derivatives is the microbiological assay. This technique leverages microorganisms that require biotin for growth and measures the extent of growth as a function of the concentration of the biotin-containing sample.
Microbiological Assay for Biotin Activity
This protocol is a standard method for determining the biological activity of biotin and its vitamers using Lactobacillus plantarum (ATCC 8014).
1. Preparation of Media and Stock Solutions:
-
Basal Medium: A biotin-free basal medium is used, containing all other necessary nutrients for the growth of Lactobacillus plantarum. A common formulation is the Biotin Assay Medium.
-
Standard Stock Solution: A standard stock solution of d-biotin is prepared by dissolving a known weight of USP Biotin Reference Standard in 50% ethanol to a concentration of 50 µg/mL. This solution is stored in a refrigerator.
-
Standard Working Solution: On the day of the assay, the standard stock solution is serially diluted with distilled water to a final concentration of 0.1 ng/mL.
-
Sample Preparation: The test sample (e.g., this compound) is dissolved and diluted in a similar manner to the standard to achieve a comparable expected concentration range.
2. Inoculum Preparation:
-
A stock culture of Lactobacillus plantarum is maintained on Lactobacilli Agar AOAC slants.
-
For the assay, an inoculum is prepared by subculturing the bacteria in a tube of basal medium supplemented with a low, growth-limiting concentration of biotin.
-
After incubation, the bacterial cells are harvested by centrifugation, washed with sterile saline solution, and resuspended in saline to a standardized turbidity.
3. Assay Procedure:
-
A series of test tubes are prepared, each containing a fixed volume of the basal medium.
-
Graded amounts of the standard biotin solution and the test sample solutions are added to respective tubes. A set of tubes with no added biotin serves as the negative control.
-
The volume in each tube is adjusted to be equal with distilled water.
-
The tubes are sterilized by autoclaving, cooled, and then inoculated with a standardized amount of the Lactobacillus plantarum inoculum.
4. Incubation and Measurement:
-
The tubes are incubated at a constant temperature (typically 30-37°C) for a defined period (e.g., 16-24 hours).
-
Bacterial growth is measured by determining the turbidity of the culture using a spectrophotometer at a wavelength of 540-660 nm. Alternatively, the amount of acid produced can be titrated.
-
A standard curve is generated by plotting the growth (turbidity) against the concentration of the d-biotin standard.
-
The biotin activity of the test sample is determined by comparing its growth-promoting effect to the standard curve.
Signaling Pathways and Metabolic Fate
The biological activity of biotin is intrinsically linked to its role as a cofactor for carboxylase enzymes. This function is initiated by the enzyme holocarboxylase synthetase (HCS), which covalently attaches biotin to apocarboxylases. This compound, being a metabolite of biotin, can, in some organisms, be reduced back to biotin, thereby entering the same metabolic pathway.
Biotin Metabolism and Activation Pathway
The following diagram illustrates the metabolic relationship between biotin and this compound and the subsequent activation of carboxylases.
Caption: Metabolic conversion of biotin and its activation pathway.
Experimental Workflow for Comparative Activity Assay
The workflow for comparing the biological activity of biotin and this compound using a microbiological assay is depicted below.
Caption: Workflow for microbiological assay of biotin activity.
Discussion and Conclusion
The available evidence clearly indicates that this compound is not a universal substitute for d-biotin. Its biological activity is contingent on the metabolic machinery of the organism. In microorganisms that possess biotin sulfoxide reductase, this compound can be efficiently converted back to d-biotin, thus exhibiting significant biological activity. In contrast, in organisms lacking this enzyme, such as rats, its activity is diminished. The l-isomer of Biotin-sulfoxide appears to be biologically inactive in mammals.
References
A Comparative Guide to Oxidative Stress Biomarkers: Evaluating Biotin-d-Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Biotin-d-sulfoxide as a potential biomarker for oxidative stress against established and widely used biomarkers. The content is designed to offer an objective overview, supported by available experimental data and detailed methodologies, to aid in the selection of appropriate biomarkers for research and clinical applications.
Introduction to Oxidative Stress and the Need for Reliable Biomarkers
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] Consequently, the accurate measurement of oxidative stress is crucial for diagnostics, prognostics, and monitoring therapeutic interventions. This has led to the development and use of various biomarkers that reflect oxidative damage to lipids, proteins, and DNA.[3][4]
This compound, an oxidized metabolite of biotin (Vitamin B7), has emerged as a potential, though not yet fully validated, biomarker of oxidative stress.[5] This guide aims to critically evaluate its standing by comparing it with three well-established biomarkers: F2-Isoprostanes, Protein Carbonyls, and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG).
Comparative Analysis of Oxidative Stress Biomarkers
The following table summarizes the key characteristics of this compound and the established biomarkers of oxidative stress.
| Feature | This compound | F2-Isoprostanes | Protein Carbonyls | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) |
| Biomolecule Damaged | Vitamin (Biotin) | Lipids (Arachidonic Acid) | Proteins | DNA (Guanine base) |
| Specificity | Potentially reflects oxidation of a specific small molecule. Its direct correlation with systemic oxidative stress in humans is not yet fully established. | Considered a gold-standard biomarker for lipid peroxidation; specific for non-enzymatic free radical-induced damage. | A general marker of protein oxidation; can be formed through various oxidative pathways. | A specific and widely accepted biomarker of oxidative DNA damage. |
| Stability | Expected to be relatively stable for measurement in biological fluids. | Chemically stable, allowing for reliable measurement in urine and plasma. | Carbonylated proteins are relatively stable, making them suitable for various assays. | Stable and can be measured in urine, plasma, and tissue DNA. |
| Sample Type | Urine, Plasma/Serum | Urine, Plasma, Cerebrospinal Fluid (CSF) | Plasma, Serum, Tissue homogenates | Urine, Plasma, CSF, Tissue DNA |
| Analytical Method(s) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS, ELISA | Spectrophotometry (DNPH assay), ELISA, Western Blot, LC-MS/MS | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), LC-MS/MS, ELISA |
| Advantages | As a metabolite, it may offer insights into specific metabolic responses to oxidative stress. | High specificity and sensitivity for lipid peroxidation. | Reflects overall protein damage; relatively early formation. | Directly indicates DNA damage, which is crucial in mutagenesis and carcinogenesis. |
| Disadvantages | Lack of extensive validation in human studies of oxidative stress. Levels are influenced by dietary biotin intake. | Technically demanding and expensive analytical methods (GC-MS). | Can be influenced by certain assay conditions, leading to artifacts. Lacks specificity regarding the exact protein damaged. | Levels can be influenced by DNA repair efficiency. Potential for artifactual oxidation during sample preparation. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of oxidative stress biomarkers. Below are summaries of common experimental protocols for the discussed biomarkers.
Measurement of this compound by LC-MS/MS
While a specific, validated protocol for this compound as an oxidative stress marker is not widely established, its measurement would follow established principles for the analysis of biotin and its metabolites in biological fluids.
-
Sample Preparation:
-
Serum or plasma samples are typically subjected to protein precipitation using an organic solvent (e.g., acetonitrile or methanol).
-
This is followed by solid-phase extraction (SPE) to remove interfering substances and enrich the analyte.
-
An internal standard, such as a stable isotope-labeled version of the analyte (e.g., Biotin-[2H2]), is added at the beginning of the sample preparation to account for analytical variability.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a liquid chromatography system.
-
Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for high selectivity and sensitivity.
-
Quantification of F2-Isoprostanes by GC-MS
This is considered the gold-standard method for F2-Isoprostane analysis.
-
Sample Preparation:
-
Hydrolysis of esterified isoprostanes from lipids using a strong base.
-
Solid-phase extraction (SPE) to isolate the F2-Isoprostanes.
-
Derivatization to form pentafluorobenzyl (PFB) esters and trimethylsilyl (TMS) ethers to improve volatility and ionization for GC-MS analysis.
-
-
Gas Chromatography:
-
The derivatized sample is injected into a gas chromatograph for separation on a capillary column.
-
-
Mass Spectrometry:
-
Detection is performed using a mass spectrometer in negative ion chemical ionization (NICI) mode, which provides high sensitivity for these compounds.
-
Determination of Protein Carbonyls by DNPH Assay
This is the most widely used method for measuring protein carbonylation.
-
Reaction with DNPH:
-
Protein samples are incubated with 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl groups on proteins to form stable dinitrophenylhydrazone (DNP-hydrazone) adducts.
-
-
Protein Precipitation:
-
Proteins are precipitated with trichloroacetic acid (TCA) to remove excess DNPH.
-
-
Washing and Solubilization:
-
The protein pellet is washed with ethanol/ethyl acetate to remove any remaining free DNPH.
-
The final pellet is dissolved in a strong denaturing agent, such as guanidine hydrochloride.
-
-
Spectrophotometric Measurement:
-
The absorbance of the DNP-hydrazones is measured spectrophotometrically at approximately 370 nm. The carbonyl content is calculated based on the molar extinction coefficient of DNPH.
-
Analysis of 8-oxo-dG by LC-MS/MS
This method offers high specificity and sensitivity for the quantification of 8-oxo-dG.
-
DNA Extraction and Hydrolysis:
-
DNA is extracted from cells or tissues, taking care to minimize artifactual oxidation.
-
The purified DNA is enzymatically hydrolyzed to its constituent nucleosides.
-
-
Sample Cleanup:
-
Solid-phase extraction (SPE) is often used to purify the nucleosides before analysis.
-
-
LC-MS/MS Analysis:
-
The sample is analyzed by LC-MS/MS, similar to the method described for this compound, using a C18 column and monitoring specific MRM transitions for 8-oxo-dG and an appropriate internal standard.
-
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Formation of oxidative stress biomarkers from cellular components.
Caption: A generalized workflow for LC-MS/MS analysis of biomarkers.
Conclusion and Future Directions
While this compound presents an interesting area for future research as a potential biomarker of oxidative stress, its clinical utility is currently limited by a lack of comprehensive validation studies in human populations. In contrast, F2-Isoprostanes, Protein Carbonyls, and 8-oxo-dG are well-established biomarkers with extensive literature supporting their use in assessing oxidative damage to lipids, proteins, and DNA, respectively.
For researchers and drug development professionals, the choice of biomarker will depend on the specific research question, the biological matrix available, and the analytical resources at hand.
-
F2-Isoprostanes are recommended for studies specifically investigating lipid peroxidation.
-
Protein Carbonyls are suitable for assessing general protein oxidation.
-
8-oxo-dG is the preferred marker for evaluating oxidative DNA damage.
Future studies are warranted to explore the relationship between this compound levels and established markers of oxidative stress in various disease states. Such research will be crucial in determining whether this compound can serve as a reliable and clinically relevant biomarker of oxidative stress.
References
- 1. Clinical Relevance of Biomarkers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biocompare.com [biocompare.com]
- 4. Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotin sulfoxide reductase contributes to oxidative stress tolerance and virulence in Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Proteomics: A Look at Biotin-Based Labeling and Leading Alternatives
In the dynamic fields of biological research and drug development, understanding the nuanced fluctuations in protein expression is paramount. Comparative proteomics provides a powerful lens to observe these changes, offering insights into cellular signaling, disease progression, and therapeutic response. This guide delves into the methodologies of protein quantification, with a special focus on the role of biotin-based labels, such as Biotin-D-Sulfoxide, and a comparative analysis with established techniques like iTRAQ, TMT, and SILAC.
While biotin-based reagents are invaluable tools in proteomics, their primary strength lies in the affinity-based enrichment of specific protein subpopulations rather than global quantitative comparison. This compound, for instance, is a reducible form of biotin, but it is not a standard reagent for differential labeling in comparative proteomics. The core of comparative proteomics lies in the ability to precisely measure the relative abundance of thousands of proteins across different samples. This is typically achieved through isotopic labeling strategies.
Comparing the Titans: A Quantitative Look at Leading Labeling Methods
For researchers aiming to perform comparative proteomics, three methods have become the gold standard: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), and Stable Isotope Labeling by Amino acids in Cell culture (SILAC). Each offers distinct advantages and is suited to different experimental designs.
| Feature | Biotin-Based (e.g., NHS-Biotin) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) |
| Principle | Affinity Purification | Chemical Labeling (in vitro) | Chemical Labeling (in vitro) | Metabolic Labeling (in vivo) |
| Primary Application | Enrichment of specific proteins (e.g., cell surface, post-translationally modified) | Global protein relative quantification | Global protein relative quantification | Global protein relative quantification in cultured cells |
| Multiplexing | Not applicable for quantification | 4-plex and 8-plex[1] | 6-plex, 10-plex, 11-plex, 16-plex, 18-plex[2] | Typically 2-plex or 3-plex |
| Quantification Level | Not applicable for quantification | MS2 (reporter ion intensity) | MS2 (reporter ion intensity) | MS1 (precursor ion intensity) |
| Sample Type | Cell lysates, tissues, fluids | Any protein sample | Any protein sample | Dividing cells in culture |
| Advantages | Highly specific enrichment of target proteins. | High throughput, suitable for various sample types.[2] | High multiplexing capacity, increased throughput.[2] | High accuracy and precision as samples are mixed early.[3] |
| Disadvantages | Not a quantitative method for comparing global proteomes. | Potential for ratio distortion in complex samples. | Potential for isotope effects and ratio compression. | Limited to cell culture, higher cost for labeled amino acids. |
Experimental Protocols: A Closer Look at iTRAQ Labeling
To provide a practical understanding, here is a detailed protocol for a typical iTRAQ-based comparative proteomics experiment. This workflow outlines the key steps from sample preparation to data analysis.
iTRAQ Labeling Experimental Workflow
Caption: A typical experimental workflow for iTRAQ-based quantitative proteomics.
Detailed Steps for iTRAQ Protocol:
-
Protein Extraction and Digestion:
-
Extract proteins from your biological samples (e.g., control vs. treated cells) using a suitable lysis buffer.
-
Quantify the protein concentration of each sample to ensure equal loading.
-
Reduce and alkylate the proteins, followed by digestion with an enzyme like trypsin to generate peptides.
-
-
iTRAQ Labeling:
-
Resuspend the dried peptide samples in the iTRAQ labeling buffer.
-
Add the specific iTRAQ reagent to each sample according to the manufacturer's instructions. Each sample to be compared is labeled with a different isobaric tag.
-
Incubate to allow the labeling reaction to complete.
-
Quench the reaction to stop the labeling process.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled samples into a single tube.
-
To reduce sample complexity and improve proteome coverage, the pooled peptide mixture is often fractionated using techniques like strong cation exchange (SCX) chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
During MS/MS fragmentation, the iTRAQ tags release reporter ions of different masses, and the intensity of these reporter ions corresponds to the relative abundance of the peptide (and thus the protein) in each of the original samples.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify the peptides and proteins.
-
The software will also quantify the reporter ion intensities to determine the relative abundance of each protein across the different samples.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated.
-
Visualizing Cellular Processes: The ERK Signaling Pathway
Proteomics techniques are frequently employed to unravel complex cellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Proteomics can be used to identify and quantify changes in the abundance and post-translational modifications of the proteins within this pathway in response to various stimuli.
Caption: The MAPK/ERK signaling cascade, a common target of proteomic studies.
References
Unveiling the Specificity of Biotin-D-Sulfoxide Probes: A Comparative Guide for Reversible Biotinylation
For researchers, scientists, and drug development professionals seeking precise and reversible methods for protein labeling and interaction studies, Biotin-D-Sulfoxide probes present a unique, enzymatically controlled alternative to conventional biotinylation techniques. This guide provides an objective comparison of this compound probes with other common reversible biotinylation strategies, supported by a summary of available data and detailed experimental protocols to aid in the selection of the most appropriate tool for specific research needs.
The remarkable affinity between biotin and streptavidin/avidin has made biotinylation an indispensable tool in molecular biology. However, the near-irreversible nature of this interaction can be a significant drawback for applications requiring the recovery of the biotinylated molecule. Reversible biotinylation methods address this challenge, and among them, the this compound system offers a distinct mechanism of action.
Principle of this compound Probes
This compound is an oxidized form of biotin. While it can still be recognized by streptavidin and avidin, the key to its utility as a reversible probe lies in the enzymatic reduction of the sulfoxide back to a standard biotin. This reaction is catalyzed by the enzyme Biotin Sulfoxide Reductase (BisC), which is found in some bacteria like Salmonella enterica. This enzymatic cleavage provides a highly specific and mild method for releasing the captured biomolecule, a feature that distinguishes it from other reversible systems.
Comparison with Alternative Reversible Biotinylation Probes
The choice of a reversible biotinylation strategy depends on several factors, including the nature of the target molecule, the required binding strength, and the desired elution conditions. Here, we compare this compound probes with two other widely used alternatives: Desthiobiotin and chemically cleavable biotin probes.
| Feature | This compound Probe | Desthiobiotin Probe | Chemically Cleavable Biotin Probe (e.g., NHS-SS-Biotin) |
| Binding Affinity to Streptavidin | Moderate to High (Specific Kd values not widely reported) | Lower (Kd ≈ 10-11 M)[1][2] | High (Similar to Biotin, Kd ≈ 10-15 M)[2] |
| Elution/Cleavage Mechanism | Enzymatic reduction by Biotin Sulfoxide Reductase | Competitive displacement with free biotin | Chemical cleavage of a linker (e.g., reduction of a disulfide bond) |
| Elution/Cleavage Conditions | Mild, physiological conditions (Enzyme, buffer) | Mild, physiological conditions (Excess free biotin) | Harsher chemical conditions (e.g., reducing agents like DTT or TCEP) |
| Specificity of Release | High (Enzyme-specific) | High (Competition is specific) | Potential for off-target effects of the chemical cleaving agent |
| Key Advantage | High specificity of enzymatic release under mild conditions. | Simple and mild elution with a well-characterized competitor. | Strong initial binding, suitable for robust capture. |
| Potential Limitation | Requires a specific enzyme (Biotin Sulfoxide Reductase) which is not commercially ubiquitous. | Lower binding affinity may lead to premature dissociation in some applications. | Cleavage reagents may interfere with downstream applications or protein function. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any probing technique. Below are outlined protocols for a typical workflow using a this compound probe and a comparative protocol for a chemically cleavable probe.
Protocol 1: Reversible Biotinylation and Affinity Capture using a this compound Probe
This protocol outlines the general steps for labeling a protein with a this compound probe, capturing it with streptavidin beads, and subsequently eluting it using Biotin Sulfoxide Reductase.
Materials:
-
Protein of interest in a suitable buffer (amine-free for NHS-ester chemistry)
-
Amine-reactive this compound probe (e.g., NHS-Biotin-D-Sulfoxide)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer containing purified Biotin Sulfoxide Reductase (BisC)
-
Quenching buffer (e.g., Tris-HCl)
Procedure:
-
Protein Labeling:
-
Dissolve the amine-reactive this compound probe in an anhydrous solvent like DMSO.
-
Add the probe solution to the protein solution at a desired molar excess.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching buffer to consume unreacted probe.
-
Remove excess, unreacted probe by dialysis or size-exclusion chromatography.
-
-
Affinity Capture:
-
Equilibrate the streptavidin beads with Binding/Wash Buffer.
-
Add the biotinylated protein sample to the equilibrated beads.
-
Incubate for 1 hour at room temperature with gentle mixing to allow binding.
-
Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Enzymatic Elution:
-
Resuspend the beads in Elution Buffer containing an optimized concentration of Biotin Sulfoxide Reductase.
-
Incubate for a defined period (e.g., 1-2 hours) at the optimal temperature for the enzyme (e.g., 37°C) to allow for the reduction of the sulfoxide.
-
Separate the beads from the supernatant, which now contains the eluted protein.
-
Protocol 2: Reversible Biotinylation using a Chemically Cleavable NHS-SS-Biotin Probe
This protocol provides a comparison for a common chemically cleavable biotinylation workflow.
Materials:
-
Protein of interest in an amine-free buffer
-
NHS-SS-Biotin
-
Streptavidin-conjugated beads
-
Binding/Wash Buffer
-
Elution Buffer containing a reducing agent (e.g., 50 mM DTT or TCEP)
Procedure:
-
Protein Labeling: Follow the same procedure as in Protocol 1, using NHS-SS-Biotin instead of the this compound probe.
-
Affinity Capture: Follow the same procedure as in Protocol 1.
-
Chemical Elution:
-
Resuspend the beads in Elution Buffer containing the reducing agent.
-
Incubate for 30-60 minutes at room temperature to cleave the disulfide bond in the linker.
-
Separate the beads from the supernatant containing the eluted protein.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.
References
A Comparative Analysis of Biotin-D-Sulfoxide: Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Biotin-D-Sulfoxide and its parent compound, biotin. Drawing from experimental data, we explore the quantitative differences, relevant biological pathways, and analytical methodologies pertinent to these molecules. This document is intended to serve as a valuable resource for researchers in life sciences and professionals in drug development.
Quantitative Comparison of Biotin and its Metabolites in Human Serum
Oral supplementation with biotin leads to a significant increase in not only biotin itself but also its metabolites, including this compound. The following table summarizes the mean concentrations of biotin, bisnorbiotin, and biotin sulfoxide in the serum of healthy adults before and after acute (single dose) and chronic (14 days) supplementation with 1,200 µg of biotin per day.
| Analyte | Pre-supplementation (nmol/L) | 3h Post-Acute Supplementation (nmol/L) | 3h Post-Chronic Supplementation (nmol/L) |
| Biotin | 0.6 ± 0.2 | 30.8 ± 10.2 | 41.8 ± 15.5 |
| Bisnorbiotin | 0.2 ± 0.1 | 10.5 ± 4.1 | 15.2 ± 6.1 |
| Biotin Sulfoxide | 0.1 ± 0.1 | 5.3 ± 2.5 | 7.9 ± 3.7 |
Data presented as mean ± SD. This data highlights that upon biotin supplementation, there is a substantial increase in its metabolites, and the pathways for biotin catabolism are not easily saturated with either acute or chronic supplementation[1].
Comparative Binding Affinity to Streptavidin
The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known in nature. However, modifications to the biotin molecule, such as the oxidation of the sulfur atom to form biotin sulfoxide, can significantly impact this binding affinity.
| Compound | Relative Binding Affinity to Streptavidin (%) |
| Biotin | 100 |
| Bisnorbiotin | 61.2 |
| Biotin Sulfone | 33.2 |
| Biotin d,l-Sulfoxide | 3.8 |
| Bisnorbiotin methyl ketone | 81.4 |
| Tetranorbiotin | Not Determined |
| Tetranorbiotin d,l-sulfoxide | 0.3 |
This data indicates that the oxidation of the sulfur atom in the thiophene ring to a sulfoxide dramatically reduces the binding affinity to streptavidin[2].
Biological Activity and Significance
Current research indicates that this compound is primarily a catabolite of biotin[1][3]. In mammals, two main pathways for biotin catabolism have been identified: β-oxidation of the valeric acid side chain and oxidation of the sulfur in the heterocyclic ring, which leads to the formation of this compound and biotin-l-sulfoxide[3]. While biotin is an essential coenzyme for five carboxylases in humans, there is limited evidence to suggest that this compound possesses independent biological activity in mammals. Instead, it is largely considered an inactive metabolite.
However, in certain microorganisms, this compound can be reduced back to biotin by the enzyme biotin sulfoxide reductase. This recycling pathway is crucial for the survival of some bacteria under conditions of oxidative stress and has been shown to be important for the virulence of pathogens like Salmonella enterica serovar Typhimurium. Some early research also suggested that biotin sulfoxide may exhibit antibiotin activity in certain microorganisms.
Signaling Pathways and Metabolic Workflows
Biotin Catabolism Pathway
Biotin undergoes catabolism through two primary pathways, as illustrated below. One pathway involves the oxidation of the sulfur atom to form this compound, which can be further oxidized to biotin sulfone. The other major pathway is the β-oxidation of the valeric acid side chain.
Biotin Sulfoxide Reductase Assay Workflow
The activity of biotin sulfoxide reductase, the enzyme responsible for converting this compound back to biotin, can be measured experimentally. The following diagram outlines a typical workflow for this assay.
Experimental Protocols
Quantification of Biotin and this compound in Serum by HPLC/Avidin-Binding Assay
This method allows for the specific measurement of biotin and its metabolites in biological fluids.
Sample Preparation:
-
Collect blood samples and separate serum.
-
To 1 mL of serum, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Deproteinize the sample by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Post-column derivatization with an avidin-fluorescein conjugate followed by fluorescence detection, or mass spectrometry (LC-MS/MS) for higher specificity and sensitivity.
Biotin Sulfoxide Reductase Activity Assay
This assay measures the enzymatic conversion of this compound to biotin.
Reaction Mixture:
-
100 mM MES buffer, pH 6.0
-
1 mM this compound
-
0.2 mM NADPH (or reduced methyl viologen as an alternative electron donor)
-
Purified biotin sulfoxide reductase enzyme (e.g., from Rhodobacter sphaeroides or E. coli)
Procedure:
-
Pre-warm all reagents to the desired reaction temperature (e.g., 37°C).
-
In a microcentrifuge tube, combine the buffer, this compound, and NADPH.
-
Initiate the reaction by adding the enzyme.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent (e.g., acetonitrile).
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of biotin produced and the remaining this compound.
Alternative Detection: The consumption of NADPH can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
Conclusion
The experimental data presented in this guide demonstrate that this compound is a significant metabolite of biotin, with distinct properties, particularly its reduced affinity for streptavidin. While it appears to be largely an inactive catabolite in mammals, its role in microbial physiology, especially in the context of oxidative stress and virulence, warrants further investigation. The provided protocols offer a foundation for researchers to quantitatively study this compound and its enzymatic conversion, facilitating a deeper understanding of biotin metabolism and its implications in health and disease.
References
A Comparative Guide to the Peer-Reviewed Validation of Biotin-D-Sulfoxide Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Biotin-D-Sulfoxide, a key metabolite of Biotin. The following sections detail the performance of various techniques, supported by data from peer-reviewed literature, to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Methodologies for this compound
The quantification of this compound is crucial for understanding the metabolism and bioavailability of biotin. The primary methods validated for this purpose are chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While immunoassays are prevalent for biotin analysis, their application is often complicated by cross-reactivity with biotin and its metabolites.
| Methodology | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (Recovery %) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| HPLC with Avidin-Binding Assay | Chromatographic separation followed by post-column binding to avidin, which displaces a fluorescent or chromophoric probe. | Not explicitly stated for this compound, but sensitive enough for biological samples. | Not explicitly stated for this compound. | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | High specificity for avidin-binding substances. Can quantify multiple biotin metabolites simultaneously.[1] | Requires a specialized post-column reaction setup. May have lower throughput than direct detection methods. |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection based on mass-to-charge ratio. | 0.15 - 4.20 µ g/100g (for biotin)[2] | 0.5 - 14.0 µ g/100g (for biotin)[2] | >0.99 (for biotin)[3] | 81.3 - 107.3% (for biotin)[2] | 2.00 - 7.70% (for biotin) | High sensitivity and specificity. Can be used for simultaneous analysis of multiple metabolites. | Higher equipment cost. Potential for matrix effects. |
| HPLC with UV Detection | Chromatographic separation followed by detection based on UV absorbance. | Typically higher than LC-MS/MS; suitable for pharmaceutical preparations. | 50 ppm (for biotin) | 0.996 (for biotin) | 95.0 - 105.0% (for biotin) | < 2% (for standard), < 5% (for sample) | Widely available instrumentation. Relatively low cost. Can separate biotin from its metabolites. | Lower sensitivity compared to LC-MS/MS. Non-specific absorption in the UV range can be a limitation for complex matrices. |
| Immunoassays (Streptavidin-based) | Competitive or sandwich assays based on the high affinity between biotin and streptavidin. | Not applicable for direct quantification of this compound. | Not applicable. | Not applicable. | Not applicable. | Not applicable. | High throughput and potential for automation. | Susceptible to interference from biotin and its metabolites, including this compound, leading to inaccurate results. |
Experimental Protocols
HPLC with Post-Column Avidin-Binding Assay
This method is highly specific for biotin and its metabolites that retain the ability to bind to avidin.
Sample Preparation (Urine):
-
Centrifuge urine samples to remove particulate matter.
-
Inject a filtered aliquot directly onto the HPLC system or after appropriate dilution.
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is employed to separate biotin and its metabolites.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
Post-Column Reaction:
-
The column effluent is mixed with a reagent solution containing avidin and a fluorescent or chromophoric probe that is displaced by biotin and its binding metabolites.
-
The change in fluorescence or absorbance is measured by a detector.
Detection:
-
Fluorescence or UV-Vis detector.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of this compound.
Sample Preparation (Nutritional Products):
-
Homogenize the sample.
-
Perform hydrolysis using an acetate buffer in the presence of an ascorbate solution at elevated temperature (e.g., 120°C).
-
Add a deuterated internal standard (e.g., 2H4-biotin).
-
Analyze the mixture using the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: C18 column (e.g., 100 mm × 2.1 mm; 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and methanol.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of samples with higher concentrations of this compound, such as pharmaceutical formulations.
Sample Preparation (Premixes):
-
Dissolve the premix sample in a suitable solvent, which may involve the use of a buffer and an organic solvent like acetonitrile.
-
Filter the sample solution prior to injection.
HPLC Conditions:
-
Column: C18 column (e.g., 150 × 4.6 mm, 3 µm).
-
Mobile Phase: Isocratic or gradient elution with a buffer and acetonitrile mixture (e.g., 91.5:8.5 buffer:acetonitrile).
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 200 nm.
-
Column Temperature: 40°C.
Visualizations
Caption: Workflow for HPLC with Post-Column Avidin-Binding Assay.
Caption: Workflow for LC-MS/MS Analysis of this compound.
Caption: Interference of Biotin/Biotin-D-Sulfoxide in Immunoassays.
References
A Comparative Analysis of Biotin-D-Sulfoxide's Binding Affinity to Avidin and Streptavidin for Researchers and Drug Development Professionals
A comprehensive guide to understanding the binding characteristics of Biotin-D-Sulfoxide in comparison to biotin, supported by experimental data and detailed protocols.
This guide provides a detailed comparison of the binding affinity of this compound to avidin and streptavidin, two proteins central to numerous biotechnological applications. This information is critical for researchers, scientists, and drug development professionals who utilize the high-affinity biotin-avidin/streptavidin interaction for applications such as immunoassays, affinity chromatography, and targeted drug delivery. Understanding how modifications to the biotin molecule, such as the oxidation to a sulfoxide, affect this interaction is crucial for assay development, troubleshooting, and the design of novel biotinylated reagents.
Quantitative Comparison of Binding Affinities
The binding of biotin to avidin and streptavidin is renowned for its high strength, characterized by a very low dissociation constant (Kd). While direct quantitative data for the binding of this compound is not widely available, relative binding affinities of biotin derivatives have been investigated. Research indicates that oxidation of the sulfur atom in the biotin ring to a sulfoxide significantly reduces the binding affinity for streptavidin. One study on biotin metabolites found that bisnorbiotin d,l-sulfoxide, a closely related compound, exhibited a mere 3.8% of the binding efficiency of biotin to streptavidin. This substantial decrease suggests a considerably weaker interaction for this compound as well.
| Ligand | Protein | Dissociation Constant (Kd) | Relative Binding Efficiency (%) |
| Biotin | Avidin | ~10⁻¹⁵ M[1][2] | 100 |
| Biotin | Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M[3][4] | 100 |
| This compound (estimated) | Avidin | Significantly higher than Biotin | Significantly lower than Biotin |
| This compound (estimated from related compounds) | Streptavidin | Significantly higher than Biotin | ~3.8% (for bisnorbiotin d,l-sulfoxide) |
Note: The binding affinity of this compound is inferred to be significantly lower based on data from related biotin metabolites. Direct experimental determination is recommended for specific applications.
Experimental Protocols: Determining Relative Binding Affinity
To quantitatively compare the binding affinity of this compound to that of biotin, a competitive binding assay is a suitable and commonly employed method. This assay measures the ability of a test ligand (this compound) to compete with a known ligand (biotin, often labeled) for the binding sites on avidin or streptavidin.
Competitive Binding Assay Protocol
Objective: To determine the relative binding affinity of this compound compared to biotin for avidin and streptavidin.
Materials:
-
Avidin or Streptavidin (immobilized on a solid support, e.g., microplate wells or magnetic beads)
-
Biotin (unlabeled)
-
This compound (unlabeled)
-
Labeled Biotin (e.g., Biotin-HRP, Biotin-FITC)
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for the label (e.g., TMB for HRP, or a fluorescence reader for FITC)
-
Stop Solution (if using an enzymatic label)
-
Microplate reader or appropriate detection instrument
Procedure:
-
Immobilization of Avidin/Streptavidin:
-
Coat microplate wells with a solution of avidin or streptavidin in PBS.
-
Incubate to allow for protein adsorption.
-
Wash the wells with wash buffer to remove unbound protein.
-
Block the remaining protein-binding sites on the plastic with a blocking buffer.
-
Wash the wells again.
-
-
Competitive Binding:
-
Prepare a series of dilutions of unlabeled biotin and unlabeled this compound in PBS.
-
In separate wells, add a fixed concentration of labeled biotin.
-
To these wells, add the different concentrations of either unlabeled biotin (as a standard) or unlabeled this compound (as the competitor).
-
Incubate to allow for competitive binding to the immobilized avidin/streptavidin.
-
-
Detection:
-
Wash the wells thoroughly to remove any unbound ligands.
-
Add the appropriate substrate for the labeled biotin.
-
Incubate for a set period to allow for signal development.
-
If necessary, add a stop solution to terminate the reaction.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the concentration of the unlabeled competitor (biotin or this compound).
-
The concentration of the competitor that causes a 50% reduction in the signal from the labeled biotin (the IC50 value) is determined for both biotin and this compound.
-
The relative binding affinity can be calculated by comparing the IC50 values. A higher IC50 value for this compound indicates a lower binding affinity compared to biotin.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the competitive binding assay used to compare the binding affinities.
Caption: Workflow of a competitive binding assay.
References
- 1. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptavidin - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
comparative study of Biotin-D-Sulfoxide stability with other reagents
For researchers, scientists, and professionals in drug development, understanding the stability of reagents is paramount for ensuring experimental reproducibility and the efficacy of therapeutic candidates. This guide provides a comparative analysis of the stability of Biotin-d-Sulfoxide against other relevant biotin-related compounds, supported by available data and detailed experimental protocols for independent verification.
Introduction to Biotin and its Oxidized Derivatives
Biotin (Vitamin B7) is a crucial coenzyme in various metabolic pathways. Its thioether group is susceptible to oxidation, leading to the formation of this compound and subsequently Biotin Sulfone. This oxidation can impact the biological activity and binding affinity of biotin to proteins like avidin and streptavidin, a cornerstone of many biotechnological applications. This compound is also a known metabolite of biotin in biological systems.
Comparative Stability Analysis
Key Stability Considerations:
-
Oxidative Stress: The primary pathway for the degradation of biotin is oxidation. As this compound is an intermediate oxidation product, it is inherently more stable against further oxidation than biotin itself but less stable than the fully oxidized Biotin Sulfone. The thioether in biotin is readily oxidized, while the sulfone group in Biotin Sulfone is highly resistant to further oxidation under typical experimental conditions.
-
pH Stability: D-Biotin is known to be relatively stable in solutions with a pH ranging from 4 to 9.[1] Strong acidic or alkaline conditions can lead to its degradation.[2] While specific quantitative data for this compound is scarce, sulfoxides can be susceptible to acid-catalyzed rearrangements or reductions and can also be sensitive to strong bases.
-
Thermal Stability: D-Biotin is stable up to 100°C in moderately acidic or neutral aqueous solutions.[3] Information on the specific thermal degradation kinetics of this compound in comparison to biotin and biotin sulfone is not well-documented.
-
Photostability: Biotin is known to be light-sensitive.[4] The photosensitivity of this compound is not explicitly detailed in the available literature but should be considered a potential factor in its stability.
-
Solid-State Stability: As a solid, D-Biotin is stable for at least two years when stored at 2-8°C.[3] this compound as a solid is reported to be stable for at least four years when stored at -20°C.
The following table summarizes the available and inferred stability information for biotin and its oxidized derivatives.
| Compound | Structure | Molar Mass ( g/mol ) | Solid-State Stability | Solution Stability | Susceptibility to Oxidation |
| Biotin |
| 244.31 | Stable for at least 2 years at 2-8°C. | Stable at pH 4-9; sensitive to light and strong acids/bases. | High |
| This compound |
| 260.31 | Stable for ≥ 4 years at -20°C. | Less stable than biotin in certain biological degradation pathways; general chemical stability in solution not well-documented. | Moderate (can be oxidized to the sulfone) |
| Biotin Sulfone |
| 276.31 | Not explicitly documented, but expected to be stable. | Expected to be more stable than biotin and this compound in solution. | Low |
Experimental Protocols for Comparative Stability Studies
To facilitate direct comparison, the following experimental protocols are proposed. These protocols are based on established analytical methods for biotin and its derivatives.
Protocol 1: Comparative Stability under pH Stress
Objective: To determine the degradation rate of Biotin, this compound, and Biotin Sulfone at different pH values.
Materials:
-
Biotin, this compound, and Biotin Sulfone standards
-
Buffers of varying pH (e.g., pH 2, 4, 7, 9, 12)
-
HPLC system with a C18 column and UV or Mass Spectrometry (MS) detector
-
Acetonitrile (ACN) and formic acid (for mobile phase)
Procedure:
-
Prepare stock solutions of each compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solutions in each of the pH buffers to a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Immediately neutralize the pH of the aliquot if it is highly acidic or basic to prevent further degradation before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent compound.
-
Plot the concentration of the parent compound versus time for each pH condition and calculate the degradation rate constant.
Protocol 2: Comparative Thermal Stability
Objective: To assess the degradation of Biotin, this compound, and Biotin Sulfone at elevated temperatures.
Materials:
-
Biotin, this compound, and Biotin Sulfone standards
-
A stable buffer (e.g., phosphate buffer, pH 7)
-
Incubators or water baths set to different temperatures (e.g., 40°C, 60°C, 80°C)
-
HPLC system as described in Protocol 1
Procedure:
-
Prepare solutions of each compound in the pH 7 buffer at a concentration of 100 µg/mL.
-
Aliquot the solutions into sealed vials for each temperature and time point.
-
Place the vials in the pre-heated incubators/water baths.
-
At specified time intervals, remove one vial for each compound from each temperature.
-
Cool the vials to room temperature rapidly.
-
Analyze the samples by HPLC to determine the concentration of the remaining parent compound.
-
Calculate the degradation rate at each temperature and determine the degradation kinetics.
Protocol 3: Comparative Photostability
Objective: To evaluate the degradation of Biotin, this compound, and Biotin Sulfone upon exposure to light.
Materials:
-
Biotin, this compound, and Biotin Sulfone standards
-
A stable buffer (e.g., phosphate buffer, pH 7)
-
A photostability chamber with controlled light exposure (e.g., option 2 of ICH Q1B guidelines)
-
Amber vials for control samples
-
HPLC system as described in Protocol 1
Procedure:
-
Prepare solutions of each compound in the pH 7 buffer at a concentration of 100 µg/mL.
-
Place the solutions in clear glass vials for light exposure and in amber vials for dark control.
-
Expose the vials in the photostability chamber for a defined period.
-
At specified time points, withdraw samples from both the exposed and control vials.
-
Analyze the samples by HPLC to quantify the parent compounds.
-
Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation.
Visualizing Experimental Workflows and Pathways
Biotin Oxidation Pathway
The following diagram illustrates the sequential oxidation of biotin to this compound and then to Biotin Sulfone.
References
Assessing Reproducibility in Proximity Labeling: A Guide to Biotin-D-Sulfoxide and Alternatives
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. In the realm of proximity-dependent biotinylation techniques, which are instrumental in mapping protein-protein interactions and subcellular proteomes, the choice of biotinylating agent and enzymatic system can significantly impact experimental outcomes and their reproducibility. This guide provides a comparative analysis of experiments involving Biotin-D-Sulfoxide, a byproduct of peroxidase-based methods, and other widely used biotin-based labeling strategies.
Proximity labeling (PL) methods utilize enzymes fused to a protein of interest to biotinylate nearby proteins and other biomolecules. The two most prominent families of enzymes used for this purpose are the peroxidase APEX2 and the biotin ligase TurboID. The choice between these systems has significant implications for experimental design, data interpretation, and, crucially, reproducibility. A key distinction lies in their mechanism and the resulting biotin modifications. APEX2-mediated labeling generates highly reactive biotin-phenoxyl radicals, which can lead to the oxidation of the biotin moiety's thioether group to a sulfoxide. In contrast, biotin ligase-based methods like TurboID directly attach biotin to lysine residues.
This guide will delve into the performance of these systems, with a focus on the implications of this compound formation, and compare them with alternatives such as thiol-cleavable biotin derivatives.
Performance Comparison of Proximity Labeling Systems
The reproducibility of proximity labeling experiments is a critical factor for reliable data. Studies have shown high reproducibility within biological replicates for both APEX2 and TurboID/miniTurbo systems, with linear regression r² values often ranging from 0.94 to 0.99.[1] However, direct comparisons between the two methods reveal significant differences in the identified proteomes, suggesting inherent biases that researchers must consider.
One comparative analysis of APEX2 and miniTurbo-TDP-43 fusions identified 2,853 and 1,364 proteins on average, respectively.[1] For GFP bait fusions, APEX2-GFP identified 3,656 proteins, while miniTurbo-GFP identified 2,567.[1] Despite the high intra-method reproducibility, the overlap between the proteins identified by APEX and BioID (a precursor to TurboID) can be moderate. For instance, in studies of the stress granule protein G3BP1, only 13–26% of APEX-identified proteins were also found in BioID experiments, while 49–52% of BioID-identified proteins were found in APEX data.[1]
These discrepancies likely arise from the different enzymatic mechanisms and labeling chemistries. APEX2 utilizes hydrogen peroxide to generate biotin-phenol radicals that primarily label tyrosine residues within a ~20 nm radius in a matter of seconds.[2] TurboID, a biotin ligase, promiscuously biotinylates lysine residues within a ~10 nm radius with labeling times of around 10 minutes. The formation of this compound in APEX2 reactions can further influence mass spectrometry results, potentially splitting modified peptides into oxidized and non-oxidized populations and complicating data analysis.
| Feature | APEX2 | TurboID/miniTurbo | Thiol-Cleavable Biotin (SS-Biotin) |
| Enzyme Family | Peroxidase | Biotin Ligase | Substrate for Biotin Ligases |
| Labeling Chemistry | Biotin-phenoxyl radical formation, primarily labels tyrosine | ATP-dependent activation of biotin, labels lysine | Covalent attachment to lysine via NHS ester |
| Labeling Time | Seconds to 1 minute | ~10 minutes | Not applicable (used with ligases) |
| Labeling Radius | ~20 nm | ~10 nm | Not applicable (used with ligases) |
| Key Advantage | Very fast labeling, suitable for dynamic processes | High labeling efficiency, non-toxic | Enables mild elution of biotinylated proteins, reducing streptavidin contamination in MS |
| Key Disadvantage | Requires H₂O₂, which can be toxic to cells; potential for biotin sulfoxide formation | Slower than APEX2; can consume endogenous biotin | May have different incorporation efficiency by biotin ligases compared to native biotin |
| Reproducibility | High between biological replicates (r² > 0.9) | High between biological replicates (r² > 0.9) | Can improve reproducibility of MS data by providing cleaner samples |
| Protein IDs | Generally identifies a larger number of proteins in some contexts | Identifies a substantial number of proteins, though sometimes fewer than APEX2 | Can improve the number of identified biotinylated peptides and proteins by mitigating issues with on-bead digestion |
Experimental Protocols
Detailed and consistent experimental protocols are essential for ensuring the reproducibility of proximity labeling experiments. Below are summarized methodologies for APEX2 and TurboID-based labeling, as well as the use of thiol-cleavable biotin.
APEX2-Mediated Proximity Labeling Protocol
This protocol is a generalized procedure based on established methods for APEX2 labeling in cultured mammalian cells.
-
Cell Culture and Transfection: Culture mammalian cells to the desired confluency and transfect with a vector expressing the APEX2-fusion protein of interest.
-
Biotin-Phenol Incubation: Prior to labeling, incubate the cells with biotin-phenol (e.g., 0.5 mM) for 30-60 minutes to allow for cellular uptake. For cell lines with low biotin permeability, a mild detergent like digitonin may be added during this step to enhance uptake.
-
Labeling Reaction: Initiate the labeling reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 1 mM. Allow the reaction to proceed for 60 seconds.
-
Quenching: Stop the reaction by aspirating the media and adding a quencher buffer containing reagents like sodium azide, sodium ascorbate, and Trolox.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Enrichment of Biotinylated Proteins: Use streptavidin-coated magnetic beads to capture the biotinylated proteins from the cell lysate.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution and Sample Preparation for Mass Spectrometry: Elute the biotinylated proteins from the beads. This can be done under harsh denaturing conditions. For mass spectrometry analysis, on-bead digestion with trypsin is a common method, though it can lead to streptavidin peptide contamination.
TurboID-Mediated Proximity Labeling Protocol
This protocol is a generalized procedure for TurboID-based labeling in cultured mammalian cells.
-
Cell Culture and Transfection: Culture and transfect cells with a vector expressing the TurboID-fusion protein.
-
Biotin Incubation: Add exogenous biotin to the cell culture medium (e.g., 50-500 µM) and incubate for a specified period (e.g., 10 minutes to several hours, with 10 minutes being common for TurboID).
-
Cell Lysis and Protein Extraction: After the desired labeling time, wash the cells with PBS and lyse them in a suitable buffer.
-
Enrichment of Biotinylated Proteins: Similar to the APEX2 protocol, use streptavidin-coated beads to enrich for biotinylated proteins.
-
Washing and Elution: Perform extensive washes and elute the proteins for downstream analysis.
Use of Thiol-Cleavable Biotin (SS-Biotin)
Thiol-cleavable biotin can be used in conjunction with biotin ligases like TurboID to facilitate the recovery of biotinylated proteins.
-
Labeling: Instead of regular biotin, supplement the cell culture medium with an amine-reactive NHS-SS-biotin derivative.
-
Enrichment: Proceed with cell lysis and enrichment on streptavidin beads as described above.
-
Elution: Elute the captured proteins by incubating the beads with a reducing agent (e.g., DTT or TCEP). This cleaves the disulfide bond in the SS-biotin linker, releasing the biotinylated proteins and peptides under mild conditions. This method avoids the harsh elution conditions or on-bead digestion that can introduce contaminants and reduce yield.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological rationale, the following diagrams, generated using the DOT language, illustrate key workflows and concepts.
References
Safety Operating Guide
Personal protective equipment for handling Biotin-D-Sulfoxide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Biotin-D-Sulfoxide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and maintain laboratory integrity.
Hazard Identification and Classification
This compound, a metabolite of biotin, is a chemical compound that requires careful handling in a laboratory environment. While specific toxicity data for this compound is limited, the safety data for its stereoisomer, Biotin (R)-Sulfoxide, indicates that it is harmful if swallowed[1]. As a precautionary measure, it is recommended to handle this compound with the same level of caution.
GHS Classification:
-
Acute Toxicity - Oral (Category 4), H302: Harmful if swallowed [1]
Signal Word: Warning[1]
Hazard Pictogram:
⚠️
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Chemical Formula | C₁₀H₁₆N₂O₄S[2][3] |
| Molecular Weight | 260.31 g/mol |
| Appearance | Solid |
| Solubility | Slightly soluble in Acetonitrile and DMSO. Slightly soluble in water. Soluble in dilute alkali hydroxide solution, alcohol and ether. |
| Storage Temperature | -20°C |
| Stability | Stable for at least 4 years when stored at -20°C. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or glasses approved under government standards such as NIOSH (US) or EN 166 (EU) are required to protect against dust particles and splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) should be worn. Always inspect gloves before use and use proper glove removal technique to avoid skin contact. |
| Body Protection | A laboratory coat or appropriate work uniform should be worn to prevent skin exposure. |
| Respiratory Protection | If dust is generated, a NIOSH-approved N95 or P1 (EN 143) dust mask should be used. For higher exposure risks, a respirator may be necessary. Work should ideally be conducted in a fume hood or well-ventilated area. |
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental accuracy.
First Aid Measures
In the event of exposure to this compound, immediate action is required.
| Exposure Route | First Aid Procedure |
| If Swallowed | Immediately call a poison center or doctor . Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. |
| In Case of Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation occurs, consult a physician. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |
| If Inhaled | Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician if you feel unwell. |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential to prevent contamination and ensure a safe laboratory environment.
Disposal:
-
All waste materials, including contaminated PPE, empty containers, and spilled material, must be disposed of in accordance with local, regional, national, and international regulations.
-
Do not allow the product or large quantities of it to enter drains or watercourses.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
